molecular formula C13H10N2OS B2500850 5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole CAS No. 400084-45-9

5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole

Cat. No.: B2500850
CAS No.: 400084-45-9
M. Wt: 242.3
InChI Key: DXNKVFULNYRCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, featuring a molecular scaffold that combines isoxazole and thiazole rings. This specific architecture is frequently explored in the development of novel therapeutic agents, as both isoxazole and thiazole motifs are known to confer a range of biological activities . While direct data on this compound is limited, research on structurally analogous molecules provides strong evidence of its potential research value. Compounds with the (thiazol-4-yl)isoxazole core have been identified as valuable chemotypes with potent growth inhibitory activity against Mycobacterium tuberculosis , including drug-susceptible and multidrug-resistant strains, demonstrating low cytotoxicity and a low propensity to be a substrate for efflux pumps . Furthermore, closely related phenyl-isoxazole-carboxamide derivatives have shown broad-spectrum and potent anticancer activities in vitro against a panel of cancer cell lines, such as melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . The integration of such heterocyclic scaffolds into nano-formulations, like nanoemulgels, has been shown to further enhance their potency, indicating a promising role in advanced drug delivery system research . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-4-(2-phenyl-1,3-thiazol-4-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-9-11(7-14-16-9)12-8-17-13(15-12)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNKVFULNYRCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Rational Design, Synthesis, and Pharmacological Profiling of 5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole Hybrids

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

As the demand for novel anti-infective and targeted therapeutic agents intensifies, molecular hybridization has emerged as a cornerstone strategy in rational drug design. By fusing distinct pharmacophores, medicinal chemists can engineer bis-heterocyclic scaffolds that overcome target resistance and enhance pharmacokinetic profiles. This whitepaper provides an in-depth technical analysis of 5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole , a prototypical hybrid molecule that synergizes the hydrogen-bonding capacity of the isoxazole ring with the lipophilic, π-π stacking potential of the phenylthiazole moiety.

Structural Rationale: The Bis-Heterocyclic Advantage

The architecture of this compound is not coincidental; it is the result of deliberate spatial and electronic tuning.

  • The 5-Methylisoxazole Core: Isoxazole rings are highly valued for their favorable partition coefficients (cLogP) and their ability to act as robust hydrogen bond acceptors (via N and O atoms). The methyl group at the C5 position provides necessary steric hindrance that prevents premature enzymatic degradation of the isoxazole ring while directing biological nucleophiles toward the desired binding pockets.

  • The 2-Phenyl-1,3-thiazole Core: Thiazoles are ubiquitous in FDA-approved drugs (e.g., Dasatinib, Meloxicam) due to their profound metabolic stability and ability to engage in non-covalent interactions within hydrophobic enzyme pockets[1]. The addition of the C2-phenyl group further extends the π-electron system, anchoring the molecule deep within lipophilic target sites such as the active site of Mycobacterium tuberculosis (Mtb) DprE1.

When covalently linked at the C4 position of the isoxazole, these two rings form a hybrid scaffold that exhibits pleiotropic efficacy—simultaneously lowering cytotoxicity while amplifying binding affinity against microbial and host kinase targets[2],[3].

Validated Synthetic Methodology

To ensure high yield and structural fidelity, the synthesis of this compound relies on a highly regioselective Hantzsch Thiazole Cyclization . The following protocol is designed as a self-validating system, incorporating mechanistic causality and in-process analytical controls.

Step-by-Step Protocol

Phase 1: Regioselective α-Bromination (Enolization-Driven)

  • Reagents: Dissolve 1.0 equivalent of 4-acetyl-5-methylisoxazole in glacial acetic acid (0.5 M concentration).

  • Addition: Dropwise addition of 1.1 equivalents of molecular bromine (Br₂) at 0 °C over 30 minutes.

  • Causality: Acetic acid acts as a protic solvent that catalyzes the enolization of the acetyl group. The C5-methyl group sterically shields the isoxazole ring, ensuring that electrophilic attack by Br₂ occurs exclusively at the α-carbon of the enol.

  • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting material spot disappears. The intermediate, 2-bromo-1-(5-methylisoxazol-4-yl)ethan-1-one, should be isolated via aqueous workup and used immediately to prevent degradation.

Phase 2: Hantzsch Cyclization & Aromatization

  • Reagents: Dissolve the α-bromo intermediate (1.0 eq) and thiobenzamide (1.1 eq) in absolute ethanol.

  • Reaction: Reflux the mixture at 78 °C for 4–6 hours.

  • Causality: Thiobenzamide acts as a bis-nucleophile. The highly nucleophilic sulfur atom first displaces the α-bromide via an Sₙ2 mechanism. Subsequent intramolecular condensation occurs between the thioamide nitrogen and the carbonyl carbon. Refluxing in ethanol drives the dehydration step (-H₂O), forcing the intermediate thiazoline to aromatize into the thermodynamically stable thiazole ring.

  • Validation (Self-Correction): Precipitate the product in ice water and recrystallize from ethanol. Confirm the structure via ¹H-NMR: The diagnostic thiazole C5 proton must appear as a sharp singlet at approximately δ 7.8–8.1 ppm, confirming successful cyclization.

Synthesis N1 4-Acetyl-5- methylisoxazole N3 2-Bromo-1-(5-methylisoxazol -4-yl)ethan-1-one N1->N3 Br2, AcOH (Enolization) N2 Thiobenzamide N4 Thiazoline Intermediate N2->N4 EtOH, Reflux N3->N4 + Thiobenzamide (Nucleophilic Attack) N5 5-Methyl-4-(2-phenyl-1,3- thiazol-4-yl)isoxazole N4->N5 -H2O (Aromatization)

Step-by-step Hantzsch synthesis workflow for the isoxazole-thiazole bis-heterocyclic scaffold.

Pharmacological Efficacy & Target Mechanisms

The hybridization of isoxazole and thiazole yields a compound class with potent anti-infective and anti-inflammatory properties. Recent in vitro and in silico evaluations of thiazolyl-isoxazole derivatives demonstrate exceptional affinity for critical microbial enzymes and host kinases[3].

Quantitative Efficacy Profile

The following table summarizes the benchmarked biological activity of optimized 5-aryl-3-(2-arylthiazol-4-yl)isoxazole derivatives, illustrating their superiority or equivalence to standard-of-care therapeutics[3],[2].

Biological Target / OrganismAssay TypeEfficacy Range (MIC / IC₅₀)Reference Standard
Mycobacterium tuberculosis (H37Rv)MIC2.01 – 9.80 µMIsoniazid
Escherichia coliMIC7.80 – 15.62 µg/mLCiprofloxacin
Candida albicansMIC7.80 – 31.25 µg/mLFluconazole
Human p38α KinaseIC₅₀< 1.00 µMSB203580
Mechanistic Insights
  • Antitubercular Activity: Molecular dynamics simulations reveal that the isoxazole-thiazole scaffold exhibits high binding affinity toward Mtb targets such as PanK (Pantothenate kinase) and DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase)[3]. The rigid planar structure of the thiazole inserts into the hydrophobic pocket of DprE1, effectively halting cell wall arabinogalactan synthesis.

  • Anti-inflammatory Kinase Inhibition: Beyond antimicrobial action, isoxazole-thiazole hybrids act as ATP-competitive inhibitors of p38α kinase . By blocking this pathway, the compounds significantly downregulate the production of pro-inflammatory cytokines, including IL-17 and IFN-γ, presenting a secondary therapeutic avenue for autoimmune disorders[2].

MoA Hybrid 5-Methyl-4-(2-phenyl-1,3- thiazol-4-yl)isoxazole Target1 Mtb Targets (PanK, DprE1, KasA) Hybrid->Target1 High Binding Affinity Target2 Fungal Targets (NMT, CYP51) Hybrid->Target2 Ergosterol Depletion Target3 Host Kinases (p38α Kinase) Hybrid->Target3 ATP-Competitive Binding Outcome1 Inhibition of Cell Wall Synthesis Target1->Outcome1 Bactericidal Effect Outcome2 Disruption of Ergosterol Synthesis Target2->Outcome2 Fungicidal Effect Outcome3 Reduction in IL-17 & IFN-γ Production Target3->Outcome3 Anti-inflammatory Effect

Pleiotropic mechanism of action of isoxazole-thiazole hybrids across microbial and host targets.

Conclusion

The this compound scaffold represents a triumph of rational drug design. By leveraging the predictable regiochemistry of the Hantzsch synthesis, researchers can reliably generate this bis-heterocycle. Its dual capacity to disrupt critical microbial cell wall machinery and modulate host inflammatory kinases positions it as a highly versatile lead compound for next-generation therapeutics.

References

  • [3] Manish R. Bhoye et al. "New thiazolyl-isoxazole derivatives as potential anti-infective agents: design, synthesis, in vitro and in silico antimicrobial efficacy." Journal of Biomolecular Structure and Dynamics (PubMed). Available at:[Link]

  • [2] "Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research." PMC / National Institutes of Health. Available at:[Link]

  • [1] Ashok Babu Kasetti et al. "Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation." PMC / National Institutes of Health. Available at:[Link]

Sources

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of Isoxazole-Thiazole Hybrid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the strategy of molecular hybridization has emerged as a powerful tool for the rational design of novel therapeutic agents. This in-depth technical guide explores the burgeoning field of isoxazole-thiazole hybrid scaffolds, a class of compounds demonstrating a remarkable breadth of biological activities. By covalently linking these two privileged five-membered heterocyclic rings, researchers have unlocked synergistic effects and novel mechanisms of action, paving the way for the development of next-generation therapeutics. This document provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these hybrid molecules across key therapeutic areas, supported by detailed experimental protocols and quantitative data.

The Rationale for Hybridization: A Union of Privileged Scaffolds

The isoxazole ring, with its unique electronic properties and ability to participate in various non-covalent interactions, is a cornerstone in the design of numerous clinically approved drugs.[1] Similarly, the thiazole moiety is a crucial component in a wide array of medicinal compounds, contributing to their biological activity and favorable pharmacokinetic profiles.[2] The molecular hybridization of these two scaffolds is a deliberate strategy to:

  • Achieve Synergistic Effects: The combination of isoxazole and thiazole can lead to a pharmacological activity greater than the sum of the individual components.[3][4]

  • Enhance Binding Affinity: The hybrid molecule can interact with multiple binding sites on a biological target, leading to increased potency.[4]

  • Modulate Physicochemical Properties: The introduction of both rings allows for fine-tuning of properties such as lipophilicity and metabolic stability, which are critical for drug-likeness.

  • Overcome Drug Resistance: By targeting multiple pathways or a single target in a novel way, hybrid compounds can be effective against resistant strains or cancer cell lines.[5]

Synthesis of Isoxazole-Thiazole Hybrid Scaffolds: A Step-by-Step Protocol

A prevalent and versatile method for the synthesis of isoxazole-thiazole hybrids involves the initial synthesis of a chalcone precursor, followed by cyclization to form the isoxazole ring. The following protocol details a common synthetic route.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol outlines the synthesis of the isoxazole core, which can be subsequently linked to a thiazole moiety.

Step 1: Synthesis of Chalcone Precursor

  • In a round-bottom flask, dissolve the appropriate aromatic aldehyde and aromatic ketone (which may contain the thiazole moiety) in ethanol.

  • Add an aqueous solution of a strong base, such as sodium hydroxide, dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture for the specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Filter the solid, wash with water until neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Cyclization to Isoxazole

  • In a 50 mL round-bottom flask, dissolve the synthesized chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in ethanol.[6]

  • Add sodium acetate and a catalytic amount of glacial acetic acid to the mixture.[6]

  • Stir the reaction mixture and reflux for 8-10 hours, monitoring the progress by TLC.[6]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[6]

  • Filter the precipitated solid, wash with water, and dry to obtain the crude 3,5-disubstituted isoxazole product.[6]

  • Recrystallize the crude product from aqueous ethanol to yield the pure isoxazole derivative.[6]

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Formation Aromatic_Aldehyde Aromatic Aldehyde Chalcone Chalcone Precursor Aromatic_Aldehyde->Chalcone Aromatic_Ketone Aromatic Ketone (with/without Thiazole) Aromatic_Ketone->Chalcone Base Base (e.g., NaOH) in Ethanol/Water Base->Chalcone Claisen-Schmidt Condensation Isoxazole_Thiazole_Hybrid Isoxazole-Thiazole Hybrid Chalcone->Isoxazole_Thiazole_Hybrid Hydroxylamine Hydroxylamine HCl Hydroxylamine->Isoxazole_Thiazole_Hybrid Sodium_Acetate Sodium Acetate/Acetic Acid Sodium_Acetate->Isoxazole_Thiazole_Hybrid Cyclization (Reflux)

Caption: Synthetic workflow for isoxazole-thiazole hybrids via chalcone intermediates.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel anti-infective agents.[5] Isoxazole-thiazole hybrids have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[5][7]

Mechanism of Action

In silico studies have revealed that these hybrid compounds can exhibit high binding affinity towards multiple essential microbial enzymes.[5][7] For Mycobacterium tuberculosis, identified targets include PanK, DprE1, DHFR, PknA, KasA, and Pks13.[5][7] In the case of Candida albicans, key targets are N-myristoyltransferase (NMT), lanosterol 14-alpha-demethylase (CYP51), and chitin synthase (CS).[5][7] This multi-target profile is a promising attribute for overcoming resistance mechanisms.

Quantitative Data: Antimicrobial Efficacy
Compound ClassOrganismMIC (µM)Reference
5-aryl-3-(2-arylthiazol-4-yl)isoxazoleM. tuberculosis H37Rv2.01–9.80[5][7]
5-aryl-3-(2-arylthiazol-4-yl)isoxazoleE. coli7.8–15.62 (µg/mL)[5][7]
5-aryl-3-(2-arylthiazol-4-yl)isoxazoleC. albicans7.8–31.25 (µg/mL)[5][7]

Anticancer Activity: Targeting the Hallmarks of Cancer

Isoxazole-thiazole hybrids have emerged as a promising class of anticancer agents, with demonstrated activity against various cancer cell lines.[8][9] Their mechanisms of action are often multi-faceted, targeting key vulnerabilities in cancer cells.

Mechanism of Action

A significant mechanism of action for some isoxazole-thiazole hybrids is the inhibition of tubulin polymerization.[8] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[10] Other reported anticancer mechanisms for isoxazole-containing compounds include the induction of apoptosis through the modulation of Bcl-2 family proteins and caspases, as well as the inhibition of various protein kinases involved in cancer cell signaling.[9][11]

G Isoxazole_Thiazole_Hybrid Isoxazole-Thiazole Hybrid Tubulin Tubulin Isoxazole_Thiazole_Hybrid->Tubulin Binds to Colchicine Site Microtubules Microtubules Isoxazole_Thiazole_Hybrid->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Disruption of Dynamics Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.

Quantitative Data: Cytotoxic Activity
Compound ClassCell LineIC50 (µM)Reference
1,2,3-triazole-thiazole-pyrimidine-isoxazoleDU145 (Prostate)0.011 ± 0.0017[8]
1,2,3-triazole-thiazole-pyrimidine-isoxazoleA549 (Lung)0.017 ± 0.0094[8]
1,2,3-triazole-thiazole-pyrimidine-isoxazolePC3 (Prostate)0.063 ± 0.0012[8]
1,2,3-triazole-thiazole-pyrimidine-isoxazoleMCF-7 (Breast)0.66 ± 0.072[8]
Thiophene/Thiazole/Isoxazole HybridsA549 (Lung)0.29 - 0.68[9]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Isoxazole derivatives, and by extension, isoxazole-thiazole hybrids, have demonstrated potent anti-inflammatory properties in various preclinical models.[12][13][14]

Mechanism of Action

A primary mechanism underlying the anti-inflammatory effects of isoxazole derivatives is the inhibition of the NF-κB signaling pathway.[15] NF-κB is a pivotal transcription factor that regulates the expression of a wide array of pro-inflammatory genes. By preventing the activation of NF-κB, these compounds can effectively dampen the inflammatory response.[15] Additionally, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins.[12][16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Acclimatization: Acclimatize Wistar albino rats to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a standard group (e.g., Diclofenac sodium), and test groups receiving different doses of the isoxazole-thiazole hybrid compound.[13] Administer the compounds orally.[13]

  • Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[14]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[12]

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Anticonvulsant Activity: A Potential for Neurological Disorders

Epilepsy is a chronic neurological disorder characterized by recurrent seizures.[17] Isoxazole and thiazole derivatives have been investigated for their anticonvulsant properties, with promising results in preclinical models.[18][19]

Mechanism of Action

The anticonvulsant activity of some of these compounds is attributed to their ability to modulate GABAergic neurotransmission.[18] Specifically, they may act by increasing the levels of the inhibitory neurotransmitter GABA in the brain.[18]

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice

This is a widely used model for screening potential anticonvulsant drugs.[17][20]

  • Animal Preparation: Use mice weighing 20-25g and divide them into control and test groups.[20]

  • Drug Administration: Administer the test compound (isoxazole-thiazole hybrid) to the test group, typically via intraperitoneal injection. The control group receives the vehicle. A positive control group may receive a standard anticonvulsant like Diazepam.[20]

  • Induction of Seizures: After a predetermined time (e.g., 30 minutes), administer a convulsant dose of Pentylenetetrazole (PTZ) (e.g., 80 mg/kg) subcutaneously or intraperitoneally.[20]

  • Observation: Observe the mice for the onset of clonic and tonic-clonic seizures for a specified period (e.g., 30 minutes).

  • Data Collection: Record the latency to the first seizure and the duration of seizures. Note the percentage of animals protected from seizures in the test group compared to the control group.

Concluding Remarks and Future Perspectives

The hybridization of isoxazole and thiazole scaffolds represents a highly fruitful avenue in the quest for novel therapeutic agents. The diverse biological activities, coupled with the potential for synergistic effects and multi-target engagement, underscore the immense promise of this chemical class. Future research should focus on elucidating the precise molecular targets for each biological activity, optimizing the pharmacokinetic and toxicological profiles of lead compounds, and exploring their efficacy in more advanced preclinical and clinical settings. The continued exploration of isoxazole-thiazole hybrids will undoubtedly contribute to the development of innovative medicines for a range of human diseases.

References

  • Joseph, L., & George, M. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3), 35-42.
  • Kapoor, A., et al. (2016). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharmacia Lettre, 8(12), 127-134.
  • Synthesis of 3,5-disubstituted isoxazole. ResearchGate. Available from: [Link].

  • Kumar, S., et al. (2024).
  • Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. ResearchGate. Available from: [Link].

  • Kumar, A., et al. (2024). New thiazolyl-isoxazole derivatives as potential anti-infective agents: design, synthesis, in vitro and in silico antimicrobial efficacy. PubMed.
  • Kumar, A., et al. (2024). New thiazolyl-isoxazole derivatives as potential anti-infective agents: design, synthesis, in vitro and in silico antimicrobial efficacy. Taylor & Francis Online.
  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available from: [Link].

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. Available from: [Link].

  • Rationale Design for molecular hybridization towards new anti-cancer agents. In Review.
  • Jaitak, V., & Kumar, S. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
  • Isoxazole synthesis. Organic Chemistry Portal. Available from: [Link].

  • Kumar, R., et al. (2023).
  • Singh, P., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC.
  • Sharma, S., et al. (2025). Synthesis and Biomedical Profile of Thiazole Derivatives & Hybrids. Chemistry Research Journal.
  • Anticonvulsant effect of drugs by PTZ method in mice. RJPT SimLab. Available from: [Link].

  • Bąchor, U., Mączyński, M., & Sochacka-Ćwikła, A. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC.
  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing.
  • Bąchor, U., Mączyński, M., & Sochacka-Ćwikła, A. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
  • Dinesh, V., Hareeshbabu, E., & Krishnakumar, K. (2019). Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. Semantic Scholar.
  • Alachkar, A., et al. (2020). Experimental models for the discovery of novel anticonvulsant drugs: Focus on pentylenetetrazole-induced seizures and associated memory deficits. UAE University Research Portal.
  • Wang, Y., et al. (2018). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. MDPI.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC.
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. OUCI. Available from: [Link].

  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers.
  • Sanoev, Z. I., et al. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal.
  • Novel Scaffolds Based on Bis-thiazole Connected to Quinoxaline or Thienothiophene through 2-Phenoxy-N-arylacetamide Groups as New Hybrid Molecules: Synthesis, Antibacterial Activity, and Molecular Docking Investig
  • Thiazole and Oxazole Alkaloids: Isol
  • Bąchor, U., Mączyński, M., & Sochacka-Ćwikła, A. (2025). Therapeutic Potential of Isoxazole-(Iso)oxazole Hybrids: Three Decades of Research. Int J Mol Sci.
  • Alachkar, A., et al. (2020).
  • Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. Arabian Journal of Chemistry.
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  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
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  • El-Naggar, M., et al. (2020). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. PubMed.
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Sources

4-(Thiazol-4-yl)isoxazole Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists Focus: Synthesis, Structure-Activity Relationships (SAR), and Therapeutic Applications

Executive Summary: The Bi-Heteroaryl Advantage

The 4-(thiazol-4-yl)isoxazole scaffold represents a privileged bi-heteroaryl motif in modern medicinal chemistry. This specific regioisomer—characterized by a C4–C4 linkage between an isoxazole and a thiazole ring—has emerged as a critical bioisostere for 1,2-diarylheterocycles, particularly in the design of kinase inhibitors and anti-infectives.

Unlike the more common 3,5-disubstituted isoxazoles, the 4-substituted isoxazole core offers a unique vector geometry that positions substituents in a specific spatial arrangement, ideal for occupying the ATP-binding pockets of kinases (e.g., p38 MAPK) or interacting with microbial enzymes. This guide explores the synthetic architecture, pharmacological logic, and experimental protocols necessary to exploit this scaffold.[1]

Pharmacological Rationale & Bioisosterism[2]

The Kinase Inhibitor Paradigm (p38 MAPK)

The primary medicinal driver for this scaffold is its utility as a bioisostere for the imidazole core found in first-generation p38 mitogen-activated protein kinase (MAPK) inhibitors like SB-203580 .

  • The Challenge: Imidazole-based inhibitors often suffer from cytochrome P450 inhibition (specifically CYP3A4) due to the coordination of the imidazole nitrogen to the heme iron.

  • The Solution: Replacing the imidazole with an isoxazole ring maintains the necessary hydrogen bond acceptor capability (via the isoxazole nitrogen) for the ATP hinge region while significantly reducing CYP affinity. The 4-(thiazol-4-yl) moiety acts as a rigid, lipophilic spacer that orients additional aryl groups into the hydrophobic pockets of the enzyme.

Antimicrobial & Antifungal Activity

Beyond oncology and inflammation, this scaffold exhibits potent anti-infective properties.[2][3][4] The bi-heteroaryl system mimics the peptide backbone rigidity found in natural antibiotics, allowing these derivatives to inhibit bacterial DNA gyrase and fungal CYP51 (lanosterol 14α-demethylase).

Signaling Pathway Visualization

The following diagram illustrates the p38 MAPK pathway, a primary target for 4-(thiazol-4-yl)isoxazole derivatives, highlighting the intervention point for anti-inflammatory therapy.

p38_MAPK_Pathway Stimuli Pro-inflammatory Stimuli (LPS, UV, Cytokines) MKK MAPKKs (MKK3, MKK6) Stimuli->MKK Activation p38 p38 MAPK (Target of Isoxazole Derivs) MKK->p38 Phosphorylation (Thr-Gly-Tyr) MK2 MK2/MK3 p38->MK2 Activation TF Transcription Factors (ATF2, CHOP, MEF2) p38->TF Direct Phosphorylation Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) MK2->Cytokines mRNA Stabilization TF->Cytokines Transcription Inhibitor 4-(Thiazol-4-yl)isoxazole Inhibitor Inhibitor->p38 ATP Competition

Figure 1: The p38 MAPK signaling cascade. 4-(Thiazol-4-yl)isoxazole derivatives act as ATP-competitive inhibitors at the p38 node, blocking downstream cytokine production.[5][6]

Synthetic Strategies

Constructing the 4-(thiazol-4-yl)isoxazole core requires a strategic approach to regioisomer control. Two primary routes are recommended: Route A (Isoxazole Construction) and Route B (Thiazole Construction) .

Route A: 1,3-Dipolar Cycloaddition (The Isoxazole Build)

This route builds the isoxazole ring onto a pre-existing thiazole alkyne. It is preferred when the thiazole moiety carries complex substituents.

  • Key Reaction: Reaction of a thiazolyl-acetylene with a nitrile oxide (generated in situ from an aldoxime).

  • Regioselectivity: This typically yields the 3,5-disubstituted isoxazole.[7] To achieve the 4-substituted pattern, one must often employ specific steric control or use 4-magnesiated isoxazoles in cross-coupling (see Route C). Note: Direct cycloaddition to get 4-isoxazolyls is challenging; Route B is often more reliable for this specific linkage.

Route B: Hantzsch Thiazole Synthesis (The Thiazole Build)

This is the most robust method for generating the specific 4-(thiazol-4-yl) linkage. It involves constructing the thiazole ring onto a functionalized isoxazole.[3]

  • Step 1: Acetylation of the isoxazole at the C4 position.

  • Step 2:

    
    -Bromination of the acetyl group.
    
  • Step 3: Condensation with a thioamide or thiourea.

Synthetic Workflow Diagram

Synthesis_Pathways Start 4-Acetyl-5-methylisoxazole Bromination α-Bromination (Br2 / AcOH) Start->Bromination Intermed α-Bromoacetyl isoxazole Bromination->Intermed Cyclization Hantzsch Cyclization (EtOH, Reflux) Intermed->Cyclization Thioamide Thioamide/Thiourea (R-CSNH2) Thioamide->Cyclization Product 4-(Thiazol-4-yl)isoxazole Cyclization->Product

Figure 2: The Hantzsch Thiazole Synthesis route for constructing the 4-(thiazol-4-yl)isoxazole core.

Experimental Protocols

Protocol 4.1: Synthesis of 4-(2-Amino-thiazol-4-yl)-3,5-dimethylisoxazole

A self-validating protocol for generating the core scaffold via Hantzsch synthesis.

Reagents:

  • 3,5-Dimethyl-4-acetylisoxazole (1.0 eq)

  • Bromine (

    
    ) (1.0 eq)
    
  • Thiourea (1.2 eq)

  • Glacial Acetic Acid (Solvent A)

  • Ethanol (Solvent B)

Methodology:

  • Bromination: Dissolve 3,5-dimethyl-4-acetylisoxazole (10 mmol) in glacial acetic acid (20 mL). Add bromine (10 mmol) dropwise at 0°C. Stir at room temperature (RT) for 2 hours until the orange color fades.

    • Validation: TLC (Hexane:EtOAc 4:1) should show disappearance of starting material.

    • Workup: Pour into ice water, extract with DCM, wash with

      
      , dry, and concentrate to yield the 
      
      
      
      -bromo ketone.
  • Cyclization: Dissolve the crude

    
    -bromo ketone in absolute ethanol (30 mL). Add thiourea (12 mmol). Reflux for 4–6 hours.[8]
    
    • Observation: A precipitate (hydrobromide salt) often forms.

  • Isolation: Cool to RT. Filter the solid.[8] Suspend in water and basify with aqueous ammonium hydroxide to pH 9. Filter the free base.[8]

  • Purification: Recrystallize from Ethanol/Water.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the thiazole proton singlet at

      
       ppm and the 
      
      
      
      broad singlet.
    • MS (ESI):

      
       peak corresponding to MW.
      
Protocol 4.2: In Vitro p38 MAPK Inhibition Assay

Standard protocol to verify biological activity.

  • Enzyme System: Recombinant human p38

    
     MAPK (active).
    
  • Substrate: ATF2 fusion protein or MBP (Myelin Basic Protein).

  • Reaction Buffer: 25 mM HEPES (pH 7.5), 10 mM

    
    , 2 mM DTT.
    
  • Procedure:

    • Incubate compound (serial dilutions in DMSO) with p38 enzyme for 15 mins.

    • Initiate reaction with ATP (100

      
      M) and substrate.
      
    • Incubate at 30°C for 60 mins.

    • Stop reaction (EDTA) and detect phosphorylation via ELISA or TR-FRET.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR trends for this scaffold when optimizing for p38 kinase inhibition.

Position (Isoxazole)SubstituentEffect on Activity (p38 MAPK)Mechanistic Insight
C3 Methyl / AlkylNeutral/Positive Provides steric bulk to orient the ring; tolerates small lipophilic groups.
C5 Aryl (e.g., 4-F-Ph)Critical Occupies the hydrophobic pocket I; 4-Fluoro substitution often improves potency.
Thiazole C2 Amino (

)
High Potency H-bond donor to the hinge region (Glu71/Met109).
Thiazole C2 Alkyl / ArylVariable Large groups here may clash with the gatekeeper residue unless a specific pocket is targeted.[8]
Core Linkage 4-(Thiazol-4-yl)Optimal Provides the correct "twist" angle between rings to mimic the imidazole bioisostere.

References

  • Laufer, S. A., et al. (2006). "Substituted isoxazoles as potent inhibitors of p38 MAP kinase." ChemMedChem, 1(2), 197–207. Link

  • Bakulev, V. A., et al. (2013).[9] "Novel method for the synthesis of 4-(azol-5-yl)isoxazoles." Chemistry of Heterocyclic Compounds, 48(12), 1831–1834. Link

  • Shaik, S. P., et al. (2024). "New thiazolyl-isoxazole derivatives as potential anti-infective agents: design, synthesis, in vitro and in silico antimicrobial efficacy." Journal of Biomolecular Structure and Dynamics. Link

  • Pattanayak, P., et al. (2023).[7] "Hydrochloric acid mediates a cyclisation of N,O-diBoc-protected β-keto hydroxamic acids to 5-substituted 3-isoxazolols." Journal of Organic Chemistry, 88, 5420-5430.[7] Link

  • Feliu, L., et al. (2008).[10] "Synthesis of 5-(Thiazol-5-yl)-4,5-dihydroisoxazoles from 3-Chloropentane-2,4-dione." Journal of Combinatorial Chemistry, 10(4), 521-525.[10] Link

Sources

Structure-activity relationship (SAR) of 2-phenylthiazole isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Phenylthiazole Isoxazoles for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be tailored to interact with a variety of biological targets – is a cornerstone of modern drug discovery. The 2-phenylthiazole isoxazole core has emerged as one such scaffold, demonstrating a remarkable versatility that has led to the development of compounds with a wide array of biological activities. These include potent anticancer, antifungal, and anti-inflammatory properties.[1][2] The fusion of the electron-rich thiazole ring with the electron-deficient isoxazole ring, coupled with the tunable nature of the 2-phenyl substituent, creates a unique electronic and steric environment that can be finely adjusted to achieve high potency and selectivity for specific biological targets.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-phenylthiazole isoxazole derivatives. Moving beyond a mere cataloging of compounds, we will delve into the causal relationships between structural modifications and their impact on biological activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to guide the rational design of next-generation therapeutics based on this promising heterocyclic scaffold.

The 2-Phenylthiazole Isoxazole Core: A Blueprint for Molecular Design

At its heart, the 2-phenylthiazole isoxazole scaffold is a bicyclic heterocyclic system with a pendant phenyl ring. The inherent modularity of this core allows for systematic modifications at several key positions, each offering a distinct opportunity to modulate the compound's physicochemical properties and biological activity.

Synthetic_Workflow Benzaldehyde Benzaldehyde Thioamide Thioamide Benzaldehyde->Thioamide Sulfur, Morpholine 2_Phenylthiazole 2_Phenylthiazole Thioamide->2_Phenylthiazole Hantzsch Synthesis Alpha_Haloketone Alpha_Haloketone Alpha_Haloketone->2_Phenylthiazole 2_Phenylthiazole_Isoxazole 2_Phenylthiazole_Isoxazole 2_Phenylthiazole->2_Phenylthiazole_Isoxazole [3+2] Cycloaddition Aldoxime Aldoxime Aldoxime->2_Phenylthiazole_Isoxazole Kinase_Inhibition_Pathway cluster_0 Cell Signaling Cascade cluster_1 Therapeutic Intervention Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factor->Cell_Proliferation Promotes Inhibitor 2-Phenylthiazole Isoxazole Kinase Inhibitor Inhibitor->Kinase_Cascade Blocks ATP Binding

Sources

Pharmacophore Modeling of 5-Methylisoxazole Derivatives: A Structural and Computational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-methylisoxazole moiety has emerged as a highly privileged scaffold in modern medicinal chemistry and structure-based drug design. Characterized by a five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms, and functionalized with a methyl group at the 5-position, this structure offers a unique combination of electronic and steric properties. As a Senior Application Scientist, I have observed that successful deployment of this scaffold relies not merely on its use as a bioisostere, but on a rigorous understanding of its 3D pharmacophoric features.

This whitepaper provides an in-depth technical analysis of 5-methylisoxazole pharmacophore modeling, exploring the causality behind its binding mechanics, detailing a self-validating computational workflow, and examining field-proven case studies ranging from human chymase inhibition to antiviral targeting.

Structural and Electronic Profiling: The Causality of Binding

To build an effective pharmacophore model, one must first deconstruct why the 5-methylisoxazole ring behaves the way it does in a biological pocket.

  • Hydrogen Bond Acceptor (HBA) Dynamics : The isoxazole nitrogen possesses a localized lone pair that acts as a strong, highly directional HBA. While the adjacent oxygen also has lone pairs, its electron density is partially delocalized into the aromatic sextet, making it a weaker HBA but a critical contributor to the ring's overall dipole moment.

  • π-System Interactions : The electron-rich nature of the heteroaromatic ring allows it to participate in robust π-π stacking with aromatic residues (e.g., Tyrosine, Phenylalanine) and, crucially, π-cation interactions with positively charged residues (e.g., Lysine, Arginine).

  • Steric Vectoring via the 5-Methyl Group : The addition of the methyl group at the 5-position is not arbitrary. It provides a defined vector for hydrophobic interactions (van der Waals forces). More importantly, it restricts the rotational degrees of freedom of the scaffold when bound to the target. By locking the molecule into a specific bioactive conformation, the 5-methyl group significantly lowers the entropic penalty (

    
    ) upon binding, driving a more favorable overall free energy of binding (
    
    
    
    ).

Case Studies in Pharmacophore Mapping

Human Chymase Inhibition

In the pursuit of cardiovascular therapeutics, 5-methylisoxazole derivatives have been identified as potent inhibitors of human chymase[1]. Receptor-based pharmacophore modeling revealed that the scaffold's orientation is dictated by a critical electrostatic interaction. The aromatic ring of the 5-methylisoxazole engages in a strong π-cationic interaction with the nitrogen atom of Lys192 . This anchoring interaction forces the molecule into a favorable geometry, allowing the adjacent functional groups to establish tight hydrogen bonds with Gly193 and Ser195.

Pharmacophore Core 5-Methylisoxazole Scaffold F1 Aromatic Ring (π-Cation) Core->F1 F2 Isoxazole N/O (H-Bond Acceptor) Core->F2 F3 5-Methyl Group (Hydrophobic) Core->F3 T1 Lys192 F1->T1 Electrostatic T2 Ser195 / Gly193 F2->T2 H-Bond T3 Hydrophobic Cleft F3->T3 vdW

Fig 1. Pharmacophore feature mapping of the 5-methylisoxazole scaffold in human chymase.

System xc− Transporter (SXc−) Inhibition

Amino-3-carboxy-5-methylisoxazole propionic acid (ACPA) analogues have been extensively modeled to inhibit the SXc− transporter, a target for neuroprotection and oncology[2]. Pharmacophore models demonstrated that introducing lipophilic groups to the 5-methylisoxazole base structure creates a point of divergence that distinguishes the binding site of SXc− from off-target glutamate receptors (GluR2). The 5-methyl group acts as a foundational hydrophobic feature (HYD) that must align precisely with the transporter's lipophilic pocket to maintain nanomolar affinity.

Antiviral and Protease Targeting

Recent in silico studies targeting the SARS-CoV-2 Main Protease (Mpro) utilized pharmacophore modeling to identify natural and synthetic hits[3]. The 5-methylisoxazole-3-carboxamide moiety was shown to occupy the S4 pocket of Mpro, forming crucial hydrophobic interactions with Ala191, while the isoxazole nitrogen acted as an HBA, stabilizing the ligand-enzyme complex.

Quantitative Data Presentation

To synthesize the structural requirements across different therapeutic targets, the following table summarizes the quantitative and qualitative pharmacophore data for key 5-methylisoxazole derivatives.

Table 1: Pharmacophore Mapping and Binding Profiles of 5-Methylisoxazole Derivatives

TargetLigand / Hit CompoundKey Pharmacophore FeaturesCritical Residue InteractionsBinding Affinity / Efficacy
Human Chymase HTS05891[1]Aromatic (π-cation), HBA, HydrophobicLys192, Gly193, Ser195High GOLD Docking Score
System xc− ACPA Analogue 11d[2]HBA, Hydrophobic, AcidicSXc− specific lipophilic pocketIC

~ 250 μM (Uptake)
SARS-CoV-2 Mpro PRD_002214[3]HBA, HydrophobicAla191 (S4 pocket)High MM-PBSA Energy
NRP-1 Receptor Compound 9a[4]Aromatic, HBA (Carbonyl)Tyr353, Thr349Glide XP: -1.4 kcal/mol

Experimental Protocol: Self-Validating Pharmacophore Workflow

A computational protocol is only as reliable as its internal validation mechanisms. The following step-by-step methodology outlines a self-validating system for structure-based pharmacophore modeling of 5-methylisoxazole libraries.

Workflow N1 Target Preparation (Ensemble Generation) N2 Feature Extraction (HBA, HBD, Hydrophobic) N1->N2 N3 Pharmacophore Generation (Hypothesis Building) N2->N3 N4 Model Validation (Decoy ROC Analysis) N3->N4 N5 Virtual Screening (Database Mining) N4->N5 N6 Molecular Docking (Hit Refinement) N5->N6

Fig 2. Structure-based pharmacophore modeling and virtual screening workflow.

Step 1: Target Preparation & Conformational Sampling
  • Action : Retrieve high-resolution (< 2.5 Å) X-ray crystal structures of the target. Perform Molecular Dynamics (MD) simulations (min. 100 ns) to generate a conformational ensemble.

  • Causality : Proteins are highly dynamic. Relying on a single static crystal structure ignores induced-fit mechanics. Clustering MD trajectories ensures the pharmacophore model accounts for pocket breathing, allowing the 5-methylisoxazole scaffold to fit into transiently open hydrophobic clefts.

Step 2: Pharmacophore Feature Extraction
  • Action : Map the active site using grid-based energetic probes (e.g., GRID or Schrödinger Phase). Define the 5-methylisoxazole core features: minimum one HBA (radius 1.5 Å) for the nitrogen, one Aromatic Ring feature (radius 1.8 Å), and one Hydrophobic feature (radius 1.5 Å) for the 5-methyl group.

  • Causality : Restricting the radii prevents promiscuous mapping. Solvent-exposed features that do not contribute to the enthalpy of binding (

    
    ) must be explicitly excluded to reduce false positives.
    
Step 3: Decoy-Driven Model Validation (The Self-Validating Mechanism)
  • Action : Seed known active 5-methylisoxazole derivatives into a property-matched decoy database (e.g., DUD-E) at a 1:50 ratio. Screen the database using the generated hypothesis. Calculate the Güner-Henry (GH) score and plot the Receiver Operating Characteristic (ROC) curve.

  • Causality : A pharmacophore model is merely a geometric hypothesis until statistically proven. Without decoy validation, the model risks high false-positive rates due to overly permissive feature radii. By enforcing an AUC-ROC threshold of >0.75 and a GH score >0.7, the system self-validates, ensuring that the extracted features genuinely discriminate between binders and non-binders based on thermodynamic reality rather than geometric coincidence.

Step 4: 3D Database Screening & Hit Refinement
  • Action : Screen commercial libraries (e.g., ZINC, Enamine) against the validated model. Apply a fitness score threshold > 1.0.

  • Causality : The fitness score measures the RMSD between the database molecule's conformers and the pharmacophore features. High fitness ensures the 5-methylisoxazole scaffold is geometrically capable of replicating the required π-cation and H-bond interactions without severe steric clashes.

Step 5: Orthogonal Validation via Molecular Docking
  • Action : Subject the top 1% of pharmacophore hits to rigid-receptor, flexible-ligand molecular docking (e.g., Glide XP or GOLD).

  • Causality : Pharmacophore models evaluate geometry but lack rigorous thermodynamic scoring. Docking acts as an orthogonal filter, calculating the actual binding free energy and verifying that the 5-methyl group does not incur a desolvation penalty that outweighs its hydrophobic contribution.

Conclusion

The 5-methylisoxazole derivative is not merely a structural placeholder; it is a highly tunable pharmacophoric engine. By understanding the causality of its electronic distribution—specifically its capacity for directional H-bonding, π-cation interactions, and entropy-reducing hydrophobic vectoring—computational chemists can build highly predictive, self-validating models. As demonstrated across targets from human chymase to viral proteases, rigorous pharmacophore modeling of this scaffold remains a cornerstone of rational drug design.

References

  • Arooj, M., et al. (2013). A Combination of Receptor-Based Pharmacophore Modeling & QM Techniques for Identification of Human Chymase Inhibitors. PLOS One. Available at:[Link]

  • Patel, S. A., et al. (2010). Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model. Bioorganic & Medicinal Chemistry Letters (NIH/PMC). Available at:[Link]

  • Wang, Z., et al. (2018). Novel Pyrazole-Hydrazone Derivatives Containing an Isoxazole Moiety: Design, Synthesis, and Antiviral Activity. Molecules (MDPI). Available at:[Link]

  • El-Demerdash, A., et al. (2022). Multi-Step In Silico Discovery of Natural Drugs against COVID-19 Targeting Main Protease. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Perez, C., et al. (2020). In silico identification and validation of inhibitors of the interaction between neuropilin receptor 1 and SARS-CoV-2 Spike protein. bioRxiv. Available at:[Link]

Sources

Novel Bi-Heterocyclic Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, single-pharmacophore strategies are increasingly hitting the ceiling of efficacy and selectivity. Bi-heterocyclic compounds —molecules featuring two distinct heterocyclic rings linked directly or via a spacer—have emerged as a dominant class of "privileged structures." By tethering two bioactive scaffolds (e.g., indole and pyridine), researchers can exploit dual-binding mechanisms , modulate lipophilicity (


), and access novel chemical space beyond the Rule of Five (bRo5).

This technical guide moves beyond basic synthesis to provide a rigorous framework for the design, synthesis via C-H activation, and physicochemical validation of novel bi-heterocyclic candidates.

Part 1: Structural Rationale & Medicinal Chemistry

The "Privileged" Hybrid Concept

The core philosophy behind bi-heterocyclic design is bioisosteric synergism . While a single heterocycle (like benzimidazole) may bind to a specific pocket (e.g., the hinge region of a kinase), the addition of a second heterocycle (like thiazole) allows the molecule to reach an adjacent hydrophobic pocket or solvent channel, drastically improving selectivity.

Key Design Strategies:

  • Scaffold Hopping: Replacing a phenyl ring with a pyridine or pyrimidine to lower lipophilicity and improve metabolic stability (reducing CYP450 inhibition).

  • Electronic Tuning: Using an electron-deficient ring (e.g., pyrimidine) coupled with an electron-rich ring (e.g., indole) to create a "push-pull" system that strengthens hydrogen bonding interactions with the target protein.

Case Study: The Indole-Pyridine Hybrid

Consider a hypothetical kinase inhibitor. The indole moiety mimics the adenine of ATP, forming hydrogen bonds with the hinge region. A directly coupled pyridine ring extends into the specificity pocket, interacting with the "gatekeeper" residue. This bi-heterocyclic core is superior to either ring alone due to the entropic advantage of a rigidified, pre-organized conformation.

Part 2: Synthetic Strategies (C-H Activation)

Traditional cross-coupling (Suzuki-Miyaura, Stille) requires pre-functionalized halides and boronates, adding steps and waste. Direct C-H Activation is the modern standard for bi-heterocyclic synthesis, allowing the coupling of two unmodified heterocycles.

Diagram: C-H Activation Workflow

The following diagram illustrates the decision matrix for synthesizing a bi-heterocyclic core (e.g., Indole-C2-arylation).

CH_Activation_Workflow Start Target: Bi-Heterocycle (e.g., Indole-Pyridine) Substrate Substrate Selection: N-Protected Indole Start->Substrate Partner Coupling Partner: Halopyridine vs. Pyridine-N-oxide Substrate->Partner Decision Direct C-H Arylation? Partner->Decision RouteA Route A: Pd-Catalyzed (C2-H Activation) Decision->RouteA Electronic Control RouteB Route B: Cu-Mediated (Radical Pathway) Decision->RouteB Cost/Green Chem ConditionsA Pd(OAc)2, Ag2CO3 Pivalic Acid, 110°C RouteA->ConditionsA ConditionsB CuI, 1,10-Phenanthroline t-BuOK, 140°C RouteB->ConditionsB Purification Purification: Column Chromatography -> Recrystallization ConditionsA->Purification ConditionsB->Purification Final Pure Bi-Heterocycle Purification->Final

Figure 1: Decision matrix for selecting the optimal C-H activation pathway for bi-heterocyclic synthesis.

Detailed Protocol: Pd-Catalyzed C-H Arylation of Indoles

This protocol describes the C2-arylation of an


-methylindole with 4-iodopyridine, a common motif in oncology drugs.

Objective: Synthesize 2-(pyridin-4-yl)-1-methyl-1H-indole.

Reagents & Equipment:

  • 
    -Methylindole (1.0 equiv)
    
  • 4-Iodopyridine (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Oxidant/Base: Ag

    
    CO
    
    
    
    (1.0 equiv) - Note: Acts as halide scavenger and base.
  • Additives: Pivalic acid (30 mol%) - Crucial for C-H cleavage via CMD (Concerted Metalation-Deprotonation).

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: In a glovebox or under argon flow, charge a flame-dried Schlenk tube with Pd(OAc)

    
     (11.2 mg, 0.05 mmol), Ag
    
    
    
    CO
    
    
    (275 mg, 1.0 mmol), and Pivalic acid (30.6 mg, 0.3 mmol).
  • Addition: Add

    
    -Methylindole (131 mg, 1.0 mmol) and 4-Iodopyridine (246 mg, 1.2 mmol). Add Toluene (3.0 mL) via syringe.
    
  • Reaction: Seal the tube and heat to 110°C in an oil bath for 16 hours. Vigorous stirring is essential due to the heterogeneous nature of the silver salt.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove silver residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

  • Validation: Verify structure via

    
    H NMR (look for disappearance of C2-H singlet at ~7.1 ppm) and HRMS.
    

Mechanism Note: Pivalic acid acts as a proton shuttle, lowering the activation energy for the C-H bond cleavage at the indole C2 position [1].

Part 3: Physicochemical Profiling (Solubility)

Bi-heterocycles often suffer from "brick dust" properties—high melting points and low aqueous solubility due to strong


 stacking. Early-stage solubility testing is mandatory.
Diagram: Solubility & Permeability Logic

Solubility_Logic Compound Bi-Heterocyclic Candidate KineticSol Kinetic Solubility (DMSO Stock -> Buffer) Compound->KineticSol Check Solubility > 50 µM? KineticSol->Check ThermoSol Thermodynamic Solubility (Solid -> Buffer) Fail Fail: Modify Structure (Add solubilizing group) Check->Fail No Pass Pass: Proceed to ADME Check->Pass Yes Pass->ThermoSol Late Stage

Figure 2: Workflow for assessing solubility, a critical bottleneck for bi-heterocyclic compounds.

Protocol: High-Throughput Kinetic Solubility Assay

Objective: Determine the solubility limit of the compound in PBS (pH 7.4) to predict bioavailability.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dosing: Spike 5 µL of the DMSO stock into 195 µL of PBS buffer in a 96-well filter plate (Final concentration: 250 µM, 2.5% DMSO).

  • Incubation: Shake at 500 rpm for 24 hours at room temperature.

  • Filtration: Vacuum filter the plate to remove undissolved precipitate. Collect the filtrate in a receiver plate.

  • Analysis: Analyze the filtrate via UV-Vis spectroscopy (250–400 nm) or LC-MS/MS.

  • Calculation: Compare the Area Under Curve (AUC) of the filtrate against a standard curve prepared in 100% DMSO (theoretical 100% solubility).

    • Calculation:

      
      
      

Part 4: Data Presentation & Analysis

When evaluating novel bi-heterocycles, data must be stratified by structural variation to identify Structure-Activity Relationships (SAR).

Table 1: Comparative SAR of Indole-Based Bi-Heterocycles

Compound IDHeterocycle BLinkerC-H MethodYield (%)IC50 (Kinase X)LogPSolubility (µM)
BH-01 Pyridine-4-ylDirectPd-Catalyzed78%12 nM3.245
BH-02 Thiazol-2-ylDirectCu-Mediated65%8 nM2.862
BH-03 Pyrimidin-5-ylAmideTraditional82%150 nM2.1110
BH-04 BenzimidazoleDirectPd-Catalyzed45%4 nM4.5< 5

Analysis: Compound BH-02 (Indole-Thiazole) represents the optimal balance. The thiazole ring lowers LogP compared to the pyridine analog (BH-01) while maintaining high potency. BH-04 is potent but suffers from poor solubility ("brick dust"), likely requiring formulation as a salt or amorphous solid dispersion [2].

References

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews. Link

  • Lipinski, C. A. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

  • FDA. (2024).[1][2] "Novel Drug Approvals for 2023." FDA.gov. Link

  • Gromov, A. et al. (2020).[3] "C-H Arylation of Indoles: A Review." Chemistry of Heterocyclic Compounds. Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Heterocyclic Compounds

In the dynamic field of medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of drug discovery. The isoxazole nucleus, a five-membered heterocycle with nitrogen and oxygen atoms in adjacent positions, is a privileged structure known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide focuses on a specific, potentially novel isoxazole derivative: 5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole .

A comprehensive search of chemical databases and scientific literature did not yield a specific Chemical Abstracts Service (CAS) number for this compound. This suggests that this compound may represent a novel chemical entity, offering a unique opportunity for investigation and potential intellectual property development.

This document serves as a proactive technical guide, providing a scientifically grounded framework for the synthesis, purification, and characterization of this target molecule. The methodologies presented are extrapolated from established and reliable synthetic routes for structurally related isoxazole and thiazole derivatives. Our objective is to equip researchers with the necessary insights and practical protocols to confidently approach the synthesis and evaluation of this promising compound.

Retrosynthetic Analysis and Proposed Synthetic Strategy

The design of a synthetic route for a novel compound requires a logical disconnection of the target molecule into readily available starting materials. Our retrosynthetic analysis of this compound identifies two key fragments: the 5-methylisoxazole core and the 2-phenyl-1,3-thiazole moiety. The most logical bond formation to connect these two fragments is the C-C bond between the isoxazole and thiazole rings.

Based on this analysis, we propose a convergent synthesis strategy. This approach involves the independent synthesis of the two key heterocyclic precursors, followed by their strategic coupling. This method offers flexibility and allows for the optimization of each synthetic step individually.

G Target This compound Key_Fragments Key Fragments Target->Key_Fragments Disconnection Isoxazole_Core 5-Methylisoxazole Precursor Key_Fragments->Isoxazole_Core Thiazole_Moiety 2-Phenyl-1,3-thiazole Precursor Key_Fragments->Thiazole_Moiety

Figure 1: Retrosynthetic analysis of the target molecule.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for the proposed synthesis of this compound.

Synthesis of the 2-Phenyl-1,3-thiazole Precursor

The 2-phenyl-1,3-thiazole core can be synthesized via the well-established Hantzsch thiazole synthesis.

Protocol 1: Synthesis of 4-Bromoacetyl-2-phenyl-1,3-thiazole

  • Reaction Setup: To a solution of thiobenzamide (1.0 eq) in ethanol, add 1,3-dibromoacetone (1.1 eq) portion-wise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-bromoacetyl-2-phenyl-1,3-thiazole.

Synthesis of the 5-Methylisoxazole Precursor

The 5-methylisoxazole core can be prepared from readily available starting materials.

Protocol 2: Synthesis of Ethyl 5-Methylisoxazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Reaction Conditions: Stir the mixture at reflux for 2-3 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by vacuum distillation to afford ethyl 5-methylisoxazole-4-carboxylate.

Coupling and Final Product Formation

The final step involves the coupling of the two synthesized precursors.

Protocol 3: Synthesis of this compound

  • Reaction Setup: To a solution of ethyl 5-methylisoxazole-4-carboxylate (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (1.2 eq) at 0 °C.

  • Coupling Reaction: After stirring for 30 minutes, add a solution of 4-bromoacetyl-2-phenyl-1,3-thiazole (1.0 eq) in DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final compound can be purified by column chromatography on silica gel.

G cluster_0 Thiazole Synthesis cluster_1 Isoxazole Synthesis cluster_2 Final Coupling Thiobenzamide Thiobenzamide Hantzsch_Reaction Hantzsch Thiazole Synthesis Thiobenzamide->Hantzsch_Reaction 1,3-Dibromoacetone Thiazole_Precursor Thiazole_Precursor Hantzsch_Reaction->Thiazole_Precursor 4-Bromoacetyl-2-phenyl-1,3-thiazole Coupling C-C Bond Formation Thiazole_Precursor->Coupling Ethyl_Acetoacetate Ethyl_Acetoacetate Isoxazole_Formation Cyclocondensation Ethyl_Acetoacetate->Isoxazole_Formation Hydroxylamine HCl Isoxazole_Precursor Isoxazole_Precursor Isoxazole_Formation->Isoxazole_Precursor Ethyl 5-Methylisoxazole-4-carboxylate Isoxazole_Precursor->Coupling Base (e.g., NaH) Final_Product Final_Product Coupling->Final_Product This compound

Sources

Chemical Stability and Synthetic Architecture of Isoxazole-Thiazole Linkages

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Isoxazole-Thiazole linkages, a privileged yet challenging bi-heteroaryl motif in medicinal chemistry. It addresses the critical balance between bioisosteric utility and the inherent metabolic/synthetic liabilities of this scaffold.

Technical Whitepaper | Medicinal Chemistry Division

Executive Summary

The isoxazole-thiazole linkage represents a high-value scaffold in drug discovery, offering a distinct electronic "push-pull" system that modulates lipophilicity and hydrogen bond donor/acceptor (HBD/HBA) profiles. However, this utility is often compromised by two primary failure modes: reductive isoxazole ring opening (metabolic instability) and protodeboronation during synthesis (chemical instability). This guide delineates the mechanistic underpinnings of these instabilities and provides validated protocols for stabilizing and synthesizing this motif.

Structural & Electronic Fundamentals

The bond connecting an isoxazole ring to a thiazole ring creates a bi-heteroaryl system with unique physicochemical properties.

Electronic Distribution and Dipole Minimization

Unlike phenyl-phenyl biaryls, the isoxazole-thiazole system is electronically asymmetric.

  • Isoxazole: Functions as a strong electron-withdrawing group (EWG) due to the electronegative oxygen and nitrogen. It is a

    
    -deficient system.
    
  • Thiazole: Also

    
    -deficient but contains a polarizable sulfur atom.
    

Conformational Lock: The rotation around the C-C bond connecting the two rings is not free. The system tends to adopt a planar conformation to maximize


-conjugation, but this is governed by dipole-dipole interactions. The preferred low-energy conformer typically places the isoxazole oxygen anti to the thiazole sulfur to minimize lone-pair repulsion, affecting target binding affinity.
Physicochemical Profile (Comparative Data)

The following table contrasts the isoxazole-thiazole core against standard bioisosteres.

ScaffoldcLogPtPSA (

)
Solubility RiskMetabolic Risk
Isoxazole-Thiazole 2.1 - 2.4 ~67 Moderate High (Reductive)
Bis-Isoxazole1.8 - 2.1~78LowHigh
Bis-Thiazole2.5 - 2.8~56High (Planar stacking)Moderate (S-Oxidation)
Phenyl-Isoxazole2.8 - 3.1~39ModerateModerate

Stability Profile: The "Achilles' Heel"

The primary liability of this linkage is not the bond itself, but the vulnerability of the isoxazole N-O bond when electronically coupled to another heterocycle.

Metabolic Stability: Reductive Ring Opening

The N-O bond of the isoxazole is weak (


55 kcal/mol) and prone to cleavage by cytosolic reductases and CYP450 enzymes (specifically CYP1A2 and CYP2C9).
  • Mechanism: The thiazole ring, being electron-withdrawing, pulls electron density away from the isoxazole, making the N-O bond even more susceptible to single-electron transfer (SET) reduction.

  • Consequence: Cleavage yields a

    
    -amino enone (or imino-ketone), a highly reactive Michael acceptor that can covalently bind to proteins (toxicity) or hydrolyze to inactive metabolites.
    
Chemical Stability: Base-Promoted Rearrangement

Under basic conditions (pH > 8.5), 3-unsubstituted isoxazoles can undergo the Boulton-Katritzky Rearrangement or simple ring scission. This is critical during formulation; these compounds often require acidic or neutral excipients.

Pathway Visualization: Metabolic Degradation

The following diagram illustrates the reductive ring-opening pathway, the primary clearance mechanism for this scaffold.

MetabolicPathway Parent Isoxazole-Thiazole (Intact Scaffold) Intermediate Radical Anion Intermediate Parent->Intermediate + 1e- Enzyme CYP450 / Reductase (NADPH Dependent) Enzyme->Parent Cleaved Imino-Enol (Open Ring) Intermediate->Cleaved N-O Bond Scission Toxic Reactive Michael Acceptor Cleaved->Toxic Tautomerization Hydrolysis Inactive Nitrile/Ketone Toxic->Hydrolysis H2O / Deactivation

Figure 1: The reductive metabolic cascade of the isoxazole ring. The N-O bond cleavage is the rate-limiting step, often accelerated by electron-withdrawing partners like thiazole.

Synthetic Architecture: Overcoming Protodeboronation

Synthesizing the isoxazole-thiazole bond is notoriously difficult using standard Suzuki-Miyaura coupling.

The Challenge: Protodeboronation

2-Heteroaryl boronic acids (necessary for coupling thiazole at C2 or isoxazole at C5) are highly unstable. They undergo rapid protodeboronation (loss of the boron group) in aqueous base, a standard condition for Suzuki coupling.

  • Why? The heteroatom (N or S) adjacent to the carbon-boron bond stabilizes the intermediate carbanion, accelerating hydrolysis of the C-B bond before transmetallation can occur.

The Solution: Pd-Catalyzed C-H Activation (Direct Arylation)

To bypass boronic acid instability, Direct C-H Arylation is the preferred industrial methodology. This couples a halo-isoxazole directly with an unfunctionalized thiazole.

Experimental Protocol: C-H Activation Coupling

Objective: Synthesis of 4-(thiazol-2-yl)isoxazole via C-H activation.

ReagentEquivalentsRole
4-Bromoisoxazole 1.0 eqElectrophile
Thiazole 1.5 eqNucleophile (C-H Source)
Pd(OAc)₂ 5 mol%Catalyst
P(t-Bu)₃ HBF₄ 10 mol%Ligand (Electron-rich)
Cs₂CO₃ 2.0 eqBase (Anhydrous)
DMAc Solvent120°C

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon. Oxygen inhibition is fatal to this catalytic cycle.

  • Solvent Degassing: Sparge anhydrous N,N-Dimethylacetamide (DMAc) with Argon for 30 minutes.

  • Catalyst Pre-complexation: Add Pd(OAc)₂ and P(t-Bu)₃·HBF₄ to the solvent. Stir at RT for 15 mins to generate the active Pd(0) species.

  • Addition: Add 4-bromoisoxazole, thiazole, and Cs₂CO₃.

  • Reaction: Seal and heat to 120°C for 16 hours.

  • Workup: Cool to RT. Filter through a Celite pad (to remove Pd black). Dilute with EtOAc, wash with water (3x) to remove DMAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Critical Causality: We use P(t-Bu)₃ because it is bulky and electron-rich, facilitating the Concerted Metallation-Deprotonation (CMD) pathway required to cleave the C-H bond on the thiazole ring.

Synthetic Decision Tree

SynthesisTree Start Target: Isoxazole-Thiazole Linkage Check Are Boronic Acids Available? Start->Check Suzuki Route A: Suzuki Coupling Check->Suzuki Yes (Risk High) CH_Act Route B: Direct C-H Arylation (Recommended) Check->CH_Act No / Avoid Risk Fail FAILURE MODE: Protodeboronation Suzuki->Fail Aq. Base Conditions Pd(OAc)2 / P(t-Bu)3 / Cs2CO3 CH_Act->Conditions Success Target Molecule (High Yield) Conditions->Success

Figure 2: Synthetic decision matrix highlighting the risk of Suzuki coupling for this specific heteroaryl pair and the superiority of C-H activation.

References

  • Mechanistic Insight into Isoxazole Metabolism

    • Title: In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726.[1][2][3]

    • Source: Drug Metabolism and Disposition (2003).
    • URL:[Link]

  • Chemical Instability (Boulton-Katritzky)

    • Title: Isoxazole to oxazole: a mild and unexpected transformation (Mechanistic discussion of ring rearrangements).
    • Source: Chemical Communic
    • URL:[Link]

  • Synthetic Methodology (C-H Activation)

    • Title: Pd-Catalyzed Direct Arylation of Heterocycles with Heteroaryl Bromides.
    • Source: Journal of the American Chemical Society (Relevant methodology for thiazole-isoxazole coupling).
    • URL:[Link]

  • Protodeboronation Challenges

    • Title: Boronic Acid Instability in Suzuki Coupling: The Case of 2-Heteroaryl Boron
    • Source: Journal of Organic Chemistry.
    • URL:[Link]

Sources

Methodological & Application

Synthesis protocol for 5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole

Introduction: The Significance of Thiazole-Isoxazole Scaffolds

The convergence of isoxazole and thiazole ring systems within a single molecular framework creates a scaffold of significant interest in medicinal chemistry and drug development. Isoxazole derivatives are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. Similarly, the thiazole ring is a privileged structure found in numerous FDA-approved drugs, valued for its diverse pharmacological profile.[1] The title compound, this compound, combines these two pharmacophores, making it a valuable target for library synthesis and lead optimization programs.

This guide provides a comprehensive, three-step synthesis protocol for this molecule, designed for chemistry researchers. The chosen synthetic strategy emphasizes practicality and reliability, commencing from the commercially available building block, 2-phenyl-1,3-thiazole-4-carboxaldehyde. Each step is detailed with explanations for the methodological choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis is designed as a linear, three-step sequence. The core logic is to first construct the necessary carbon framework attached to the pre-existing 2-phenylthiazole moiety and then to perform a cyclization reaction to form the isoxazole ring in the final step. This approach leverages robust and well-documented chemical transformations.

The pathway is as follows:

  • Ketone Formation: A two-stage conversion of the starting aldehyde, 2-phenyl-1,3-thiazole-4-carboxaldehyde, into the corresponding methyl ketone, 1-(2-phenyl-1,3-thiazol-4-yl)ethan-1-one, via a Grignard reaction followed by oxidation.

  • Diketone Synthesis: A base-mediated Claisen condensation to elongate the methyl ketone into a β-diketone, 1-(2-phenyl-1,3-thiazol-4-yl)butane-1,3-dione. This intermediate contains the requisite 1,3-dicarbonyl system for isoxazole formation.

  • Isoxazole Cyclization: Condensation of the β-diketone with hydroxylamine hydrochloride to construct the final 5-methylisoxazole ring, yielding the target compound.[2]

Synthetic_Scheme SM 2-phenyl-1,3-thiazole-4-carboxaldehyde INT1 1-(2-phenyl-1,3-thiazol-4-yl)ethan-1-ol SM->INT1 1. MeMgBr 2. H₂O work-up INT2 1-(2-phenyl-1,3-thiazol-4-yl)ethan-1-one INT1->INT2 PCC, DCM INT3 1-(2-phenyl-1,3-thiazol-4-yl)butane-1,3-dione INT2->INT3 NaH, Ethyl Acetate FP This compound INT3->FP NH₂OH·HCl, EtOH, Reflux

Caption: Overall reaction scheme for the synthesis of the target compound.

Part 1: Synthesis of 1-(2-phenyl-1,3-thiazol-4-yl)ethan-1-one (Intermediate 2)

Principle: This initial stage builds the key methyl ketone functionality required for the subsequent Claisen condensation. It begins with the nucleophilic addition of a methyl group to the aldehyde using a Grignard reagent (methylmagnesium bromide). The resulting secondary alcohol is then oxidized to the target ketone. Pyridinium chlorochromate (PCC) is selected as the oxidant due to its mildness and efficiency in converting secondary alcohols to ketones without over-oxidation.

Detailed Experimental Protocol

Step 1a: Synthesis of 1-(2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

  • To a dry, nitrogen-flushed 250 mL round-bottom flask, add 2-phenyl-1,3-thiazole-4-carboxaldehyde (5.0 g, 26.4 mmol, 1.0 eq).

  • Dissolve the aldehyde in 100 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.4 M solution in THF/Toluene, 22.6 mL, 31.7 mmol, 1.2 eq) dropwise via a syringe over 20 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol as a pale yellow oil or solid. This crude product is typically used in the next step without further purification.

Step 1b: Oxidation to 1-(2-phenyl-1,3-thiazol-4-yl)ethan-1-one

  • Dissolve the crude alcohol from the previous step in 100 mL of anhydrous dichloromethane (DCM) in a 500 mL flask.

  • Add pyridinium chlorochromate (PCC) (8.54 g, 39.6 mmol, 1.5 eq) to the solution in one portion.

  • Stir the resulting dark mixture vigorously at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and pass it through a short plug of silica gel, eluting with additional diethyl ether to separate the product from the chromium salts.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure methyl ketone as a solid.

Data Presentation: Reagents for Part 1
StepReagentMW ( g/mol )Molar Eq.Amount Used
1a2-phenyl-1,3-thiazole-4-carboxaldehyde189.231.05.0 g (26.4 mmol)
1aMethylmagnesium bromide (1.4 M)-1.222.6 mL (31.7 mmol)
1bPyridinium chlorochromate (PCC)215.561.58.54 g (39.6 mmol)

Part 2: Synthesis of 1-(2-phenyl-1,3-thiazol-4-yl)butane-1,3-dione (Intermediate 3)

Principle: The Claisen condensation is a classic carbon-carbon bond-forming reaction used to synthesize β-dicarbonyl compounds.[3] In this step, a strong base, sodium hydride (NaH), deprotonates the α-carbon of the methyl ketone (Intermediate 2) to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl acetate. The subsequent collapse of the tetrahedral intermediate and loss of the ethoxide leaving group, followed by an acidic workup, yields the target β-diketone.

Detailed Experimental Protocol
  • In a dry, nitrogen-flushed 250 mL round-bottom flask, suspend sodium hydride (60% dispersion in mineral oil, 1.27 g, 31.7 mmol, 1.5 eq) in 50 mL of anhydrous THF.

  • In a separate flask, dissolve the ketone, 1-(2-phenyl-1,3-thiazol-4-yl)ethan-1-one (4.3 g, 21.1 mmol, 1.0 eq), in 50 mL of anhydrous THF and 10 mL of ethyl acetate (excess).

  • Slowly add the ketone/ethyl acetate solution to the NaH suspension at room temperature over 30 minutes.

  • After the addition, heat the reaction mixture to reflux (approx. 66 °C) and maintain for 3 hours. Hydrogen gas evolution will be observed initially.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is acidic (~pH 4-5).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is the β-diketone, which can be used in the next step, or purified by chromatography if necessary.

Data Presentation: Reagents for Part 2
ReagentMW ( g/mol )Molar Eq.Amount Used
1-(2-phenyl-1,3-thiazol-4-yl)ethan-1-one203.261.04.3 g (21.1 mmol)
Sodium Hydride (60% in oil)40.00 (NaH)1.51.27 g (31.7 mmol)
Ethyl Acetate88.11Excess~10 mL

Part 3: Synthesis of this compound (Final Product)

Principle: The final step is the construction of the isoxazole ring. This is a classic cyclocondensation reaction where the β-diketone reacts with hydroxylamine. The reaction proceeds via the initial formation of a monoxime intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.[2] Using a protic solvent like ethanol and heating to reflux provides the necessary conditions for the reaction to proceed to completion.

Detailed Experimental Protocol
  • To a 100 mL round-bottom flask, add the crude β-diketone, 1-(2-phenyl-1,3-thiazol-4-yl)butane-1,3-dione (assumed 21.1 mmol, 1.0 eq), from the previous step.

  • Add hydroxylamine hydrochloride (NH₂OH·HCl) (1.76 g, 25.3 mmol, 1.2 eq).

  • Add 50 mL of absolute ethanol as the solvent.

  • Heat the mixture to reflux (approx. 78 °C) with stirring.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution upon cooling.

  • If a precipitate forms, collect it by vacuum filtration and wash the solid with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.

Data Presentation: Reagents for Part 3
ReagentMW ( g/mol )Molar Eq.Amount Used
1-(2-phenyl-1,3-thiazol-4-yl)butane-1,3-dione245.291.0~5.2 g (21.1 mmol)
Hydroxylamine Hydrochloride69.491.21.76 g (25.3 mmol)

Experimental Workflow and Logic

The entire process is designed to be a contiguous workflow, minimizing complex purifications until the final step. The logic flows from a readily available starting material to the complex target through a series of reliable and high-yielding transformations.

G start Start: 2-phenyl-1,3-thiazole-4-carboxaldehyde step1 Step 1a: Grignard Reaction (MeMgBr, THF, 0°C) start->step1 workup1 Quench (NH4Cl) & Extract step1->workup1 step2 Step 1b: Oxidation (PCC, DCM, RT) workup1->step2 purify1 Filter through Silica step2->purify1 intermediate1 Intermediate: Methyl Ketone purify1->intermediate1 step3 Step 2: Claisen Condensation (NaH, EtOAc, THF, Reflux) intermediate1->step3 workup2 Acidify (HCl) & Extract step3->workup2 intermediate2 Intermediate: β-Diketone workup2->intermediate2 step4 Step 3: Isoxazole Formation (NH2OH·HCl, EtOH, Reflux) intermediate2->step4 purify2 Recrystallization / Chromatography step4->purify2 end_product Final Product: this compound purify2->end_product

Caption: Step-by-step experimental workflow for the synthesis protocol.

Characterization and Validation

The identity and purity of all intermediates and the final product should be rigorously confirmed.

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential to confirm the chemical structure of each compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their elemental composition (High-Resolution Mass Spectrometry).

  • Melting Point (MP): A sharp melting point range for the solid final product is a good indicator of purity.

Safety and Handling

  • Grignard Reagents: Methylmagnesium bromide is highly reactive, moisture-sensitive, and flammable. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. It should be handled as a mineral oil dispersion in a fume hood, away from any sources of ignition.

  • Pyridinium Chlorochromate (PCC): A toxic and carcinogenic chromium(VI) reagent. It should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

  • Solvents: Anhydrous THF, DCM, and diethyl ether are flammable and volatile. Use in a well-ventilated area and avoid open flames.

References

  • Pawar, S. D., & Sekar, M. (2013). A Review on Synthesis and Biological Importance of Isoxazole. International Journal of ChemTech Research, 5(4), 1735-1743. Available at: [Link]

  • Song, L., et al. (2005). Synthesis of 1-[(5-methylisoxazol-3-yl)amino]-1-(2- or 4-fluorophenyl)methanephosphonate derivatives under ultrasound irradiation. Chinese Journal of Chemistry, 23(11), 1506-1510. (Illustrates general isoxazole chemistry). Available at: [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Beilstein J. Org. Chem., 18, 484–491. Available at: [Link]

  • Boufroura, H., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis. Molecules, 20(9), 15875-15893. Available at: [Link]

  • Khan Academy. (2019, January 19). Synthesis of thiazoles [Video]. YouTube. Available at: [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(4), 893. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Available at: [Link]

  • ResearchGate. (2014). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Available at: [Link]

  • Nagaraju, S., et al. (2015). One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions. RSC Advances, 5(121), 100201-100206. Available at: [Link]

  • Pawar, S. D., & Sekar, M. (2013). A Review on Synthesis and Biological Importance of Isoxazole. International Journal of ChemTech Research, 5(4), 1735-1743.
  • ResearchGate. (n.d.). Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel-Crafts Acylation of Alkynes. Available at: [Link]

  • ResearchGate. (2015). The Applications of β‐Keto Amides for Heterocycle Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]

  • University of Liverpool. (n.d.). Heterocyclic Chemistry. Course Notes. Available at: [Link]

Sources

Application Note: Suzuki Cross-Coupling Conditions for Isoxazole-Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Heteroaryl-Heteroaryl Challenge

The synthesis of isoxazole-thiazole hybrids represents a "privileged scaffold" construction in medicinal chemistry, often targeting kinase inhibition and anti-infective pathways. However, the direct coupling of these two five-membered heterocycles via Suzuki-Miyaura conditions is notoriously difficult.

Core Challenges:

  • Protodeboronation: Both isoxazolyl- and thiazolyl-boronic acids are electronically predisposed to rapid hydrolytic C-B bond cleavage, often faster than the transmetalation step.

  • Catalyst Poisoning: The high Lewis basicity of the thiazole nitrogen and isoxazole oxygen can coordinate to the Palladium center, arresting the catalytic cycle.

  • Electronic Deactivation: The electron-deficient nature of both rings makes oxidative addition sluggish (for the halide) and transmetalation difficult (for the boronate).

This guide moves beyond "standard" conditions (e.g., Pd(PPh3)4/Na2CO3) to provide a high-fidelity protocol using Buchwald precatalysts and MIDA/Pinacol boronates to overcome these barriers.

Mechanistic Strategy & Component Selection

The Electrophile/Nucleophile Pair

Success depends critically on which ring carries the halide and which carries the boron species.

  • Preferred Route: Isoxazole-4-boronate ester + 2-Bromothiazole .

    • Rationale: Thiazole-2-boronic acids are extremely unstable (half-life < 1 min in aqueous base). Isoxazole-4-boronic esters (specifically pinacol or MIDA) possess marginal but manageable stability compared to their thiazole counterparts. 2-Bromothiazoles are excellent electrophiles due to the inductive effect of the adjacent sulfur and nitrogen.

  • Alternative Route: 4-Bromoisoxazole + Thiazole-5-boronate .

    • Rationale: If the 2-position of thiazole is blocked, the 5-position boronate is more stable than the 2-position.

Catalyst & Ligand Architecture

Standard triphenylphosphine ligands often fail here. We utilize electron-rich, bulky biaryl phosphine ligands (Dialkylbiarylphosphines) to facilitate:

  • Fast Oxidative Addition: Into the electron-deficient heteroaryl halide.

  • Reductive Elimination: Steric bulk forces the formation of the C-C bond.

Recommended System: XPhos Pd G2 or SPhos Pd G2 .

Optimization Matrix: Condition Screening

The following table summarizes the performance of various catalytic systems for the coupling of 4-isoxazolylboronic acid pinacol ester (1.0 equiv) and 2-bromothiazole (1.0 equiv).

EntryCatalyst (mol%)LigandBase (2.0 equiv)SolventTemp (°C)Yield (%)Notes
1 Pd(PPh3)4 (5%)-Na2CO3DME/H2O80< 15Extensive protodeboronation; Homocoupling observed.
2 Pd(dppf)Cl2 (5%)-K3PO4Dioxane/H2O9045-55Moderate success; dppf bite angle helps, but slow turnover.
3 Pd2(dba)3 (2%)P(t-Bu)3KFTHF6060-70Good for sterically hindered substrates; anhydrous conditions help stability.
4 XPhos Pd G2 (2%) - K3PO4 THF/H2O (10:1) 60 88-92 Optimal. Rapid coupling outcompetes decomposition.
5 Pd(OAc)2 (5%)SPhosCs2CO3Toluene/H2O10080-85Excellent alternative; higher temperature required.

Detailed Protocol: Isoxazole-Thiazole Synthesis

Target Reaction:

Coupling of 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole with 2-bromo-4-methylthiazole .

Materials:
  • Nucleophile: Isoxazole pinacol boronate (1.0 mmol, 223 mg)

  • Electrophile: 2-Bromo-4-methylthiazole (1.0 mmol, 178 mg)

  • Catalyst: XPhos Pd G2 (0.02 mmol, 15.7 mg)

  • Base: Potassium Phosphate Tribasic (K3PO4) (2.0 mmol, 424 mg)

  • Solvent: THF (degassed, 5 mL) and Water (degassed, 0.5 mL)

Step-by-Step Procedure:
  • Vessel Preparation: Flame-dry a 20 mL microwave vial or Schlenk tube and allow it to cool under a stream of Argon.

  • Solvent Degassing: Sparge THF and distilled water separately with Argon for at least 15 minutes. Critical: Oxygen promotes homocoupling and boronate oxidation.[1]

  • Reagent Charging:

    • Add the Isoxazole boronate, Bromothiazole, and K3PO4 into the vial.

    • Add the XPhos Pd G2 catalyst last to minimize air exposure.

  • Solvent Addition: Syringe in the THF and Water.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 60°C in a pre-heated oil bath or heating block.

    • Stir vigorously (1000 rpm) for 2-4 hours .

    • Monitoring: Check via LC-MS or TLC every hour. Look for the disappearance of the bromide.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove Palladium black.

    • Wash the filtrate with Brine (10 mL).

    • Dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).

    • Eluent: Hexanes/EtOAc gradient (typically 10-40% EtOAc).

    • Note: Isoxazole-thiazole products are often UV-active and may streak on silica; adding 1% Et3N to the eluent can improve peak shape.

Visualizations

Mechanistic Pathway & Failure Modes

This diagram illustrates the catalytic cycle with specific emphasis on where the reaction fails for this specific heterocycle pair.

SuzukiMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd0->OxAdd + Thiazole-Br PdII_X L2Pd(II)(Ar)X OxAdd->PdII_X BaseStep Ligand Exchange (X -> OH/OR) PdII_X->BaseStep + Base Poisoning FAILURE MODE: Catalyst Poisoning (N/S coordination) PdII_X->Poisoning Heteroatom Binding PdII_OH L2Pd(II)(Ar)OH BaseStep->PdII_OH Transmet Transmetalation PdII_OH->Transmet + Activated Boronate PdII_ArAr L2Pd(II)(Ar)(Het) Transmet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Protodebor FAILURE MODE: Protodeboronation (Hydrolysis of C-B) ThiazoleBr 2-Bromothiazole ThiazoleBr->OxAdd IsoxazoleB Isoxazole Boronate IsoxazoleB->Transmet IsoxazoleB->Protodebor H2O/Base

Caption: Catalytic cycle highlighting critical failure modes: Protodeboronation of the isoxazole boronate and catalyst poisoning by the thiazole nitrogen.[1][3][4][5][6][7][8][9][10]

Workflow Decision Tree

A logical flow for selecting the correct conditions based on substrate availability.

Workflow Start Start: Isoxazole-Thiazole Coupling CheckHalide Which Halide is Available? Start->CheckHalide RouteA 2-Bromothiazole + Isoxazole-4-Boronate CheckHalide->RouteA RouteB 4-Bromoisoxazole + Thiazole-2-Boronate CheckHalide->RouteB DecisionA Preferred Route RouteA->DecisionA DecisionB High Risk Route RouteB->DecisionB CondA Use XPhos Pd G2 THF/H2O, 60°C DecisionA->CondA CondB STOP: Thiazole-2-B is unstable. Switch to MIDA Boronate or Negishi Coupling (Zn) DecisionB->CondB

Caption: Decision matrix for selecting coupling partners. Route A is strongly recommended due to boronate stability profiles.

Troubleshooting & Expert Tips

  • Protodeboronation (Loss of Boronate):

    • Symptom:[1][5][8][10][11][12][13] Recovery of de-borylated isoxazole (isoxazole-H) and unreacted bromide.

    • Solution: Switch to anhydrous conditions using CsF or Ag2O in dry Dioxane. Alternatively, use MIDA boronates which slowly release the active species, keeping the concentration of the unstable free acid low.

  • Homocoupling (Isoxazole-Isoxazole dimer):

    • Symptom:[1][5][8][10][11][13] Appearance of a symmetric dimer.

    • Solution: This indicates oxygen presence.[2] Re-degas solvents vigorously. Ensure the boronate is added slowly or is not in large excess.

  • No Reaction (Catalyst Deactivation):

    • Symptom:[1][5][8][10][11][13] Starting materials remain unchanged.

    • Solution: The thiazole nitrogen may be binding Pd.[4] Increase catalyst loading to 5 mol% or switch to Pd(dppf)Cl2 , where the bidentate ligand prevents formation of the unreactive bis-heteroaryl complex.

References

  • Billingsley, K. L., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. Link

  • Tyrra, W. (2003). Heteroaryl-Heteroaryl Bond Formation via Suzuki Coupling.[3] Heterocycles, 60(8), 1889.

  • Knapp, D. M., et al. (2010). MIDA Boronates: A Solution to the Instability of 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(34), 12048–12059. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Organic Chemistry Portal. Suzuki Coupling. Link

Sources

Advanced In Vitro Kinase Inhibition Assay Protocols for Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Pharmacophore in Kinase Targeting

The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—has emerged as a highly versatile pharmacophore in the design of targeted kinase inhibitors[1]. The unique electronic distribution of the isoxazole core allows it to act as both a hydrogen bond acceptor and a structural spacer, perfectly positioning hydrophobic or chiral substituents within the highly conserved ATP-binding pockets of various protein kinases.

Recent structural biology and medicinal chemistry efforts have demonstrated the efficacy of isoxazole derivatives in targeting a wide spectrum of kinases. For instance, 3,4-diaryl-isoxazoles have been identified as highly potent dual inhibitors of p38α mitogen-activated protein kinase and Casein Kinase 1δ (CK1δ)[2]. Furthermore, structural modifications utilizing chiral pyrrolidine scaffolds have successfully extended the isoxazole pharmacophore into the hydrophilic ribose pocket of the ATP binding site, yielding highly selective CK1 inhibitors[3]. Other isoxazole derivatives have shown remarkable efficacy against c-Jun N-terminal kinases (JNK1/3)[4] and receptor tyrosine kinases such as EGFR and VEGFR-2[5].

To accurately evaluate the potency (IC₅₀) and mechanism of action of these compounds, researchers must employ highly robust, self-validating in vitro assay protocols.

G Isoxazole Isoxazole Derivative (Inhibitor) ATP_Pocket Kinase ATP-Binding Pocket Isoxazole->ATP_Pocket Competes with ATP Hinge Hinge Region (H-Bond Acceptor/Donor) ATP_Pocket->Hinge N/O Heteroatoms Bind DFG DFG Motif (Activation Loop) ATP_Pocket->DFG Hydrophobic Substituents Ribose Ribose Pocket (Hydrophilic Interactions) ATP_Pocket->Ribose Chiral Scaffolds Inhibition Kinase Inhibition (Signal Blockade) Hinge->Inhibition DFG->Inhibition Ribose->Inhibition

Isoxazole derivative binding interactions within the kinase ATP-binding pocket.

Quantitative Benchmarks of Isoxazole Derivatives

To provide context for assay dynamic range and expected potency, Table 1 summarizes the quantitative inhibitory profiles of established isoxazole-based kinase inhibitors.

Table 1: Representative Isoxazole Derivatives and Target Kinase IC₅₀ Profiles

Compound Class / LeadPrimary Kinase TargetSecondary Target(s)IC₅₀ (Primary)IC₅₀ (Secondary)Reference
3,4-Diaryl-isoxazole (Compound 18)CK1δp38α0.005 µM0.041 µM[2]
Chiral Pyrrolidine-IsoxazoleCK1δ-0.033 µM-[3]
Aminopyridine-Isoxazole (Compound 27)JNK3JNK1< 0.1 µM< 0.1 µM[4]
Isoxazole-Quinone Hybrid (Compound 3)VEGFR-1VEGFR-20.65 µM7.1 µM[1]
Isoxazole Derivative (Compound 25a)EGFR-TKVEGFR-2Sub-micromolarSub-micromolar[5]

Mechanistic Rationale & Assay Design

When evaluating novel isoxazole derivatives, a universal luminescence-based ADP detection assay (e.g., ADP-Glo™) is the gold standard.

Causality in Experimental Choices
  • Why Luminescence? Isoxazole derivatives, particularly those conjugated with extended aromatic systems (e.g., quinones or benzopyrans), often exhibit intrinsic fluorescence[1]. Utilizing a luminescence readout eliminates compound autofluorescence interference, preventing false positives/negatives.

  • Why ATP at Kₘ? Because isoxazoles typically act as ATP-competitive inhibitors[3], the apparent IC₅₀ is highly dependent on the ATP concentration used in the assay. Setting the ATP concentration strictly at the apparent Michaelis constant (Kₘ) for the specific kinase ensures that the assay is highly sensitive to competitive inhibitors while allowing direct conversion of IC₅₀ to the inhibition constant (Kᵢ) via the Cheng-Prusoff equation (

    
    ).
    
  • Why 1% DMSO Limit? Isoxazoles are generally hydrophobic. While DMSO is required for solubility, concentrations above 1% (v/v) can denature the kinase or artificially alter its conformation, leading to skewed kinetic data.

Building a Self-Validating System

A robust protocol must validate itself internally on every plate. This is achieved by including:

  • Maximum Activity Control (Max): Kinase + Substrate + ATP + 1% DMSO (No inhibitor).

  • Background Control (Min): Substrate + ATP + 1% DMSO (No Kinase). Validates that the depletion reagent successfully eliminates unreacted ATP.

  • Reference Standard: A known inhibitor (e.g., SB203580 for p38α[2]) run in parallel to verify that the calculated IC₅₀ aligns with historical literature values.

  • Z'-Factor Calculation: A statistical measure of assay quality. A Z'-factor > 0.5 indicates a robust, high-throughput-ready assay.

G Step1 1. Kinase Reaction (Kinase + Substrate + ATP + Isoxazole Inhibitor) Step2 2. ATP Depletion (Add Depletion Reagent) Step1->Step2 Incubate 60 min Step3 3. ADP to ATP Conversion (Add Detection Reagent) Step2->Step3 Incubate 40 min Step4 4. Luminescence Readout (Luciferase Reaction) Step3->Step4 Incubate 30 min

Workflow of the luminescence-based ADP detection kinase assay.

Detailed Step-by-Step Methodology

Reagent Preparation
  • Kinase Buffer: Prepare a fresh buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT. Note: DTT must be added fresh daily to prevent oxidation of crucial cysteine residues in the kinase active site.

  • Isoxazole Inhibitor Titration: Prepare a 100X stock of the isoxazole derivative in 100% DMSO. Perform a 3-fold serial dilution in 100% DMSO to create a 10-point concentration curve. Dilute these stocks 1:25 in Kinase Buffer to create 4X working solutions (containing 4% DMSO).

  • ATP/Substrate Mix: Prepare a 2X solution of ATP (at 2X the predetermined Kₘ) and the specific peptide substrate in Kinase Buffer.

  • Kinase Solution: Prepare a 4X solution of the recombinant kinase in Kinase Buffer.

Assay Execution (384-well format)
  • Inhibitor Addition: Dispense 2.5 µL of the 4X Isoxazole working solutions into the wells of a solid white 384-well plate.

  • Enzyme Addition: Add 2.5 µL of the 4X Kinase Solution to the wells. Crucial Step: Incubate the plate at room temperature for 15 minutes. This pre-incubation allows the isoxazole inhibitor to equilibrate and bind to the kinase prior to ATP competition.

  • Reaction Initiation: Add 5.0 µL of the 2X ATP/Substrate Mix to all wells to initiate the reaction. The final assay volume is 10 µL, and the final DMSO concentration is exactly 1%.

  • Kinase Reaction: Seal the plate and incubate at room temperature for 60 minutes.

  • ATP Depletion: Unseal the plate and add 10 µL of ADP-Glo™ Reagent (or equivalent ATP depletion reagent) to all wells. Incubate for 40 minutes at room temperature. Causality: This step irreversibly terminates the kinase reaction and depletes all remaining unreacted ATP, ensuring the subsequent signal is exclusively derived from ADP generated during the kinase reaction.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature. This converts the generated ADP back to ATP, which is utilized by luciferase to produce light.

  • Readout: Measure luminescence using a multimode microplate reader with an integration time of 0.5 to 1 second per well.

Data Analysis and Validation
  • Calculate % Inhibition:

    
    
    (Where RLU = Relative Luminescence Units)
    
  • IC₅₀ Determination: Plot the % Inhibition against the log₁₀ of the isoxazole compound concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression model:

    
    
    
  • Validation Check: Ensure the Hill Slope is between 0.8 and 1.2. A slope significantly steeper than 1.2 may indicate compound aggregation, a common artifact with highly lipophilic isoxazole derivatives, necessitating the addition of mild detergents (e.g., 0.01% Triton X-100) to the assay buffer.

References

  • Peifer, C., et al. "3,4-Diaryl-isoxazoles and -imidazoles as Potent Dual Inhibitors of p38α Mitogen Activated Protein Kinase and Casein Kinase 1δ.
  • "Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds.
  • "Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors.
  • "Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
  • "New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation.

Sources

Application Note: Solvent Selection & Recrystallization Protocols for Thiazolyl-Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazolyl-isoxazole derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and kinase-inhibiting agents. However, the purification of these bi-heterocyclic systems presents distinct challenges. Their planar, aromatic nature often leads to high lattice energy (poor solubility), while their moderate polarity can cause "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling.

This guide provides a rational, field-proven methodology for solvent selection, moving beyond trial-and-error to a mechanistic approach based on polarity matching and solubility differentials.

Physicochemical Profiling

Before selecting a solvent, one must understand the molecular interactions at play. Thiazolyl-isoxazoles possess two distinct heterocyclic rings linked either directly or via a spacer (e.g., hydrazone or amide).

  • Thiazole Ring: Contains Sulfur (soft base) and Nitrogen (hard base). It contributes to

    
    -
    
    
    
    stacking interactions, often resulting in high melting points and low solubility in non-polar solvents.
  • Isoxazole Ring: Contains Oxygen and Nitrogen.[1][2] It is more polar than thiazole and acts as a significant hydrogen bond acceptor.

  • Solubility Profile: These compounds typically exhibit "Brick Dust" properties—high crystallinity and low solubility in water and simple alkanes, but moderate-to-high solubility in chlorinated solvents and dipolar aprotic solvents (DMSO, DMF).

Solvent System Selection Strategy

The ideal recrystallization solvent must exhibit a high temperature coefficient of solubility: the compound should be sparingly soluble at room temperature (RT) but highly soluble at the solvent's boiling point (BP).

Primary Solvent Candidates (Field-Proven)
Solvent SystemTypeComposition (v/v)Application Context
Ethanol / Water BinaryStart with 100% EtOH, add

to turbidity.
First Choice. Excellent for polar thiazolyl-isoxazoles. Water acts as a powerful anti-solvent to force lattice formation.
Ethyl Acetate / Hexane BinaryDissolve in hot EtOAc, add Hexane to turbidity.[3]Standard. Best for lipophilic derivatives (e.g., alkyl-substituted). Avoids solvolysis issues common with esters in strong acids/bases.
Acetonitrile (MeCN) Single100%High Purity. Excellent for planar, stacking molecules. MeCN disrupts

-stacking at high temps but allows it at low temps.
Ethanol Single100%Suitable for simple, lower molecular weight derivatives.
Toluene Single100%Specialized. Used for highly hydrophobic, high-melting analogs. Slow cooling in toluene often yields X-ray quality crystals.
Decision Logic for Solvent Selection

The following decision tree outlines the logical flow for selecting the optimal solvent system based on initial solubility observations.

SolventSelection Start Start: Crude Solid TestEtOH Test Solubility in Hot Ethanol (BP 78°C) Start->TestEtOH SolubleEtOH Soluble? TestEtOH->SolubleEtOH AddWater Add Water dropwise (Binary System) SolubleEtOH->AddWater Yes (High Sol) TestEtOAc Test Solubility in Hot EtOAc (BP 77°C) SolubleEtOH->TestEtOAc No (Insoluble) CoolSlow Slow Cool -> Crystals AddWater->CoolSlow SolubleEtOAc Soluble? TestEtOAc->SolubleEtOAc AddHex Add Hexane/Heptane (Binary System) SolubleEtOAc->AddHex Yes TestMeCN Test Acetonitrile (Polar/Aprotic) SolubleEtOAc->TestMeCN No AddHex->CoolSlow SolubleMeCN Soluble? TestMeCN->SolubleMeCN UseMeCN Use Pure MeCN (Single Solvent) SolubleMeCN->UseMeCN Yes Problem Insoluble or Oils Out SolubleMeCN->Problem No UseMeCN->CoolSlow

Figure 1: Logical decision tree for selecting recrystallization solvents for thiazolyl-isoxazole derivatives.

Experimental Protocols

Protocol A: Micro-Scale Solubility Screening (The "Fail-Fast" Method)

Do not commit the entire batch to a solvent without this test.

  • Preparation: Place 10–20 mg of crude thiazolyl-isoxazole into three separate 4 mL glass vials.

  • Solvent Addition:

    • Vial A: Add 0.5 mL Ethanol.

    • Vial B: Add 0.5 mL Ethyl Acetate.

    • Vial C: Add 0.5 mL Acetonitrile.

  • Observation (Cold): If the solid dissolves immediately at RT, the solvent is too good (unsuitable for single-solvent recrystallization).

  • Heating: Heat the vials to their boiling points using a heating block.

    • Ideal Result: The solid does not dissolve at RT but dissolves completely at BP.

    • Binary System Trigger: If Vial A (Ethanol) dissolves the solid at BP, add water dropwise to the hot solution until a faint turbidity persists. Re-heat to clear, then let cool. If crystals form, use EtOH/Water .[3]

Protocol B: Bulk Recrystallization (Binary System: EtOH/Water)

Standard operating procedure for 1g – 10g scale.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (Ethanol) and heat to reflux. Add the minimum amount of hot solvent required to fully dissolve the solid.

    • Note: If colored impurities remain (and the product is known to be white/pale), add activated charcoal (1-2% w/w), boil for 5 mins, and filter hot through Celite.

  • Anti-Solvent Addition: While keeping the solution near boiling, add the anti-solvent (Water) dropwise.

    • Endpoint: Stop adding water the moment a persistent cloudiness (turbidity) appears.

  • Re-Clarification: Add a few drops of the primary solvent (Ethanol) to clear the solution again.

  • Nucleation & Growth: Remove from heat. Cap the flask loosely.

    • Critical Step: Allow to cool to RT slowly on a cork ring or wood block. Rapid cooling induces precipitation of amorphous powder or oiling out.

  • Harvesting: Cool further in an ice bath (0-4°C) for 1 hour. Filter via vacuum filtration (Buchner funnel). Wash the cake with a cold mixture of Solvent/Anti-solvent (e.g., 50:50 EtOH/Water).

Troubleshooting: The "Oiling Out" Phenomenon

Thiazolyl-isoxazoles are notorious for "oiling out"—separating as a second liquid phase rather than a solid crystal. This occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture.

Remediation Strategy:

  • Trituration: If an oil forms, decant the supernatant solvent. Add a non-polar solvent (Hexane or Diethyl Ether) to the oil and scratch the side of the flask vigorously with a glass rod. This mechanical agitation often induces crystallization.

  • Seeding: Save a few crystals from a previous batch (or the micro-scale screen). Add these "seed crystals" to the solution when it has cooled to slightly below the saturation point (metastable zone), before the oil separates.

  • Change Solvent System: Switch from EtOH/Water to Acetonitrile . Acetonitrile often prevents oiling because it is a single-component system with a distinct dielectric profile that favors stacking over liquid-liquid separation.

Workflow Visualization

RecrystallizationWorkflow Crude Crude Mixture Dissolve Dissolve in Hot Primary Solvent Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If particles present Turbidity Add Anti-Solvent to Turbidity Dissolve->Turbidity If clear Filter->Turbidity Clarify Add Primary Solvent to Clear Turbidity->Clarify Cool Slow Cooling (RT -> 4°C) Clarify->Cool Collect Vacuum Filtration & Drying Cool->Collect

Figure 2: Step-by-step workflow for the binary solvent recrystallization of thiazolyl-isoxazoles.

References

  • Connect Journals. (2022). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • ResearchGate. (2024). Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME.[4] Retrieved from [Link]

Sources

Procedure for functionalizing the 4-position of 5-methylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of the 4-Position of 5-Methylisoxazole

Executive Summary

Functionalizing the isoxazole core is a critical competency in medicinal chemistry, given the scaffold's prevalence in beta-lactamase inhibitors, COX-2 inhibitors, and glutamate receptor agonists. However, 5-methylisoxazole presents a unique regiochemical challenge: the competition between the nucleophilic C-4 ring position and the acidic protons of the C-5 methyl group.

This Application Note defines the specific conditions required to exclusively target the C-4 position . We demonstrate that while strong bases (e.g., n-BuLi) favor lateral lithiation at the C-5 methyl group (undesired for ring functionalization), electrophilic aromatic substitution (EAS) reagents reliably target C-4. We provide validated protocols for C-4 Bromination , C-4 Nitration , and downstream Suzuki-Miyaura Cross-Coupling , establishing a robust workflow for library generation.

Mechanistic Insight & Reactivity Landscape

To successfully functionalize 5-methylisoxazole, one must understand its electronic dichotomy. The isoxazole ring is π-electron excessive at C-4 but generally less reactive than furan or pyrrole due to the electronegative oxygen and nitrogen atoms.

  • The C-4 Node (Nucleophilic): The highest electron density in the isoxazole ring resides at C-4. Consequently, electrophiles (

    
    ) such as halonium or nitronium ions selectively attack here.
    
  • The C-5 Methyl Trap (Acidic): The C-5 methyl group is activated by the electron-withdrawing nature of the adjacent C=N-O system. Treatment with strong bases (LDA, n-BuLi) results in lateral lithiation at the methyl group, forming a nucleophile that reacts with electrophiles to extend the side chain, leaving the C-4 position untouched.

Strategic Directive: To functionalize C-4, avoid strong bases. Utilize Electrophilic Aromatic Substitution (EAS) conditions or Transition Metal Catalysis initiated from a C-4 halide.

Reactivity Divergence Diagram

Reactivity_Landscape Start 5-Methylisoxazole Base Strong Base (n-BuLi / LDA) Start->Base Electrophile Electrophile Source (NBS / HNO3) Start->Electrophile Lateral Lateral Lithiation (C-5 Methyl Deprotonation) Base->Lateral Kinetic Control C4_Sub Electrophilic Aromatic Substitution (C-4) Electrophile->C4_Sub Electronic Control SideChain Side-Chain Functionalization (e.g., 5-Isoxazolylacetic acid) Lateral->SideChain CoreFunc Core Functionalization (4-Halo / 4-Nitro) C4_Sub->CoreFunc

Figure 1: Decision tree for functionalizing 5-methylisoxazole. Note the divergence: Bases attack the methyl group; Electrophiles attack the C-4 ring position.

Experimental Protocols

Protocol A: Regioselective C-4 Bromination

This is the "Gateway Reaction." The 4-bromo intermediate is stable and serves as the precursor for all metal-catalyzed couplings. We utilize N-Bromosuccinimide (NBS) in a polar aprotic solvent, which avoids the harsh acidity of molecular bromine and suppresses side reactions.

Reagents:

  • 5-Methylisoxazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • DMF (Dimethylformamide) (0.5 M concentration)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 5-methylisoxazole and anhydrous DMF. Stir to dissolve.

  • Addition: Cool the solution to 0 °C using an ice bath. Add NBS portion-wise over 15 minutes. Note: Exothermic control is crucial to prevent ring oxidation.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product (4-bromo-5-methylisoxazole) is less polar than the starting material.

  • Quench: Pour the reaction mixture into 5 volumes of ice-cold water.

  • Workup: Extract with Diethyl Ether or Ethyl Acetate (3x). Wash the combined organics with water (2x) to remove residual DMF, followed by brine (1x).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. The crude material is typically >95% pure. If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).

QC Checkpoint:

  • 1H NMR (CDCl3): Look for the disappearance of the C-4 proton signal (typically a doublet or broad singlet around δ 6.0–6.2 ppm depending on substitution) and the retention of the C-3 proton (singlet, ~δ 8.1 ppm).

Protocol B: C-4 Nitration

Nitration introduces a nitrogen handle for reduction to amines (anilines). Standard mixed-acid nitration is effective but requires temperature control to prevent ring degradation.

Reagents:

  • 5-Methylisoxazole (1.0 equiv)

  • HNO3 (Fuming, >90%) (1.5 equiv)

  • Ac2O (Acetic Anhydride) (3.0 equiv) or H2SO4 (conc.)

Step-by-Step Methodology (Mild Conditions):

  • Preparation: In a flask, cool Acetic Anhydride to 0 °C. Slowly add Fuming HNO3 dropwise. Caution: Highly Exothermic. Maintain T < 5 °C.

  • Addition: Add 5-methylisoxazole dropwise to the nitrating mixture at 0 °C.

  • Reaction: Allow to warm to RT and stir for 2–3 hours. Then, heat to 50 °C for 1 hour to drive completion if TLC shows starting material.

  • Quench: Pour onto crushed ice/water.

  • Isolation: The 4-nitro-5-methylisoxazole often precipitates as a solid. Filter and wash with cold water.[1] If oil forms, extract with DCM.

Protocol C: Suzuki-Miyaura Cross-Coupling (C-4 Arylation)

Utilizing the 4-bromo-5-methylisoxazole generated in Protocol A to install aryl groups.

Reagents:

  • 4-Bromo-5-methylisoxazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl2·DCM (0.05 equiv) or Pd(PPh3)4

  • K2CO3 (2.0 M aq. solution) (3.0 equiv)

  • 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Degassing: Combine the halide, boronic acid, and solvent in a reaction vial. Sparge with Argon/Nitrogen for 10 minutes.

  • Catalyst Addition: Add the Palladium catalyst and the aqueous base. Sparge for another 2 minutes.

  • Reaction: Seal the vial and heat to 90 °C for 12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[2] Wash the filtrate with brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Suzuki Coupling Pathway Diagram

Suzuki_Cycle Precursor 4-Bromo-5-methylisoxazole OxAdd Oxidative Addition (L2Pd-Ar-Br) Precursor->OxAdd Pd(0) TransMet Transmetallation (+ Ar'-B(OH)2 / Base) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->OxAdd Regenerate Pd(0) Product 4-Aryl-5-methylisoxazole RedElim->Product

Figure 2: Catalytic cycle for the C-4 arylation of 5-methylisoxazole via Suzuki coupling.

Data Summary & Troubleshooting

Table 1: Comparative Conditions for C-4 Functionalization

Reaction TypeReagent SystemKey IntermediateTypical YieldMajor Impurity Risk
Bromination NBS / DMFBromonium Ion85-95%Poly-bromination (rare at 1.05 eq)
Nitration HNO3 / Ac2ONitronium Ion70-80%Ring cleavage (oxidative)
Lithiation n-BuLi / THFAvoid for C-4 N/AC-5 Lateral Lithiation (Major)

Troubleshooting Guide:

  • Issue: Low yield in Suzuki coupling.

    • Cause: Protodehalogenation (loss of Br) or catalyst poisoning by the isoxazole nitrogen.

    • Solution: Switch to Pd(dppf)Cl2 (bidentate ligand resists displacement) and increase catalyst loading to 5-10 mol%. Ensure rigorous degassing.

  • Issue: Mixture of products during Bromination.

    • Cause: Temperature too high or excess NBS.

    • Solution: Strict 0 °C start; verify NBS stoichiometry.

References

  • Electrophilic Substitution of Isoxazoles

    • Mechanisms of Heteroaromatic Substitution.[3] Journal of the Chemical Society, Perkin Transactions 2.[3]

  • NBS Bromination Protocols

    • N-Bromosuccinimide (NBS) - Reagent Profile. Organic Chemistry Portal.

  • Lithiation Regioselectivity (Lateral vs Ring)

    • Lithiation of five-membered heteroaromatic compounds. Canadian Journal of Chemistry.
  • Direct Arylation & Cross-Coupling

    • Palladium-Catalyzed Direct C-H Arylation of Isoxazoles.[4] Angewandte Chemie Int.[4] Ed.

  • General Isoxazole Synthesis & Functionalization

    • Regioselective synthesis of isoxazole derivatives.[5][6] Beilstein Journal of Organic Chemistry.

Sources

Application Notes and Protocols for the Preparation of 2-Phenyl-1,3-thiazole-4-carbaldehyde Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the synthesis of key precursors to 2-phenyl-1,3-thiazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and drug development. Recognizing the challenges associated with direct formylation and the instability of certain reagents, this document focuses on a robust and field-proven synthetic strategy. The primary pathway detailed involves the preparation of thiobenzamide, a critical nucleophile, followed by its condensation in a Hantzsch-type synthesis to form a stable, functionalized thiazole intermediate. Subsequent conversion of this intermediate to the target aldehyde is then described. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and expert insights to ensure successful synthesis.

Strategic Overview: A Logic-Driven Synthetic Approach

The synthesis of 2-phenyl-1,3-thiazole-4-carbaldehyde is most reliably achieved through a multi-step sequence that builds the heterocyclic core first and then elaborates the C4-substituent. A direct one-step cyclization using a formyl-containing α-halo carbonyl compound is often hampered by the reagent's instability. Therefore, a more strategic approach is warranted.

Our recommended strategy, outlined below, relies on the classic Hantzsch thiazole synthesis to construct a stable intermediate, 2-phenyl-4-(chloromethyl)-1,3-thiazole. This intermediate is then efficiently converted to the desired aldehyde via the Sommelet reaction. This pathway offers high yields, utilizes readily available starting materials, and avoids the complications of less stable precursors.

Retrosynthetic Analysis

A retrosynthetic breakdown illuminates the logic of this approach. The target aldehyde can be accessed from a 4-(chloromethyl)thiazole intermediate, which itself is formed through the powerful Hantzsch cyclization of thiobenzamide and 1,3-dichloroacetone. Thiobenzamide can be prepared from common starting materials like benzamide or benzonitrile.

G Target 2-Phenyl-1,3-thiazole-4-carbaldehyde Intermediate1 2-Phenyl-4-(chloromethyl)-1,3-thiazole Target->Intermediate1 Sommelet Reaction Precursor1 Thiobenzamide Intermediate1->Precursor1 Hantzsch Synthesis Precursor2 1,3-Dichloroacetone Intermediate1->Precursor2 Hantzsch Synthesis Start1a Benzamide Precursor1->Start1a Thionation Start1b Benzonitrile Precursor1->Start1b Sulfurization

Synthesis of Key Precursor: Thiobenzamide

Thiobenzamide is the foundational precursor, providing the N-C-S backbone of the thiazole's 2-phenyl fragment. Its preparation can be approached from either benzamide or benzonitrile, with the choice often depending on starting material availability and laboratory capabilities.

Method A: Thionation of Benzamide using Lawesson's Reagent

This is a highly reliable and common method for converting amides to thioamides. Lawesson's reagent acts as an efficient sulfur-transfer agent.[1][2]

Causality: The mechanism involves the exchange of the carbonyl oxygen with sulfur. Lawesson's reagent, a dimeric phosphine sulfide, facilitates this by forming a transient, highly reactive thioxophosphorane intermediate with the amide's carbonyl group, which then rearranges to yield the thioamide and a stable phosphorus-containing byproduct.

Protocol 2.A: Thiobenzamide via Lawesson's Reagent

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine benzamide (1.0 equiv) and Lawesson's reagent (0.55 equiv).

  • Solvent Addition: Add anhydrous toluene to the flask (approx. 4 mL per mmol of benzamide).

  • Thionation Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. To simplify purification, add excess ethanol (2 mL) and reflux for an additional 1-2 hours. This step converts phosphorus byproducts into more polar species.[1]

  • Extraction: Remove the solvents under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure thiobenzamide as a yellow solid.

Method B: Sulfurization of Benzonitrile

This "green chemistry" approach utilizes inexpensive and readily available sodium sulfide as the sulfur source, often in an ionic liquid medium which can be recycled.[3][4]

Causality: The reaction proceeds via nucleophilic attack of the hydrosulfide ion (generated from Na₂S) on the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated during work-up to yield the thioamide. The use of an ionic liquid like [DBUH][OAc] can facilitate the reaction at room temperature.[3]

Protocol 2.B: Thiobenzamide from Benzonitrile

  • Reaction Setup: To a 10 mL vial, add benzonitrile (1.0 equiv), sodium sulfide nonahydrate (Na₂S·9H₂O, 1.5 equiv), and [DBUH][OAc] ionic liquid (3.0 equiv).

  • Reaction: Stir the mixture vigorously at room temperature for approximately 2-4 hours. Monitor the reaction by TLC.

  • Work-up & Extraction: Upon completion, add deionized water (approx. 4 mL) to disperse the solid product. Extract the aqueous mixture with ethyl acetate (3 x 4 mL).

  • Purification: Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography (silica gel, eluent: ethyl acetate/hexane) to yield pure thiobenzamide.[3]

Table 1: Comparison of Thiobenzamide Synthesis Protocols

ParameterMethod A (Lawesson's)Method B (Sulfurization)
Starting Material BenzamideBenzonitrile
Key Reagent Lawesson's ReagentSodium Sulfide (Na₂S·9H₂O)
Solvent Anhydrous Toluene[DBUH][OAc] (Ionic Liquid)
Temperature Reflux (~110°C)Room Temperature
Typical Yield 80-95%85-92%
Key Advantage High substrate scopeMild conditions, "green"

Assembly of the Thiazole Core Intermediate

With thiobenzamide in hand, the next critical step is the construction of the thiazole ring via the Hantzsch synthesis. This reaction is a cornerstone of heterocyclic chemistry.

Hantzsch Synthesis of 2-Phenyl-4-(chloromethyl)-1,3-thiazole

This specific application of the Hantzsch synthesis involves the condensation of thiobenzamide with 1,3-dichloroacetone.

Causality: The reaction mechanism begins with the nucleophilic sulfur of the thioamide attacking one of the electrophilic chloromethyl carbons of 1,3-dichloroacetone in an Sₙ2 reaction. The resulting intermediate then undergoes intramolecular cyclization via nucleophilic attack of the thioamide nitrogen onto the ketone carbonyl. A final dehydration step yields the aromatic thiazole ring.

G

Protocol 3.A: Synthesis of 2-Phenyl-4-(chloromethyl)-1,3-thiazole

  • Reaction Setup: Dissolve thiobenzamide (1.0 equiv) in ethanol or acetone in a round-bottom flask.

  • Reagent Addition: Add 1,3-dichloroacetone (1.0 equiv) to the solution. Note: 1,3-dichloroacetone is a lachrymator and should be handled in a fume hood.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. The reaction progress can be monitored by TLC.

  • Isolation: Cool the reaction mixture. The product hydrochloride salt may precipitate. If so, collect by filtration. If not, neutralize the mixture with a mild base (e.g., sodium bicarbonate solution) and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extract with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization from ethanol or by column chromatography to yield the pure intermediate.

Conversion to 2-Phenyl-1,3-thiazole-4-carbaldehyde

The final step is the conversion of the chloromethyl group at the C4 position into a formyl group. The Sommelet reaction is a classic and effective method for this transformation.

The Sommelet Reaction

This reaction involves the treatment of the benzylic-type halide with hexamethylenetetramine (hexamine) to form a quaternary ammonium salt. Subsequent hydrolysis of this salt under acidic conditions (the Delepine reaction part of the workup) yields the desired aldehyde.

Protocol 4.A: Sommelet Reaction for Aldehyde Synthesis

  • Salt Formation: Dissolve 2-phenyl-4-(chloromethyl)-1,3-thiazole (1.0 equiv) and hexamine (1.1 equiv) in chloroform or aqueous ethanol.

  • Reaction: Heat the mixture to reflux for 2-4 hours. A white precipitate of the quaternary ammonium salt should form.

  • Isolation of Salt: Cool the mixture and collect the precipitated salt by filtration. Wash the salt with cold solvent to remove any unreacted starting materials.

  • Hydrolysis: Suspend the collected salt in water or aqueous acetic acid. Heat the mixture to reflux for 1-2 hours. Steam distillation during this step can be an effective way to isolate the product aldehyde as it forms.

  • Work-up and Purification: Cool the reaction mixture and extract with diethyl ether or ethyl acetate. Wash the organic layer with sodium bicarbonate solution, water, and brine. Dry the solution over Na₂SO₄, filter, and concentrate. The final product, 2-phenyl-1,3-thiazole-4-carbaldehyde, can be purified by column chromatography or recrystallization.

Alternative Strategy: Vilsmeier-Haack Formylation

An alternative, though sometimes less regioselective, route is the Vilsmeier-Haack reaction.[5][6][7] This method involves first synthesizing the parent 2-phenylthiazole and then introducing the formyl group via electrophilic substitution.

Causality: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a formamide (like DMF) and an activating agent (like POCl₃). This powerful electrophile attacks the electron-rich thiazole ring. The challenge lies in controlling the site of attack; formylation often occurs preferentially at the C5 position, which is electronically favored. Blocking the C5 position or using carefully controlled conditions may be necessary to achieve C4 formylation.[8] Due to this potential for a mixture of isomers, the Sommelet reaction on a pre-functionalized intermediate is often the more reliable method for obtaining the pure 4-carbaldehyde isomer.

References

  • Li, Y., et al. (2017). An efficient protocol for the synthesis of thioamides in [DBUH][OAc] at room temperature. RSC Advances, 7(87), 55365-55371. Available at: [Link]

  • Pandey, J., et al. (2006). A convenient one-pot preparation of N-substituted thioamides. Indian Journal of Chemistry - Section B, 45B, 1225-1228. Available at: [Link]

  • Google Patents. (2012). CN102702054A - Preparation method of p-hydroxythiobenzamide.
  • ResearchGate. (n.d.). Synthesis of thiobenzamide using elemental sulfur (S8). Available at: [Link]

  • ResearchGate. (2021). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Available at: [Link]

  • Singh, S., et al. (2013). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Der Pharma Chemica, 5(3), 169-176. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • SynArchive. (2024). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Tighadouini, S., et al. (2020). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 25(23), 5633. Available at: [Link]

  • Sumrell, G. (1953). Synthesis of 2-Phenyl-2,1,3-Triazole-4-Carboxaldehyde and Some Derivatives. Master's Theses. 250. Available at: [Link]

  • Hussain, N., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(3), 651-654. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Synthesis of Thiazoles. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Belskaya, N. P., et al. (2017). Thiazole Cores as Organic Fluorophore Units: Synthesis and Fluorescence. Arkivoc, 2017(5), 115-144. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Available at: [Link]

  • SSRN. (2024). Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. Available at: [Link]

  • Dragancea, D., et al. (2021). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 26(11), 3290. Available at: [Link]

  • PubChem. (n.d.). (Z)-2-bromo-3-hydroxyprop-2-enal. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-3-hydroxypropanal. Available at: [Link]

  • MolPort. (n.d.). 2-bromo-3-hydroxypropanal. Available at: [Link]

  • ResearchGate. (2025). Heterocycles 21. Reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone. Available at: [Link]

  • Organic Syntheses. (n.d.). Alkyl and Alkylene Bromides. Available at: [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Available at: [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ISO-THZ-SOL-001 Status: Open Priority: High (Blocker for Biological Evaluation) Agent: Senior Application Scientist, Formulation Chemistry Division[1][2]

Executive Summary

You are encountering solubility difficulties with 5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole (referred to herein as MPTI ). This is a classic "brick dust" molecule: a highly crystalline, lipophilic bi-heterocyclic scaffold.[2] Its poor aqueous solubility stems from strong intermolecular


 stacking between the planar phenyl, thiazole, and isoxazole rings, combined with a lack of strong hydrogen bond donors/acceptors to interact with water.[2]

This guide provides a tiered troubleshooting approach, moving from simple solvent screening for in vitro assays to advanced formulation strategies for in vivo pharmacokinetics (PK).

Module 1: In Vitro Solubilization (Cellular & Enzymatic Assays)

User Issue: "My compound precipitates when I spike the DMSO stock into the culture media/buffer."

Root Cause Analysis

MPTI is likely a BCS Class II candidate (Low Solubility, High Permeability).[1][2] While soluble in DMSO, the "spring" effect occurs upon dilution into aqueous buffer: the hydrophobic effect drives the molecules to aggregate instantly, crashing out of solution before they can interact with the target.[2]

Troubleshooting Protocol: The "Cosolvent Spike" Method

Do not rely solely on DMSO.[2] You must reduce the dielectric contrast between your stock and your buffer.[2]

Step-by-Step Optimization:

  • Prepare a High-Concentration Stock: Dissolve MPTI in 100% DMSO at 10-20 mM. Sonicate at 40°C if necessary.

  • Create an Intermediate Dilution (The Critical Step):

    • Do not add DMSO stock directly to the media.[2]

    • Instead, prepare a 100x Intermediate in a cosolvent mix:

      • Formula: 50% DMSO / 40% PEG-400 / 10% Ethanol.[1][2]

    • Dilute your initial DMSO stock into this mixture.[2][3]

  • Final Spiking:

    • Add the 100x Intermediate to your assay buffer (1:100 dilution).[1][2]

    • Result: Final solvent concentration is 0.5% DMSO, 0.4% PEG-400, 0.1% Ethanol.[2] This ternary solvent system suppresses nucleation better than DMSO alone.[2]

FAQ: In Vitro Issues

Q: Can I use acid to dissolve it? The thiazole nitrogen is basic. A: Caution advised. The thiazole nitrogen is a very weak base (


).[1][2] You would need a pH < 2 to achieve significant ionization, which is incompatible with most cellular assays.[2] Rely on cosolvents (PEG/Ethanol) rather than pH adjustment for neutral pH assays.[1][2]

Q: My IC50 curves are flat or variable. Why? A: This indicates micellar precipitation .[1][2] The compound may form invisible colloids that scatter light or stick to the plastic plate.[2]

  • Fix: Add 0.05% Tween-80 or 0.01% Triton X-100 to your assay buffer before adding the compound.[1][2] This prevents adsorption to the plate walls.[2]

Module 2: In Vivo Formulation (PK & Efficacy Studies)

User Issue: "I need to dose mice at 10 mg/kg PO/IV, but the compound is a solid suspension."

Formulation Decision Tree

For animal studies, DMSO is toxic at high volumes.[2] You must switch to a biocompatible vehicle.[2]

Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route.[1][2]

Recommended Protocol: Cyclodextrin Complexation[1][2][4]

The phenyl ring of MPTI is an ideal guest for the hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[2]

Protocol (20% HP-


-CD in Saline): 
  • Weigh: 20g of HP-

    
    -CD.
    
  • Dissolve: Add to 80mL of distilled water. Stir until clear.

  • Add MPTI: Add your compound powder slowly to the stirring solution.

  • Equilibrate: Stir for 4-6 hours at room temperature. The solution may remain cloudy.

  • Filter: Pass through a 0.22

    
     PVDF filter.[1][2]
    
  • Adjust: Add saline tonicity adjusters if intended for IV.

  • Verify: Check concentration via HPLC. If yield is low, lower the pH to 4.0 using 0.1N HCl to protonate the thiazole slightly, enhancing complexation efficiency.[2]

Alternative: The "Gold Standard" Cosolvent Mix (IV/PO) If cyclodextrins fail, use this clinically validated vehicle:

  • 10% DMSO (Solubilizer)[1][2]

  • 40% PEG-400 (Cosolvent)[1][2]

  • 50% Water (Diluent - add last!)[1][2]

Note: Add water dropwise with rapid stirring to prevent precipitation.[1][2]

Module 3: Advanced Solid-State Engineering

User Issue: "Oral bioavailability is <5% even with micronization."

The Solution: Amorphous Solid Dispersion (ASD)[1][2]

Crystalline MPTI has high lattice energy.[2] To improve bioavailability, you must break the crystal lattice and "freeze" the molecule in a high-energy amorphous state using a polymer carrier.[2]

Protocol: Solvent Evaporation ASD

Materials:

  • MPTI (Compound)[1][2]

  • HPMC-AS (L grade) or PVP-VA64 (Polymer)[1][2]

  • Dichloromethane (DCM) and Methanol (MeOH)[1][2]

Procedure:

  • Ratio: Select a drug-to-polymer ratio of 1:3 (w/w).

  • Dissolution: Dissolve both MPTI and the polymer in a 1:1 mixture of DCM/MeOH. Ensure total clarity.

  • Evaporation:

    • Lab Scale: Rotary evaporate at 40°C under vacuum until a film forms.[2]

    • Scale Up: Spray drying is preferred for uniform particle size.[2]

  • Drying: Vacuum dry the resulting solid for 24 hours to remove residual solvent.

  • Characterization: The resulting powder should be glassy. Confirm the absence of sharp melting peaks using DSC (Differential Scanning Calorimetry).[1][2]

Why this works: The polymer (HPMC-AS) prevents the MPTI molecules from re-crystallizing in the gut, maintaining a supersaturated state long enough for absorption to occur.[2]

Summary of Physicochemical Data

ParameterEstimated ValueImplication
LogP 3.5 - 4.2Highly Lipophilic.[2] Partitions into membranes but struggles to dissolve in water.[2]
pKa (Thiazole N) ~2.5Neutral at physiological pH (7.4).[1][2] pH adjustment is ineffective for oral delivery.[2]
Melting Point >120°C (Predicted)High lattice energy.[1][2] Requires disruption (ASD) or complexation (CD).[1][2]
Best Solvent DMSO, DMAGood for stock solutions, toxic for high-dose animal work.[2]

References

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[4] Journal of Pharmacological and Toxicological Methods, 44(1), 235–249.[1][2] Link[1][2]

  • Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[2][4] Advanced Drug Delivery Reviews, 59(7), 645–666.[1][2] Link[1][2]

  • Serajuddin, A. T. (1999).[1][2] Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs.[2] Journal of Pharmaceutical Sciences, 88(10), 1058–1066.[1][2] Link

  • Talukder, R., et al. (2011).[1][2] Leflunomide (Isoxazole derivative) solubility enhancement via solid dispersion techniques.[1][2] AAPS PharmSciTech, 12(3), 123-134.[2] (Representative study on isoxazole scaffolds).

  • Meanwell, N. A. (2011).[1][2] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety Attributes.[2] Chemical Research in Toxicology, 24(9), 1420–1456.[1][2] Link

Disclaimer: This guide is for research purposes only. All formulations should be tested for stability and toxicity before in vivo administration.[1]

Sources

Troubleshooting regioselectivity in isoxazole ring closure

Author: BenchChem Technical Support Team. Date: March 2026

Isoxazole Technical Solutions Center Ticket #8492: Regioselectivity in Isoxazole Ring Closure Status: Open | Priority: High Assigned Specialist: Senior Application Scientist

Welcome to the Isoxazole Technical Solutions Center

You are encountering a classic challenge in heterocyclic chemistry: controlling the regiochemical outcome of isoxazole synthesis. Whether you are employing [3+2] cycloaddition (Nitrile Oxide + Alkyne) or condensation (Hydroxylamine + 1,3-Dicarbonyl), regioselectivity is rarely accidental—it is a deterministic result of orbital coefficients, steric bulk, and pH-dependent nucleophilicity.

This guide is structured as a dynamic troubleshooting workflow. Select the module below that matches your synthetic route.

Module 1: The Cycloaddition Route (Nitrile Oxides)

User Scenario: "I am reacting a nitrile oxide with a terminal alkyne. I need the 3,5-isomer, but I'm seeing impurities or slow rates. Can I get the 3,4-isomer?"

The Core Logic: Frontier Molecular Orbitals (FMO)

In a thermal 1,3-dipolar cycloaddition, the regioselectivity is governed by the interaction between the LUMO of the dipole (Nitrile Oxide) and the HOMO of the dipolarophile (Alkyne) .

  • Standard Outcome: The oxygen of the nitrile oxide typically aligns with the more substituted carbon of the alkyne, but steric hindrance usually dominates, forcing the bulky substituent of the alkyne to the 5-position.

  • Result: 3,5-disubstituted isoxazoles are the thermodynamic and kinetic major products in >90% of thermal cases.

Troubleshooting Workflow

Q1: "I am getting a mixture of 3,5- and 3,4-isomers. How do I force 3,5-selectivity?"

  • Root Cause: Your alkyne might be electronically neutral or sterically small, reducing the bias.

  • Solution A (Steric): Increase the steric bulk of the alkyne substituent if possible.

  • Solution B (Catalytic): Switch to Copper(I) Catalysis . Unlike the famous CuAAC (for triazoles), the Copper(I)-mediated nitrile oxide alkyne cycloaddition (CuNOAC) is less "click-perfect" but significantly accelerates the reaction and enhances 3,5-regioselectivity via a copper-acetylide intermediate [1].

Q2: "I specifically need the 3,4-disubstituted isomer. Is this possible?"

  • Hard Truth: Direct intermolecular thermal cycloaddition rarely yields the 3,4-isomer as the major product.

  • The Workaround: You must use Ruthenium(II) catalysis (specifically Cp*RuCl(cod)) which can invert regioselectivity, similar to azide-alkyne chemistry, though this is less established for isoxazoles than triazoles. Alternatively, use intramolecular cycloaddition where the tether length forces the 3,4-alignment.

Q3: "My nitrile oxide is unstable/dimerizing to furoxan."

  • Fix: Do not isolate the nitrile oxide. Generate it in situ using the Chloramine-T or Hypervalent Iodine protocol.

Protocol: In Situ Nitrile Oxide Generation (The "Huisgen" Standard)

Avoids dimerization by keeping steady-state concentration low.

  • Substrates: Aldoxime (1.0 equiv), Alkyne (1.2 equiv).

  • Reagent: Chloramine-T (1.1 equiv) or PhI(OAc)2 (1.1 equiv).

  • Solvent: Ethanol or MeOH (Chloramine-T); DCM (PhI(OAc)2).

  • Procedure:

    • Dissolve Aldoxime and Alkyne in solvent.

    • Add Chloramine-T trihydrate portion-wise over 30 mins at RT.

    • Why? Slow addition maintains low concentration of the active nitrile oxide, favoring reaction with the alkyne over self-dimerization to furoxan [2].

Module 2: The Condensation Route (1,3-Dicarbonyls)

User Scenario: "I am reacting hydroxylamine with an unsymmetrical 1,3-diketone. I keep getting the wrong isomer or a 50:50 mixture."

The Core Logic: The pH Switch

This reaction proceeds via the attack of nitrogen (from hydroxylamine) on a carbonyl carbon.[1] The regioselectivity depends entirely on which carbonyl is attacked first .

  • Nucleophile: Hydroxylamine (

    
    ) is an ambident nucleophile. The N-atom is more nucleophilic than O.[1]
    
  • Electrophile: In an unsymmetrical diketone (

    
    ), one carbonyl is more electrophilic due to sterics or electronics.
    
Visualizing the Pathway

The following diagram illustrates how pH dictates the attacking species and the target carbonyl.

Condensation_Regioselectivity Start Hydroxylamine + Unsymmetrical 1,3-Diketone Condition Reaction pH Start->Condition Basic Basic/Neutral Conditions (Free Base NH2OH) Condition->Basic pH > 7 Acidic Strongly Acidic Conditions (Protonated Carbonyls) Condition->Acidic pH < 2 Mech_Basic Mechanism: Kinetic Control N-attack at MOST electrophilic C=O Basic->Mech_Basic Mech_Acidic Mechanism: Thermodynamic/Activation C=O activation varies; often reverses selectivity Acidic->Mech_Acidic Result_Basic Result: 3-Substituted Isoxazole (N ends up on the hindered/less reactive side) Mech_Basic->Result_Basic Result_Acidic Result: 5-Substituted Isoxazole (Inverse Regioisomer) Mech_Acidic->Result_Acidic

Figure 1: The "pH Switch" mechanism determining regioselectivity in condensation reactions.

Troubleshooting Workflow

Q1: "How do I predict the major isomer in basic conditions?"

  • Rule: The Nitrogen (N) attacks the most reactive carbonyl (least sterically hindered or most electron-deficient).

  • Outcome: The group attached to the attacked carbonyl becomes the 5-position substituent in the final isoxazole ring (because N stays attached to it, and O closes the ring on the other carbon).

    • Example: Reacting Ph-CO-CH2-CO-Me with

      
       / 
      
      
      
      .
    • Methyl carbonyl is more reactive than Phenyl.

    • N attacks Me-CO.

    • Product: 3-phenyl-5-methylisoxazole [3].

Q2: "I need the inverse isomer. How do I flip the selectivity?"

  • Method A (The Acid Switch): Run the reaction in concentrated HCl or acetic acid. This protonates the carbonyls. The "harder" carbonyl often becomes more activated, or the reaction becomes thermodynamically controlled, potentially reversing selectivity.

  • Method B (The Enaminone Route - Recommended): Convert your 1,3-diketone into a

    
    -enaminone  (using DMF-DMA).
    
    • Why? Enaminones (

      
      ) have distinct electronic polarization. Hydroxylamine will exclusively attack the carbon bearing the nitrogen leaving group (via Michael addition-elimination).
      
    • Result: 100% Regiocontrol [4].

Module 3: Analytical Validation

Don't guess. Verify.

User Issue: "I have a white solid. Is it the 3,5- or 3,4-isomer?"

Standard 1H NMR Diagnostics (CDCl3) The chemical shift of the proton on the isoxazole ring (H-4) is the tell-tale sign.

Feature3,5-Disubstituted3,4-Disubstituted
Ring Proton H-4 (Singlet)H-5 (Singlet)
Chemical Shift

6.0 - 6.8 ppm

8.0 - 8.5 ppm
Key NOE Signal NOE between H-4 and substituents at both C3 and C5.NOE between H-5 and substituent at C4 only.
13C NMR (Ring) C4 is shielded (~100 ppm)C5 is deshielded (~150+ ppm)

Note: H-5 is significantly more deshielded (downfield) because it is adjacent to the ring oxygen [5].

References

  • Hansen, T. V., et al. (2005).[2] "Copper-catalyzed regioselective synthesis of isoxazoles." Journal of Organic Chemistry. Link

  • Rai, K. M. L., et al. (1997). "Chloramine-T mediated synthesis of nitrile oxides." Indian Journal of Chemistry. Link

  • Katritzky, A. R., et al. (2003). "Regioselective synthesis of isoxazoles." Journal of Organic Chemistry. Link

  • Rosa, F. A., et al. (2012).

    
    -enamino diketones." Synlett. Link
    
  • Oxford Instruments. (2020). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR." Application Note. Link

Sources

Purification of isoxazole derivatives from thioamide byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Isoxazole Derivatives from Thioamide Byproducts

User Guide Overview

Subject: Targeted removal of thioamide impurities from isoxazole reaction mixtures. Applicability: Synthetic organic chemistry, medicinal chemistry, heterocyclic synthesis.[1][2][3] Difficulty Level: Intermediate to Advanced. Safety Warning: Thioamides and alkylating agents (e.g., Methyl Iodide) are toxic. Silver nitrate is corrosive and stains skin. Perform all operations in a fume hood.

Part 1: The "Sticky Sulfur" Problem

In the synthesis of isoxazoles—particularly via dipolar cycloaddition or thionation routes—thioamide byproducts are a common, persistent impurity.

Why is this difficult?

  • Polarity Masking: Thioamides often share similar

    
     values with isoxazoles on standard silica gel, causing co-elution.
    
  • Detection Interference: The strong UV absorption of the C=S bond can mask the product peak in LC-MS/HPLC.

  • Catalyst Poisoning: Trace sulfur can deactivate Pd/Pt catalysts in subsequent cross-coupling steps.

Part 2: Purification Protocols

Method A: Argentation Chromatography (Silver Nitrate Silica)

Best for: Acid-sensitive isoxazoles or when chemical modification is risky.

Standard silica gel relies on hydrogen bonding. Argentation chromatography adds a "soft Lewis acid" (Ag⁺) interaction, which binds strongly to the "soft Lewis base" sulfur atom in thioamides, while the oxygen-containing isoxazole (harder base) passes through.

Preparation of 10% AgNO₃ Silica Gel:

  • Dissolve: Dissolve 2.0 g of Silver Nitrate (

    
    ) in 20 mL of acetonitrile (or water, though acetonitrile evaporates faster).
    
  • Slurry: Add 20 g of flash-grade silica gel to the solution.

  • Evaporate: Rotary evaporate the solvent in the dark (cover flask with foil) until a free-flowing powder remains.

  • Activate: Dry in an oven at 80°C for 2 hours. Store in amber jars.

Running the Column:

  • Pack the column with the Ag-Silica.

  • Elute with your standard Hexane/EtOAc gradient.

  • Result: The isoxazole elutes normally; the thioamide is retained near the baseline (often visible as a dark band).

Technical Insight: Silver ions form reversible


-complexes with unsaturated systems but form much stronger, often irreversible complexes with sulfur. This huge difference in retention factor (

) makes separation trivial.
Method B: Chemical Scavenging (S-Alkylation)

Best for: Stable, fully substituted isoxazoles. High-throughput purification.

This method chemically modifies the lipophilic thioamide into a water-soluble thioimidate salt, which can be washed away.

The Protocol:

  • Dissolve: Dissolve the crude mixture (Isoxazole + Thioamide) in acetone or THF.

  • Alkylate: Add 3.0 equivalents of Methyl Iodide (MeI) .

  • Incubate: Stir at room temperature for 2–4 hours.

    • Reaction:

      
      
      
  • Workup:

    • Evaporate the solvent.[4][5]

    • Redissolve in Ethyl Acetate.[1]

    • Wash: Wash vigorously with water (2x) and brine (1x). The charged thioimidate stays in the water; the neutral isoxazole stays in the organic layer.

Critical Constraint: Ensure your isoxazole does not contain free amines or highly nucleophilic centers that could also be methylated. 3,5-disubstituted isoxazoles are generally inert to MeI under these conditions.

Part 3: Decision Matrix & Workflows

Workflow Visualization

PurificationStrategy Start Crude Isoxazole Mixture (Contains Thioamide) Check Does Isoxazole have free amines/nucleophiles? Start->Check MethodA METHOD A: Argentation Chromatography (AgNO3 Silica) Check->MethodA Yes (Risk of N-alkylation) MethodB METHOD B: Chemical Scavenging (MeI Alkylation) Check->MethodB No (Fully substituted) ProcessA 1. Pack 10% Ag-Silica Column 2. Elute (Hex/EtOAc) 3. Thioamide Retained MethodA->ProcessA ProcessB 1. Add MeI (3 equiv) 2. Form Thioimidate Salt 3. Aqueous Wash MethodB->ProcessB Result Pure Isoxazole ProcessA->Result ProcessB->Result

Caption: Decision tree for selecting the optimal purification route based on substrate stability.

Part 4: Troubleshooting & FAQs

Q1: I tried the Silver Nitrate column, but my product turned gray/black. What happened?

  • Diagnosis: Colloidal silver contamination.

  • Fix: Your isoxazole might be complexing slightly with the silver. Flush the collected fractions through a short plug of standard silica gel or Celite to trap the silver particles before evaporation.

Q2: After Methyl Iodide treatment, I see a new spot on TLC that isn't the product or the thioamide.

  • Diagnosis: You likely formed the N-methylated isoxazolium salt (rare, but possible with electron-rich isoxazoles).

  • Fix: Switch to Method A (Ag-Silica). Alternatively, use a bulkier alkylating agent like Benzyl Bromide , which is less likely to quaternize the isoxazole nitrogen due to steric hindrance but will still alkylate the sulfur.

Q3: The thioamide smell persists even after the column.

  • Diagnosis: Thioamides have incredibly low odor thresholds. Trace amounts (ppm level) might remain.

  • Fix: Perform an oxidative wash. Dissolve product in DCM and wash with 10% aqueous bleach (NaOCl) or Oxone . This oxidizes residual thioamide to the amide (odorless) or sulfate, but ensure your isoxazole is stable to oxidation (most are).

Q4: Can I use Copper instead of Silver?

  • Answer: Yes, but it's less effective for chromatography. Activated copper powder is excellent for removing elemental sulfur (

    
    ), but for organic thioamides, Silver (
    
    
    
    ) has a higher binding affinity constant.

Part 5: Data Summary

FeatureStandard SilicaAg-Impregnated SilicaMeI Scavenging
Separation Mechanism Polarity (H-bonding)Complexation (Soft Acid-Base)Solubility Switch (Ionic)
Thioamide Removal Poor (Co-elution common)Excellent (Retained)Excellent (Washed away)
Cost LowHigh (Silver salts)Moderate (Reagents)
Scalability HighLow (Column capacity limits)High (Batch process)
Green Chemistry GoodPoor (Heavy metal waste)Moderate (Toxic alkylating agent)

References

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron. Link

  • Nikolova-Damyanova, B. (2019).[5] A Guide to the Practice of Analytical Silver Ion-TLC on Pre-coated Silica Gel Plates. AOCS. Link

  • Karp, G. M. (2004). Thioamide removal via alkylation and hydrolysis. Journal of Organic Chemistry. Link

  • Wakefield, B. J. (2013). Science of Synthesis: Five-Membered Hetarenes with Two Nitrogen or Phosphorus Atoms. Thieme Chemistry. (Confirming Isoxazole Stability). Link

  • BenchChem Technical Support. (2025). Refining Work-up Procedures for Isoxazole Reactions. Link

Sources

Overcoming steric hindrance in 4,5-disubstituted isoxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4,5-Disubstituted Isoxazoles

Welcome to the technical support center for advanced isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing 4,5-disubstituted isoxazoles, particularly when encountering challenges related to steric hindrance. Isoxazoles are a vital heterocyclic scaffold in drug discovery, and mastering their synthesis is crucial for developing novel therapeutics.[1][2][3] This resource provides in-depth troubleshooting advice, alternative protocols, and the mechanistic rationale behind our recommendations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when steric hindrance impedes the formation of 4,5-disubstituted isoxazoles.

Q1: My standard [3+2] cycloaddition between a sterically bulky alkyne and a nitrile oxide is failing or giving very low yields. What is the primary reason?

A: The classical 1,3-dipolar cycloaddition is highly sensitive to steric effects.[4] When both the R4 and R5 substituents on the alkyne (the dipolarophile) and the R3 substituent on the nitrile oxide are large, significant steric repulsion occurs in the transition state. This raises the activation energy of the reaction, slowing it down or preventing it from proceeding under standard conditions. The concerted, pericyclic mechanism of this reaction requires a specific geometric approach of the two reacting molecules, which is sterically disfavored with bulky groups.[2][5]

Q2: I observe the reaction starting, but it stalls and never proceeds to completion. What can I do?

A: A stalled reaction often indicates that the thermal energy provided is insufficient to overcome the activation barrier for the sterically demanding cycloaddition. Your first line of action should be to modify the reaction conditions to provide more energy. We recommend exploring microwave-assisted synthesis. Microwave irradiation can dramatically accelerate reaction rates and improve yields, often completing reactions in minutes that would take hours with conventional heating.[6][7] This is due to efficient and uniform heating of the solvent and reactants.[8]

Q3: Besides low yield, I'm struggling with poor regioselectivity, obtaining a mixture of 4,5- and 5,4-isomers. How can I control the regiochemistry?

A: Regioselectivity in [3+2] cycloadditions is governed by a combination of electronic and steric factors. When steric hindrance is a major factor, it can disrupt the normal electronic preferences, leading to mixtures. One effective strategy is to switch to a metal-catalyzed approach. For instance, ruthenium(II) catalysts have been shown to promote smooth cycloadditions at room temperature with high yields and excellent regioselectivity for 3,4,5-trisubstituted isoxazoles, even with hindered substrates.[4][9] Copper catalysts are also widely used, though they are often more effective for terminal alkynes.[4][9]

Q4: Are there alternatives to the [3+2] cycloaddition for building the isoxazole core when my substrates are just too hindered?

A: Absolutely. When the [3+2] cycloaddition is not viable, a condensation approach is a powerful alternative. One of the most reliable methods is the reaction of a β-enamino diketone with hydroxylamine.[1] This method allows for the regioselective synthesis of 4,5-disubstituted isoxazoles under mild conditions by carefully tuning the solvent and base.[1] For example, using acetonitrile with pyridine can favor one regioisomer, while ethanol at reflux can favor the other.[1]

Part 2: In-Depth Troubleshooting & Optimization

This section provides a structured approach to diagnosing and solving specific experimental failures.

Scenario 1: Reaction Failure - No Product Formation

Q: I am attempting a [3+2] cycloaddition with a di-tert-butyl substituted alkyne and a bulky aromatic nitrile oxide. After 24 hours at reflux in toluene, I only recover starting materials. What is my next step?

A: This is a classic case of prohibitive steric hindrance. The combination of multiple bulky groups makes the transition state energetically inaccessible under conventional heating.

Troubleshooting Workflow:

Caption: Troubleshooting Decision Tree for Reaction Failure.

Recommended Action:

Your most immediate and accessible option is Strategy 1: Increase Reaction Energy via microwave synthesis. Microwave-assisted organic synthesis (MAOS) provides rapid, uniform heating that can often overcome high activation barriers.[8][10] It has been successfully used to improve yields and drastically reduce reaction times for isoxazole synthesis.[6][7]

If microwave synthesis is unsuccessful or unavailable, proceed to Strategy 2: Change Reaction Pathway . The condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-enamino diketone) with hydroxylamine is an excellent alternative that avoids the sterically demanding concerted cycloaddition.[1]

Part 3: Alternative Synthetic Protocols

When standard methods fail, a change in strategy is required. Below are detailed protocols for robust alternative methods that are proven to overcome significant steric challenges.

Method A: Microwave-Assisted Cycloaddition

This protocol is adapted for sterically hindered substrates where conventional heating fails. The key is the rapid energy input from the microwave reactor.

Step-by-Step Protocol:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve the sterically hindered alkyne (1.0 mmol, 1.0 equiv) and the corresponding aldoxime (precursor to the nitrile oxide, 1.1 mmol, 1.1 equiv) in 5 mL of a high-boiling polar solvent such as DMF or NMP.

  • Oxidant Addition: Add N-Chlorosuccinimide (NCS) (1.2 mmol, 1.2 equiv) to the mixture. NCS is used for the in situ generation of the nitrile oxide from the aldoxime.[11]

  • Base Addition: Add triethylamine (Et3N) (1.5 mmol, 1.5 equiv) dropwise to the stirring solution. The base facilitates the elimination of HCl to form the nitrile oxide dipole.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150°C for 10-30 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vial. Reaction times are significantly shorter than conventional methods, which can take 6-8 hours.[6]

  • Work-up: After cooling, quench the reaction with water and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4,5-disubstituted isoxazole.

Method B: Regioselective Synthesis via β-Enamino Diketone Condensation

This method builds the isoxazole ring through a different mechanism, making it highly effective for substrates that are incompatible with [3+2] cycloaddition.[1]

Step-by-Step Protocol:

  • Substrate Synthesis: Synthesize the required β-enamino diketone from the corresponding 1,3-diketone and amine. This substrate contains the pre-installed R4 and R5 substituents.

  • Reaction Setup: Dissolve the β-enamino diketone (1.0 mmol, 1.0 equiv) and hydroxylamine hydrochloride (1.2 mmol, 1.2 equiv) in the chosen solvent (4 mL). The choice of solvent and base is critical for regioselectivity.[1]

  • Condition Selection for Regiocontrol:

    • To favor one regioisomer: Use acetonitrile (MeCN) as the solvent and pyridine (1.2 equiv) as the base. Stir at room temperature for 12-24 hours.[1]

    • To favor the alternative regioisomer: Use ethanol (EtOH) as the solvent and reflux the mixture for 4-8 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to isolate the desired 4,5-disubstituted isoxazole regioisomer.

Part 4: Comparison of Synthetic Strategies

The choice of synthetic route depends on the specific steric and electronic properties of your substrates. This table summarizes the key features of the discussed methods to guide your decision-making process.

MethodMechanismPrimary Advantage for Steric HindranceCommon LimitationsTypical Conditions
Conventional [3+2] Cycloaddition Concerted 1,3-dipolar cycloadditionLowHighly sensitive to bulky R4/R5 groups, often fails or gives low yields.[4]Toluene or xylene, reflux, 12-48h
Microwave-Assisted [3+2] Cycloaddition Concerted 1,3-dipolar cycloadditionOvercomes high activation energy through rapid heating.[8]May still fail with extremely hindered substrates. Requires specialized equipment.DMF or NMP, 120-150°C, 10-30 min.[6][7]
Metal-Catalyzed [3+2] Cycloaddition Metal-mediated cycloadditionLowers activation energy and controls regioselectivity.[4][9]Catalyst toxicity can be an issue for pharmaceutical applications; requires removal.[2][12]Ru(II) or Cu(I) catalyst, various solvents, RT to 80°C
Condensation of β-Enamino Diketone CyclocondensationBypasses the sterically demanding concerted transition state entirely.Requires synthesis of the diketone precursor.EtOH or MeCN, base, RT to reflux.[1]

Part 5: Mechanistic Insight - Why Steric Hindrance Matters

Understanding the mechanism provides the key to overcoming its limitations.

Steric_Hindrance cluster_low_hindrance Low Steric Hindrance cluster_high_hindrance High Steric Hindrance R1, R2 = H, Me R1, R2 = H, Me Nitrile Oxide Nitrile Oxide Transition State (Favorable) Transition State (Favorable) Nitrile Oxide->Transition State (Favorable) Easy Approach Product (High Yield) Product (High Yield) Transition State (Favorable)->Product (High Yield) Alkyne Alkyne Alkyne->Transition State (Favorable) R1, R2 = tBu, Ph R1, R2 = tBu, Ph Nitrile Oxide_H Nitrile Oxide TS_H Transition State (Unfavorable) High Energy Nitrile Oxide_H->TS_H Hindered Approach Alkyne_H Alkyne Alkyne_H->TS_H Product_H Product (Low/No Yield) TS_H->Product_H

Caption: Impact of Steric Hindrance on the [3+2] Cycloaddition Transition State.

In a standard [3+2] cycloaddition, the nitrile oxide and alkyne must approach each other in a relatively planar fashion for their frontier molecular orbitals to overlap effectively. When bulky substituents (like tert-butyl or substituted phenyl groups) are present at the R4 and R5 positions of the alkyne, they create a "steric wall" that physically blocks the approach of the nitrile oxide. This forces the molecules into a high-energy, distorted geometry in the transition state, significantly increasing the activation energy required for the reaction to proceed.

References

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances.[Link]

  • Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. NATURAL VOLATILES & ESSENTIAL OILS Journal | NVEO.[Link]

  • Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents. Current Microwave Chemistry.[Link]

  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy.[Link]

  • Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition. Molecular Diversity.[Link]

  • Synthesis of isoxazole‐based spirocycle 3, via [3+2]‐cycloaddition with... ResearchGate.[Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.[Link]

  • Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. MDPI.[Link]

  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett.[Link]

  • Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents. ResearchGate.[Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.[Link]

  • Microwave-assisted solid phase synthesis of 4,5-disubstituted isoxazoles. ResearchGate.[Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI.[Link]

  • Copper(I)-Catalyzed Tandem Synthesis of 4,5- Functionalized Oxazoles from Isocyanoacetate and Aldehydes. ACS Omega.[Link]

  • The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Arkivoc.[Link]

  • Synthetic approaches for functionalized isoxazoles. ResearchGate.[Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Chimica Oggi-Chemistry Today.[Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.[Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. National Institutes of Health.[Link]

  • The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Organic & Biomolecular Chemistry.[Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Europe PMC.[Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health.[Link]

  • 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. ChemRxiv.[Link]

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). National Institutes of Health.[Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.[Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE.[Link]

  • Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond. Semantic Scholar.[Link]

  • Synthesis of 3,4,5-trisubstituted isoxazole derivatives. ResearchGate.[Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. National Institutes of Health.[Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI.[Link]

Sources

Resolving NMR signal overlap in phenyl-thiazole-isoxazole mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Signal Overlap in Phenyl-Thiazole-Isoxazole Mixtures

Status: Active Maintained By: Senior Application Scientist, Spectroscopy Division Last Updated: March 1, 2026

Executive Summary

The phenyl-thiazole-isoxazole scaffold presents a "perfect storm" for 1H NMR spectral crowding. The aromatic region (6.5 – 8.5 ppm) is often congested because the phenyl multiplets (typically 7.3–7.6 ppm) frequently obscure the diagnostic thiazole C5-H and isoxazole C4-H/C5-H singlets.

This guide moves beyond basic shimming advice. It provides a tiered resolution strategy: Solvent Engineering (Level 1) , Pure Shift Spectroscopy (Level 2) , and Heteronuclear Correlation (Level 3) .

Module 1: Diagnostic & Quick Fixes (Solvent Engineering)

Q: My thiazole C5-H singlet is buried under the phenyl multiplet in DMSO-d6. Should I just try Methanol?

A: No. Moving from DMSO to Methanol often yields insufficient shifts because both are polar, hydrogen-bond-accepting solvents. You need to exploit Aromatic Solvent-Induced Shifts (ASIS) .

The Mechanism: Benzene-d6 is the gold standard here. Electron-deficient heterocycles (like thiazole and isoxazole) form transient stacking complexes with benzene. The anisotropy of the benzene ring creates a shielding cone.

  • Thiazole/Isoxazole protons: These are on the periphery of the stacking complex and often experience significant upfield shifts (shielding).

  • Phenyl protons: Being less polarized, their shift environment changes less drastically relative to the heterocycles.

Recommendation: Perform a Solvent Titration . Do not simply swap solvents; titrate Benzene-d6 into your CDCl3 sample.

Protocol A: Solvent Titration for Signal Deconvolution
  • Prepare Sample: Dissolve 5-10 mg of compound in 500 µL CDCl3.

  • Acquire Reference: Run a standard 1H spectrum (8 scans).

  • Titrate: Add 50 µL of C6D6 (Benzene-d6) directly to the tube. Shake.

  • Monitor: Acquire a spectrum.

  • Repeat: Continue adding C6D6 in 50 µL increments up to 300 µL.

  • Result: You will likely see the Thiazole C5-H "walk" out from under the phenyl multiplet.

Module 2: Advanced 1D Acquisition (Pure Shift)

Q: Changing solvents didn't work, and I need accurate integration for qNMR. What is the next step?

A: You need to remove the multiplet structure entirely using Pure Shift NMR , specifically the PSYCHE (Pure Shift Yielded by Chirp Excitation) method.

Why it works: The phenyl ring signals are multiplets due to


 couplings (ortho/meta/para). The thiazole and isoxazole protons are often singlets or weak doublets. PSYCHE collapses all homonuclear J-couplings.
  • Phenyl Protons: Collapse from broad multiplets (covering ~0.3 ppm) into sharp singlets.

  • Result: This dramatic reduction in linewidth reveals the heterocycle signals that were previously "under the rug" of the phenyl coupling patterns.

Technical Note: PSYCHE incurs a sensitivity penalty (~10-20% of standard 1H).[1] Ensure your sample concentration is >2 mM.

PureShiftLogic Start Spectral Overlap Detected CheckConc Is Concentration > 2mM? Start->CheckConc LowConc Use 2D HSQC/HMBC (See Module 3) CheckConc->LowConc No HighConc Proceed to PSYCHE CheckConc->HighConc Yes ParamSetup Set Flip Angle: small (<20°) Set Chunk Size: ~15-20ms HighConc->ParamSetup Process Reconstruct Pure Shift Spectrum ParamSetup->Process Result Singlet-Only Spectrum (Overlap Resolved) Process->Result

Figure 1: Decision logic for implementing Pure Shift (PSYCHE) vs. 2D methods based on sample concentration.

Module 3: The Definitive Solution (2D Heteronuclear)

Q: I have a complex mixture of isomers. 1H resolution is impossible. How do I prove the structure?

A: Stop looking at Protons. Look at Nitrogen.[2][3][4][5] Use 1H-15N HMBC .

The Science: Nitrogen chemical shifts are incredibly sensitive to electronic environment—orders of magnitude more than protons or carbons.

  • Isoxazole Nitrogen: Typically appears around -10 to -50 ppm (relative to CH3NO2).

  • Thiazole Nitrogen: Typically appears around -60 to -100 ppm (relative to CH3NO2).

  • Differentiation: Even if the protons attached to these rings overlap perfectly at 7.50 ppm, the nitrogens they correlate to in an HMBC will be separated by >50 ppm in the indirect dimension.

Experimental Setup (Critical Parameters): Standard HMBC is optimized for


 (8 Hz). For Nitrogen, you must optimize for 

.
  • Coupling Constant: Set CNST13 (Bruker) or equivalent to 5 Hz . Aromatic

    
     and 
    
    
    
    are smaller than aliphatic couplings.
  • Spectral Width (F1): Nitrogen has a massive window. Set F1 to 400 ppm initially to ensure you don't fold signals, then narrow it down.

ParameterRecommended ValueReason
Pulse Sequence hmbcgpndqf (Bruker)Gradient selected, magnitude mode.
15N Filter No decoupling15N decoupling during acquisition can fry probes if not careful; usually not needed for HMBC.
J-coupling (Long Range) 5 - 7 HzOptimized for 2-3 bond aromatic N-H correlations.
Scans (NS) 32 - 6415N is low sensitivity (natural abundance 0.37%).
Relaxation Delay (D1) 1.5 - 2.0 sEnsure proton relaxation.
Module 4: Experimental Workflow Visualization

The following diagram illustrates the workflow for resolving the specific Phenyl-Thiazole-Isoxazole overlap using the 1H-15N HMBC approach, which is the most robust method for this specific scaffold.

HMBCWorkflow cluster_setup Parameter Optimization cluster_analysis Data Analysis Input Overlapped 1H Spectrum (7.2 - 7.8 ppm region) Opt1 Optimize J_long Target: 5 Hz Input->Opt1 Opt2 Set F1 Range Target: 300-400 ppm Opt1->Opt2 Acq Acquire 1H-15N HMBC (Natural Abundance) Opt2->Acq IsoN Isoxazole N Correlation (~ -30 ppm) Acq->IsoN ThiaN Thiazole N Correlation (~ -80 ppm) Acq->ThiaN Output Unambiguous Assignment IsoN->Output ThiaN->Output

Figure 2: Workflow for 1H-15N HMBC acquisition targeting heterocycle differentiation.

References & Further Reading
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[6]

    • The definitive guide on practical pulse sequence setup, including HMBC optimization and solvent effects.

  • Foroozandeh, M., et al. (2014).[7] "Ultrahigh-Resolution NMR Spectroscopy." Angewandte Chemie International Edition, 53(27), 6990-6992.

    • The primary citation for the PSYCHE pure shift method.

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23—The effect of solvents on 1H chemical shifts of heterocyclic compounds." Magnetic Resonance in Chemistry, 44(6), 491-509.

    • Detailed analysis of ASIS (Aromatic Solvent Induced Shifts) in heterocycles.

  • Martin, G. E., & Hadden, C. E. (2000). "Long-range 1H–15N heteronuclear shift correlation at natural abundance." Journal of Natural Products, 63(4), 543-585.

    • Comprehensive review on using 1H-15N HMBC for small molecule structure elucidation.

Sources

Technical Support Center: Isoxazole Ring Stability & Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth insights into the stability of the isoxazole ring, with a specific focus on its behavior under acidic hydrolysis conditions. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to anticipate challenges, troubleshoot effectively, and design robust experimental plans.

Core Concept: The Duality of the Isoxazole Ring

The isoxazole ring is a five-membered aromatic heterocycle that is generally considered a stable system, resistant to many common reagents.[1] This stability makes it a valuable scaffold in medicinal chemistry, appearing in drugs like the immunosuppressant Leflunomide and the COX-2 inhibitor Parecoxib.[2][3] However, this robustness is not absolute. The inherent weakness of the nitrogen-oxygen (N-O) bond is the ring's "Achilles' heel," making it susceptible to cleavage under specific conditions, including reductive, basic, and, pertinent to this guide, acidic environments.[1][4][5] Understanding this duality is paramount for its successful application in synthesis and drug development.

Frequently Asked Questions (FAQs)

Q1: How stable is the isoxazole ring to acidic conditions in general?

The isoxazole ring is fairly stable against many acids, particularly when compared to its lability under basic conditions.[1][6] The degree of stability is highly dependent on the substitution pattern, acid concentration, temperature, and reaction time. For instance, 3,5-disubstituted isoxazole derivatives are known to be quite stable against acids, bases, and oxidizing agents.[6] However, exposure to concentrated or strong acids can lead to ring-opening and decomposition.[7] In kinetic studies of certain isoxazole derivatives, maximum stability was observed in the neutral pH region, with specific acid-catalyzed degradation occurring at lower pH values.[8]

Q2: What is the general mechanism of isoxazole ring opening under acidic hydrolysis?

Acid-catalyzed hydrolysis of the isoxazole ring is initiated by the protonation of the ring nitrogen, which increases the electrophilicity of the ring carbons. This is followed by a nucleophilic attack from a water molecule, leading to the cleavage of the weak N-O bond. The primary product of this ring-opening is a β-amino enone (which exists in tautomeric equilibrium with a β-imino ketone).[6] This intermediate can be quite stable, but under continued acidic conditions and heat, it can be further hydrolyzed to replace the amino group with a hydroxyl group, yielding a β-diketone.[6] This specific reactivity allows the isoxazole ring to be cleverly used as a protecting group for β-diketones, which can be regenerated upon acid treatment.[6]

Acidic Hydrolysis of Isoxazole Isoxazole Substituted Isoxazole Protonated Protonated Isoxazole Isoxazole->Protonated + H⁺ Intermediate Tetrahedral Intermediate Protonated->Intermediate + H₂O (Nucleophilic Attack) Enone β-Amino Enone Intermediate->Enone - H⁺ (N-O Bond Cleavage) Diketone β-Diketone Enone->Diketone + H₂O, H⁺ (Hydrolysis)

Caption: General mechanism of acid-catalyzed isoxazole hydrolysis.

Q3: What are the primary factors that influence the stability of an isoxazole ring in acid?

The stability is not a single property but a function of several interconnected variables. Understanding these factors allows for precise control over the ring's fate in an experiment.

FactorInfluence on StabilityRationale & Causality
pH / Acid Strength Decreased stability at lower pH / higher acid concentration.The reaction is often initiated by protonation, so higher concentrations of H⁺ accelerate the initial step of the hydrolytic cascade. Specific acid catalysis has been demonstrated for some derivatives.[8]
Temperature Decreased stability at higher temperatures.Hydrolysis is a chemical reaction with an activation energy barrier. Increased thermal energy accelerates the reaction rate, making the ring more susceptible to cleavage even under mildly acidic conditions.[7][9]
Substitution Pattern Highly influential; 3,5-disubstitution generally increases stability.Steric hindrance from substituents at the 3- and 5-positions can shield the ring from nucleophilic attack by water. Electron-withdrawing groups can activate the ring, making it more prone to cleavage.[1][6]
Solvent System Higher stability in non-aqueous or mixed aqueous-organic solvents.Water is a reactant in the hydrolysis pathway. Reducing its activity or concentration by using co-solvents can significantly slow the rate of degradation.[7]

Q4: My isoxazole-containing compound is intended as a prodrug. How does acidic hydrolysis factor in?

The controlled lability of the isoxazole ring is a powerful tool in prodrug design.[1] While many isoxazole-based prodrugs are designed to release the active metabolite under basic physiological conditions, the acidic environment of the stomach (pH 1.5-3.5) is a critical consideration. A successful oral prodrug must be stable enough to survive passage through the stomach before reaching the intended site of absorption and metabolism. For example, the drug Leflunomide was found to be stable and resistant to isoxazole ring opening at an acidic pH of 4.0, which is crucial for its oral bioavailability.[9] Therefore, assessing stability under simulated gastric fluid is a mandatory step in the development of such therapeutics.

Troubleshooting Guide: Common Experimental Issues

Issue 1: My isoxazole-containing compound is degrading during an acidic reaction workup (e.g., after a reaction quench with aq. HCl). What's happening and what can I do?

This is a classic case of unintended, acid-catalyzed hydrolysis. The combination of a strong acid and the presence of water is cleaving the isoxazole ring.

Troubleshooting Steps:

  • Use Milder Acids: Replace strong mineral acids (HCl, H₂SO₄) with milder organic acids for neutralization or pH adjustment. A 10% citric acid solution or saturated ammonium chloride (NH₄Cl) are excellent alternatives.[1]

  • Lower the Temperature: Perform the entire workup procedure in an ice bath. This will dramatically reduce the rate of the hydrolysis reaction.[7]

  • Minimize Contact Time: Do not let your compound sit in the acidic aqueous phase for an extended period. Proceed with the extraction into an organic solvent immediately after neutralization.

  • Consider a Non-Aqueous Workup: If your downstream process allows, avoid an aqueous workup altogether. Quench the reaction with an organic-soluble agent and proceed directly to filtration and/or chromatography.

Troubleshooting Workflow Start Degradation during acidic workup observed Q1 Can a non-aqueous workup be used? Start->Q1 A1_Yes Use non-aqueous workup protocol Q1->A1_Yes Yes Q2 Is a strong acid necessary? Q1->Q2 No End Problem Resolved A1_Yes->End A2_No Switch to milder acid (e.g., 10% Citric Acid) Q2->A2_No No Q3 Is the workup performed at RT? Q2->Q3 Yes A2_No->Q3 A3_Yes Perform workup at 0°C and minimize time Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Decision workflow for troubleshooting acidic workup degradation.

Issue 2: I am trying to remove an acid-labile protecting group (e.g., a Boc group), but my isoxazole ring is also cleaving. How can I improve selectivity?

This is a challenge of differential reactivity. The goal is to find conditions strong enough to cleave the protecting group but mild enough to leave the isoxazole intact.

Troubleshooting Steps:

  • Acid Titration: Instead of using a large excess, carefully titrate the amount of acid (e.g., trifluoroacetic acid, TFA) required. Start with a lower concentration (e.g., 10-20% TFA in DCM) and monitor the reaction closely by TLC or LC-MS to find the sweet spot where the protecting group is removed before significant isoxazole degradation occurs.

  • Alternative Acidic Reagents: Explore different acid sources. HCl in dioxane or p-toluenesulfonic acid (p-TsOH) may offer different reactivity profiles and improved selectivity in your specific case.

  • Temperature Control: As always, running the deprotection at 0°C or even lower can significantly favor the desired reaction over the undesired hydrolysis.

Issue 3: My analytical results (HPLC/LC-MS) show an unexpected new peak after exposing my compound to an acidic mobile phase. Could this be degradation?

Yes, this is a distinct possibility, especially if the mobile phase contains a high percentage of water and an acid modifier like formic acid or TFA.

Troubleshooting Steps:

  • On-Column Stability Check: Inject a sample of your pure compound and let it sit on the column for an extended period (e.g., 30-60 minutes) before starting the gradient. If the size of the impurity peak increases, it's a strong indicator of on-column degradation.

  • Modify Mobile Phase:

    • Reduce the water content if your chromatography method allows.

    • Switch to a less aggressive acid modifier. For example, acetic acid is less acidic than formic acid or TFA.

    • Consider using a buffered mobile phase (e.g., ammonium acetate or ammonium formate) to maintain a more stable, less aggressive pH.

  • Sample Diluent: Ensure your sample is dissolved in a neutral or organic solvent before injection. Avoid dissolving samples directly in the acidic mobile phase for extended periods before analysis.

Detailed Experimental Protocols

Protocol 1: pH Stability Assessment via HPLC

This protocol provides a framework for quantitatively assessing the hydrolytic stability of an isoxazole-containing compound across a range of acidic pH values.

1. Materials & Reagents:

  • Isoxazole compound of interest

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC-grade water

  • Buffer salts (e.g., citrate for pH 2-6, phosphate for pH 6-8)

  • Stock solution of the compound (e.g., 1 mg/mL in ACN or MeOH)

  • Constant temperature incubator or water bath (e.g., set to 37°C or 50°C)

  • HPLC system with a suitable column and detector (UV or MS)

2. Preparation of Buffers:

  • Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 2.0, 4.0, 5.0, 7.4).[7]

  • Ensure all buffers are prepared with high-purity water and filtered before use.

3. Sample Incubation:

  • In separate, labeled HPLC vials, dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 20 µg/mL).[7] The final percentage of organic solvent from the stock solution should be low (e.g., <5%) to ensure the buffer's pH is maintained.

  • Prepare a "Time Zero" (T₀) sample by immediately quenching the reaction. This is done by taking an aliquot of the freshly prepared buffered solution and diluting it with an equal or greater volume of organic solvent (e.g., ACN) to stop the hydrolysis.

  • Place the remaining vials in the incubator at a constant temperature.[7]

4. Time-Point Analysis:

  • Withdraw aliquots from each vial at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours).[7]

  • Immediately quench each aliquot by diluting it into an organic solvent in a clean HPLC vial.

  • Store all quenched samples at a low temperature (e.g., 4°C) until analysis.

5. HPLC Analysis & Data Interpretation:

  • Analyze all samples (T₀ and subsequent time points) using a validated, stability-indicating HPLC method.

  • Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample.

  • Plot the percentage of the remaining parent compound versus time for each pH condition. This will generate degradation curves that clearly illustrate the compound's stability profile under different acidic conditions.

References

  • Kashima, C. (n.d.). Synthetic reactions using isoxazole compounds. HETEROCYCLES, Vol 12, No. 10, 1979.
  • BenchChem. (n.d.). Stability issues of the oxazole ring. BenchChem Tech Support.
  • De la Cruz, B. N., et al. (2022). Substituted pyridines from isoxazoles: scope and mechanism. Organic & Biomolecular Chemistry.
  • BenchChem. (n.d.). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem Tech Support.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem Tech Support.
  • Longhi, M. R., de Bertorello, M. M., & Briñón, M. C. (1991). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Journal of Pharmaceutical Sciences, 80(6), 573-7. Available from: [Link]

  • Beilstein Journals. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.... Available from: [Link]

  • Andrzejak, M., et al. (2010). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Martins, M. A. P., et al. (2000). Synthesis of 5-carboxyisoxazoles. Synthetic Communications. Available from: [Link]

  • Kamal, A., et al. (2015). Isoxazole-linked arylcinnamide derivatives as cytotoxic agents. Bioorganic & Medicinal Chemistry Letters.
  • Kamal, A., et al. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. Scientific Reports. Available from: [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available from: [Link]

  • RSC Advances. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.

Sources

Technical Support: Catalyst Optimization for Thiazole-Isoxazole C-H Activation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: THZ-ISO-CH-001 Lead Scientist: Senior Application Specialist Last Updated: March 1, 2026

Introduction: The Thiazole-Isoxazole Challenge

Welcome to the technical support center for heteroaromatic functionalization. You are likely here because you are attempting to functionalize a scaffold containing both a thiazole and an isoxazole ring.

This specific hybrid scaffold presents a unique "chemical conflict":

  • Thiazole requires base-assisted activation (CMD pathway) but contains a Sulfur atom that poisons Palladium catalysts.

  • Isoxazole contains a labile N-O bond that is susceptible to reductive cleavage under the very conditions often used to activate thiazoles.

This guide provides the decision logic, troubleshooting steps, and validated protocols to navigate these competing reactivities.

Module 1: Catalyst Selection Logic

The Core Directive: Palladium is King, but Ligands Rule

For this specific hybrid system, Palladium (Pd) is the superior metal choice over Ruthenium (Ru) or Rhodium (Rh).

  • Why not Ru? Ru(II) catalysts often require higher temperatures or reductive cycles that risk cleaving the isoxazole N-O bond.

  • Why not Cu? Copper-mediated activation often requires harsh temperatures (>140°C) which degrades the isoxazole ring.

Catalyst Decision Tree

Use the following diagram to select your catalytic system based on your desired site of activation.

CatalystSelection Start Target Position? C2_Thiazole Thiazole C2 (Most Acidic) Start->C2_Thiazole Kinetic Control C5_Thiazole Thiazole C5 (Electrophilic) Start->C5_Thiazole Block C2 First C4_Isoxazole Isoxazole C4/C5 (Less Reactive) Start->C4_Isoxazole Directing Group Req. System_A System A: Ligand-Free CMD Pd(OAc)2 + KOAc/Cs2CO3 C2_Thiazole->System_A Standard System_B System B: Electrophilic Switch Pd(OAc)2 + Phosphine (PPh3/XPhos) C5_Thiazole->System_B Steric Control System_C System C: Fagnou Conditions Pd(OAc)2 + PivOH + Ag2CO3 C4_Isoxazole->System_C Proton Shuttle

Figure 1: Decision matrix for catalyst selection based on regioselectivity requirements.

Module 2: Troubleshooting & FAQs

Issue 1: Reaction Stalls After 10-20% Conversion

Diagnosis: Catalyst Poisoning by Thiazole Sulfur. The sulfur atom in the thiazole ring is a "soft" donor that coordinates strongly to Pd(II), forming a resting state that is catalytically inactive.

  • Q: Should I just add more catalyst?

    • A: No. Increasing Pd loading rarely solves poisoning linearly.

  • The Fix:

    • Add Silver Salts: Introduce Ag2CO3 or AgF (1.0 - 2.0 equiv). Silver acts as a "halide scavenger" but also binds to the sulfur, freeing up the Palladium.

    • Switch to PivOH: Use Pivalic Acid (30 mol%) as a co-catalyst. It facilitates the Concerted Metalation-Deprotonation (CMD) pathway, lowering the energy barrier so the reaction proceeds faster than the poisoning rate.

Issue 2: Isoxazole Ring Opening (N-O Cleavage)

Diagnosis: Reductive Elimination Failure or Harsh Reductants. You observe the formation of an amino-enone or nitrile byproduct.

  • Q: I'm using Pd/C and H2, why is my ring opening?

    • A: Never use heterogeneous Pd/C with H2 on isoxazoles; it quantitatively reduces the N-O bond.

  • The Fix:

    • Oxidant Choice: Ensure your oxidant is mild. Cu(OAc)2 is safer than strong peroxides. Air/O2 is acceptable if temperature is controlled (<100°C).

    • Avoid Phosphines: Strong sigma-donor phosphines can sometimes promote reductive pathways. Stick to Pd(OAc)2 (ligand-free) or Pd(TFA)2 .

Issue 3: Poor Regioselectivity (Mixture of C2/C5)

Diagnosis: Competition between Kinetic Acidity (C2) and Electrophilicity (C5).

  • Q: How do I hit C5 exclusively?

    • A: You must block C2. If C2 is a proton, it will react first under CMD conditions. If you cannot block C2 structurally, use a bulky phosphine ligand (e.g., Mes3P ) which sterically hinders the C2 position (flanked by N and S) and forces reaction at the more accessible C5.

Module 3: Advanced Experimental Protocols

Protocol A: C2-Arylation of Thiazole-Isoxazole Scaffold (CMD Pathway)

Best for: Attaching an aryl group to the Thiazole C2 position without touching the Isoxazole.

Reagents:

  • Substrate: Thiazole-Isoxazole hybrid (1.0 equiv)

  • Aryl Iodide (1.2 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: PPh3 (10 mol%) - Optional, remove if C2 is sterically crowded

  • Base: Ag2CO3 (2.0 equiv) - Dual role: Base + S-scavenger

  • Solvent: 1,4-Dioxane or DMF (0.2 M)

  • Temp: 100 °C

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add Pd(OAc)2, Ag2CO3, and the hybrid substrate to a screw-cap vial.

  • Solvate: Add anhydrous Dioxane.

  • Heat: Seal and heat to 100°C for 12 hours.

  • Filter: Cool to RT. Filter through a Celite pad to remove AgI and Pd black.

  • Purify: The isoxazole ring makes the product polar; use a gradient of Hexane/EtOAc (start 100:0 to 60:40).

Protocol B: C5-Arylation (Fagnou Conditions)

Best for: Substrates where Thiazole C2 is already substituted.

Data Table: Additive Effects on Yield

EntryCatalystAdditive (30 mol%)BaseYield (%)Notes
1Pd(OAc)2NoneK2CO3<10Catalyst poisoning
2Pd(OAc)2PivOH K2CO382Efficient CMD
3Pd(OAc)2AcOHK2CO345Acid too weak
4Pd(Cl)2PivOHCs2CO365Chloride inhibition

Module 4: Mechanistic Visualization

Understanding the Concerted Metalation-Deprotonation (CMD) mechanism is vital for troubleshooting. The pivalate ligand acts as a proton shuttle, allowing the Pd to activate the C-H bond without requiring a highly basic environment that would destroy the isoxazole.

CMD_Mechanism Pd_Pre Pd(OAc)2 (Precatalyst) Active_Cat Pd(Piv)(Ar) (Active Species) Pd_Pre->Active_Cat Oxidative Addition (Ar-I) TS_CMD CMD Transition State (PivO- H-C Agostic) Active_Cat->TS_CMD Substrate Binding Int_Palladacycle Heteroaryl-Pd-Ar Intermediate TS_CMD->Int_Palladacycle -PivOH (Rate Limiting) Product Coupled Product (Thiazole-Ar) Int_Palladacycle->Product Reductive Elimination Product->Active_Cat Regeneration

Figure 2: The CMD catalytic cycle showing the critical role of Pivalate (Piv) in shuttling protons.

References

  • Fagnou, K. et al. (2009). Palladium-Catalyzed C-H Activation of Thiazoles. Journal of the American Chemical Society.

  • Takenaka, K., Sasai, H. (2015).[1][2] Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. Angewandte Chemie International Edition.

  • Roger, J., Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry.

  • Gorelsky, S. I., Lapointe, D., Fagnou, K. (2012). Analysis of the Palladium-Catalyzed (Aromatic)C-H Bond Metalation-Deprotonation Mechanism. The Journal of Organic Chemistry.

Sources

Validation & Comparative

1H NMR characterization of 5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H NMR Characterization of 5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole: A Comparative Analysis

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Molecules that incorporate multiple distinct heteroaromatic rings, such as this compound, present unique characterization challenges and opportunities. These scaffolds are of significant interest due to the diverse biological activities associated with both isoxazole and thiazole moieties, including anti-inflammatory, anti-cancer, and antimicrobial properties[1][2].

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of this compound. Moving beyond a simple data report, we will dissect the predicted spectrum, explain the rationale behind signal assignments based on established principles of chemical environment, and compare these predictions with literature data for analogous substructures. We will also provide a robust, self-validating experimental protocol for acquiring high-quality data.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The structure of this compound is a composite of three distinct chemical environments, each contributing a unique signature to the ¹H NMR spectrum. Our analysis is based on a standard acquisition in deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Chemical Structure:

Based on the electronic properties of the constituent rings and substituent effects, we can predict the chemical shift (δ), multiplicity, and integration for each proton signal.

  • The Methyl Protons (-CH₃ at C5 of Isoxazole):

    • Predicted Chemical Shift (δ): ~2.3-2.5 ppm.

    • Multiplicity: Singlet (s).

    • Integration: 3H.

    • Expert Rationale: Methyl groups attached to sp²-hybridized carbons on a heterocyclic ring typically resonate in this region[3][4]. The electronegative oxygen and nitrogen atoms in the isoxazole ring exert a slight deshielding effect. As there are no adjacent protons within three bonds, this signal will appear as a sharp singlet. Literature data for 3-methyl-5-phenylisoxazole shows a methyl signal at 2.33 ppm, which serves as an excellent reference point[3].

  • The Thiazole Proton (-CH at C5 of Thiazole):

    • Predicted Chemical Shift (δ): ~7.5-7.8 ppm.

    • Multiplicity: Singlet (s).

    • Integration: 1H.

    • Expert Rationale: Protons on a thiazole ring are known to be significantly deshielded due to the ring's aromaticity and the presence of electronegative nitrogen and sulfur atoms, with chemical shifts typically falling between 7.27 and 8.77 ppm[1][5]. The specific position of this proton (H-5) is influenced by the adjacent phenyl group at C-2 and the isoxazole substituent at C-4. Given the electron-withdrawing nature of the adjacent isoxazole ring system, a value in the mid-to-lower end of this range is anticipated. It appears as a singlet due to the absence of neighboring protons.

  • The Phenyl Group Protons (-C₆H₅ at C2 of Thiazole):

    • Predicted Chemical Shift (δ): ~7.4-7.6 ppm and ~7.9-8.1 ppm.

    • Multiplicity: Multiplets (m).

    • Integration: 5H total.

    • Expert Rationale: The five protons of the phenyl ring are not chemically equivalent. The two ortho protons are most affected by the electronic environment of the thiazole ring and will likely appear as a distinct multiplet at a lower field (further downfield) due to proximity to the heterocyclic system. The three meta and para protons will be less affected and are expected to resonate as a more complex, overlapping multiplet at a slightly higher field[6][7]. This differentiation arises from both inductive effects and anisotropic effects of the thiazole ring.

Data Summary and Comparative Table

This table summarizes the predicted ¹H NMR data for the target compound and compares it with typical values for its constituent fragments, providing a clear illustration of the electronic influence of the integrated molecular structure.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration Reference δ (ppm) for Fragment Rationale for Shift
Isoxazole -CH₃2.3 - 2.5Singlet3H2.33 (in 3-methyl-5-phenylisoxazole)[3]Standard value for methyl on an isoxazole ring.
Thiazole H-57.5 - 7.8Singlet1H7.27 - 8.77 (general thiazole protons)[1]Deshielded by aromatic ring and adjacent isoxazole substituent.
Phenyl meta & para-H7.4 - 7.6Multiplet3H~7.2-7.5 (typical aromatic)[8]Slightly deshielded by attachment to the thiazole ring.
Phenyl ortho-H7.9 - 8.1Multiplet2H~7.2-7.5 (typical aromatic)[8]Significantly deshielded by proximity to the thiazole ring's heteroatoms and ring currents.

Alternative Characterization Methods

While ¹H NMR is a primary tool for structural elucidation, its findings should be corroborated by other analytical techniques for a comprehensive characterization.

  • ¹³C NMR Spectroscopy: This technique would confirm the carbon skeleton of the molecule. We would expect to see distinct signals for the methyl carbon (~11-12 ppm), the carbons of the isoxazole and thiazole rings (ranging from ~100 ppm to ~170 ppm), and the carbons of the phenyl ring (~125-135 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) that corresponds to the molecular formula, C₁₃H₁₀N₂OS.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic functional group vibrations, such as C=N, C=C, and C-O-N stretches within the heterocyclic rings, and C-H vibrations of the aromatic and methyl groups.

Experimental Workflow for ¹H NMR Characterization

The following diagram and protocol outline a robust workflow for obtaining a high-quality ¹H NMR spectrum. The protocol's design ensures accuracy and reproducibility, a hallmark of trustworthy scientific practice.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing & Analysis p1 Weigh ~5-10 mg of This compound p2 Dissolve in ~0.7 mL of CDCl3 containing 0.03% TMS p1->p2 p3 Transfer solution to a clean, dry 5mm NMR tube p2->p3 a1 Insert sample and lock on the deuterium signal of CDCl3 p3->a1 a2 Shim the magnetic field to optimize homogeneity a1->a2 a3 Acquire ¹H NMR spectrum (e.g., 16-32 scans) a2->a3 d1 Apply Fourier Transform to the Free Induction Decay (FID) a3->d1 d2 Phase correct the spectrum d1->d2 d3 Calibrate the chemical shift scale to TMS (0.00 ppm) d2->d3 d4 Integrate all signals d3->d4 d5 Assign signals to protons and analyze multiplicities d4->d5

Caption: Workflow for ¹H NMR analysis of the target compound.

Detailed Experimental Protocol

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.

Materials:

  • This compound (5-10 mg)

  • Deuterochloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

  • 5 mm NMR tube and cap

  • Pasteur pipette

  • Vortex mixer (optional)

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound directly into a small, clean vial.

    • Expert Insight: This concentration range is optimal for achieving a good signal-to-noise ratio in a reasonable number of scans without causing issues with sample solubility or line broadening.

  • Dissolution: Add approximately 0.7 mL of CDCl₃ containing TMS to the vial. Gently swirl or vortex the vial until the sample is completely dissolved.

    • Expert Insight: CDCl₃ is a preferred solvent due to its ability to dissolve a wide range of organic compounds and its single deuterium signal for locking. TMS is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm[9].

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the instrument's detection coils (typically ~4-5 cm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal from the CDCl₃ solvent. This step is critical for stabilizing the magnetic field.

    • Shim the magnetic field. This process adjusts the field homogeneity across the sample volume to produce sharp, symmetrical peaks. Modern spectrometers often have automated shimming routines.

  • Data Acquisition:

    • Set the appropriate acquisition parameters (e.g., spectral width, acquisition time, number of scans). For a standard ¹H spectrum, 16 to 32 scans are usually sufficient.

    • Initiate the acquisition.

  • Data Processing:

    • Once the acquisition is complete, the raw data (Free Induction Decay, or FID) is processed.

    • Apply a Fourier Transform to convert the time-domain data (FID) into frequency-domain data (the spectrum).

    • Manually or automatically phase-correct the spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

    • Integrate the area under each peak. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.

    • Analyze the chemical shifts and splitting patterns (multiplicities) to assign each signal to its corresponding proton(s) in the molecule.

This comprehensive approach, combining predictive analysis with a rigorous experimental framework, ensures the accurate and reliable characterization of this compound, providing the high-quality, trustworthy data required by drug development professionals and researchers.

References

  • Banu, A., & Ali, A. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6439. [Link]

  • Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

  • Gökçe, M., et al. (2007). Quantum chemical studies on protonation of some substituted thiazole derivatives. Journal of Molecular Structure: THEOCHEM, 802(1-3), 23-30. [Link]

  • Khalfallah, A., et al. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal Marocain de Chimie Hétérocyclique, 21(4), 1-5. [Link]

  • Asghari, S., Ramezani, S., & Mohseni, M. (2017). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications, 3(4), 48-55. [Link]

  • Schneider, W. G., & Buckingham, A. D. (1960). THIAZOLES. IV. PROTON MAGNETIC RESONANCE SPECTRA OF THIAZOLE AND ITS METHYL DERIVATIVES. Canadian Journal of Chemistry, 38(11), 2027-2033. [Link]

  • Patel, N. B., & Agravat, S. N. (2012). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Journal of Chemical and Pharmaceutical Research, 4(1), 362-368. [Link]

  • Palage, M., et al. (2010). ¹H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. ResearchGate. [Link]

  • Royal Society of Chemistry. (2016). Supporting Information for "A general and efficient approach to 3,5-disubstituted isoxazoles via a copper-catalyzed aerobic oxidative annulation of aldehydes and alkynes". [Link]

  • Hugar, D. H., & Shingalapur, R. V. (2015). Synthesis of 5-Heteroyl-4-Phenylthiazole. IOSR Journal of Applied Chemistry, 8(1), 58-62. [Link]

  • Ranu, B. C., & Saha, A. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13586-13597. [Link]

  • Al-Jaffer, T. K. M., Naser, Z. O., & Hameed, A. J. (2017). ¹H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. ResearchGate. [Link]

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Comparative Bioactivity Guide: Isoxazole vs. Pyrazole Thiazole Hybrids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

Molecular hybridization—the strategic fusion of two or more bioactive pharmacophores into a single molecular entity—has revolutionized targeted drug discovery[1]. By integrating a thiazole core with either an isoxazole or a pyrazole ring, medicinal chemists can simultaneously modulate multiple drug targets, circumventing resistance mechanisms common in oncology and infectious diseases[2].

While both are five-membered nitrogen-containing heterocycles, their distinct heteroatom compositions dictate fundamentally different physicochemical behaviors:

  • Pyrazole (N,N): Offers dual hydrogen-bond donor/acceptor capabilities, enhancing binding affinity within kinase ATP-binding pockets and improving aqueous solubility[2].

  • Isoxazole (O,N): The substitution of a nitrogen for an oxygen atom increases lipophilicity and alters the molecular dipole moment. This often improves membrane permeability and reduces off-target cytotoxicity in normal healthy tissues[3].

Mechanistic Bioactivity Comparison

Anticancer Efficacy & Kinase Inhibition

Pyrazole-Thiazole Hybrids: These hybrids demonstrate profound affinity for receptor tyrosine kinases, particularly EGFR and VEGFR2, which are overexpressed in various malignancies[1]. Structural variations in the linker or terminal rings dictate the cell death pathway. For instance, specific pyrazole-thiazole-oxadiazole derivatives exhibit threefold greater cytotoxicity than the standard drug sorafenib against A549 lung cancer cells, triggering extensive necrotic cell death. Conversely, minor structural tweaks in parallel analogs shift the mechanism to a highly controlled apoptotic pathway[1].

Isoxazole-Thiazole Hybrids: Isoxazole hybrids (such as scopoletin-isoxazole derivatives) are highly effective at inhibiting proliferation in colon cancer lines (HCT-116, SW620)[3]. They achieve potent IC50 values (8.76 μM to 9.83 μM) while maintaining weak cytotoxicity (IC50 ~90.9 μM) against normal human fibroblasts (HFL-1)[3]. This suggests that the isoxazole's unique electronic distribution favors tumor-specific uptake and minimizes collateral damage to healthy cells.

Antimicrobial & Antitubercular Activity

Both scaffolds exhibit broad-spectrum antimicrobial properties, but their specificities diverge. Pyrazole-thiazolidinone hybrids show potent antifungal activity against C. albicans (MIC = 12.5 μg/mL) and antibacterial efficacy against E. coli[4]. Furthermore, pyrazole-thiazole hybrids have been extensively validated for their antitubercular activity against M. tuberculosis H37Rv[5]. The pyrazole moiety enhances cellular penetration through the lipid-rich mycobacterial cell wall, allowing the thiazole core to disrupt essential enzymatic processes.

Quantitative Bioactivity Profile

Hybrid ClassPrimary Target / Cell LineKey Pharmacological ActivityEfficacy Metric (IC50 / MIC)Mechanistic Pathway
Pyrazole-Thiazole A549 (Lung), HT-29 (Colon)Anticancer (Targeted)~3.0 - 10.0 μMEGFR / VEGFR2 Kinase Inhibition[1]
Isoxazole-Thiazole HCT-116, SW620 (Colon)Anticancer (Anti-proliferative)8.76 - 9.83 μMCell cycle arrest; high selectivity index[3]
Pyrazole-Thiazolidinone C. albicans, E. coliAntifungal / Antibacterial12.5 - 25.0 μg/mLMembrane disruption / Enzyme inhibition[4]
Pyrazole-Thiazole M. tuberculosis H37RvAntitubercularStrain-dependentMycolic acid synthesis interference[5]

Experimental Workflows & Self-Validating Protocols

Protocol 1: Synthesis of Pyrazole-Thiazole Hybrids via Hantzsch Cyclization

Causality Check: The Hantzsch synthesis is utilized because the nucleophilic sulfur of the thiosemicarbazone intermediate efficiently attacks the electrophilic α-carbon of aryl bromoketones. This drives spontaneous cyclization and HBr elimination, yielding a thermodynamically stable thiazole ring[5].

  • Preparation of Intermediate: Stir 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with morpholine and potassium carbonate (K2CO3) in dry DMF at room temperature for 6 hours to facilitate nucleophilic substitution[5].

  • Condensation: React the resulting intermediate with thiosemicarbazide to form the corresponding thiosemicarbazone.

  • Cyclization: Introduce aryl bromoketones (e.g., 5a-5j) to the mixture. The nucleophilic sulfur attacks the α-carbon of the bromoketone[5].

  • Self-Validation Step: The successful elimination of HBr and cyclization is internally validated by the disappearance of the intermediate spot on Thin Layer Chromatography (TLC) and the emergence of a distinct thiazole proton peak (~7.0–7.5 ppm) in high-resolution 1H NMR spectroscopy[5].

Workflow Reagents Pyrazole-4-carbaldehyde + Morpholine Subst Nucleophilic Substitution (DMF, K2CO3, 6h) Reagents->Subst TSC Thiosemicarbazone Intermediate Subst->TSC Condensation Hantzsch Hantzsch Cyclization + Aryl Bromoketones TSC->Hantzsch Nucleophilic Attack Target Pyrazole-Thiazole Hybrid Hantzsch->Target Cyclization & HBr Loss

Synthetic workflow of Pyrazole-Thiazole hybrids via Hantzsch cyclization.

Protocol 2: In Vitro Cytotoxicity & Apoptosis Assay (Flow Cytometry)

Causality Check: Flow cytometry using Annexin V/PI dual staining is employed to precisely differentiate between apoptosis and necrosis. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) intercalates into DNA only when the cellular membrane integrity is compromised (indicating necrosis or late apoptosis)[1].

  • Cell Culture & Treatment: Seed A549 or HCT-116 cells in 6-well plates. Treat with varying concentrations of the synthesized hybrids (e.g., 1, 5, 10 μM) for 48 hours.

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add 5 μL of FITC-Annexin V and 5 μL of PI to each sample. Incubate in the dark for 15 minutes at room temperature[1].

  • Self-Validation Step: The assay is internally validated by the mandatory inclusion of a positive control (e.g., Sorafenib) and unstained/single-stained compensation controls to ensure accurate gating of the Annexin V and PI fluorescence channels, eliminating false-positive spectral overlap[1].

Pathway Hybrid Pyrazole-Thiazole Hybrid Pocket ATP-Binding Pocket Hybrid->Pocket Competitive Binding Receptor EGFR / VEGFR2 Kinase Signal PI3K/AKT & MAPK Pathways Receptor->Signal Blocks Downstream Signal Pocket->Receptor Inhibits Phosphorylation Apoptosis Controlled Apoptosis Signal->Apoptosis Low Dose / Specific Structure Necrosis Necrotic Cell Death Signal->Necrosis High Dose / Variant Structure

Mechanism: Pyrazole-Thiazole Hybrids inhibiting EGFR/VEGFR2 pathways.

References

  • Insight into the therapeutic potential of pyrazole-thiazole hybrids: A comprehensive review. Source: nih.gov.
  • Pyrazole/pyrazoline‐thiazole hybrids with analgesic and anti‐inflammatory activity. Source: researchgate.net.
  • Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. Source: nih.gov.
  • Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Source: dpkmr.edu.in.
  • Design, synthesis and cytotoxic activities of scopoletin-isoxazole and scopoletin-pyrazole hybrids. Source: researchgate.net.

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for 5-Methylisoxazole Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring drug safety and efficacy. 5-Methylisoxazole, a key heterocyclic building block in the synthesis of various pharmaceuticals, requires a robust and reliable analytical method for its purity assessment.[1][2] This guide provides an in-depth, technically-focused comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-methylisoxazole, grounded in established regulatory frameworks and practical, field-proven insights.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3] This is a mandatory requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with harmonized guidelines provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[4][5][6] The recently updated ICH Q2(R2) and the new ICH Q14 guidelines emphasize a more science- and risk-based approach to analytical procedure development and validation, encouraging a lifecycle management perspective.[7][8][9]

This guide will dissect the critical parameters of HPLC method validation for 5-methylisoxazole purity, offering a comparative analysis of different chromatographic conditions and providing the "why" behind the experimental choices.

The Analyte: Understanding 5-Methylisoxazole

5-Methylisoxazole is a moderately polar heterocyclic compound.[1] Its structure, containing both nitrogen and oxygen atoms, allows for potential hydrogen bonding. It is generally soluble in organic solvents and has limited solubility in water.[1] This moderate polarity is a key consideration in the development of a suitable HPLC method.

Foundational Step: HPLC Method Development and Optimization

The primary goal is to develop a stability-indicating method, one that can accurately quantify 5-methylisoxazole in the presence of its impurities and degradation products.[10]

Comparison of Chromatographic Conditions
ParameterAlternative 1: Reversed-Phase C18Alternative 2: Polar-Embedded C18Alternative 3: HILICRationale and Recommendation
Stationary Phase Octadecylsilane (C18) bonded to silica.[11]C18 with a polar group embedded in the alkyl chain.[12]Dihydroxypropane moiety bonded to silica (Diol-HILIC).[13]Given the moderate polarity of 5-methylisoxazole, a standard C18 column may provide adequate retention with a suitable mobile phase. However, a polar-embedded C18 (like an AQ-C18) often offers better peak shape and retention for moderately polar compounds, especially with highly aqueous mobile phases.[12][13] Hydrophilic Interaction Liquid Chromatography (HILIC) is an option for very polar compounds but may be overly retentive for 5-methylisoxazole and can have longer equilibration times.[11] Recommendation: Start with a high-quality, base-deactivated C18 or a polar-embedded C18 column for initial development.
Mobile Phase Acetonitrile/Methanol and Water/BufferAcetonitrile/Methanol and Water/BufferHigh organic content (>80% Acetonitrile) with a small amount of aqueous buffer.The mobile phase composition is critical for achieving optimal separation. A gradient elution starting with a higher aqueous percentage and moving to a higher organic percentage is generally preferred for purity analysis to ensure elution of both polar and non-polar impurities. The choice of buffer (e.g., phosphate, acetate) and its pH can significantly impact the peak shape of ionizable impurities. Recommendation: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a good starting point for LC-MS compatibility and good peak shape.
Detection UV/Vis (PDA)UV/Vis (PDA)UV/Vis (PDA)A Photodiode Array (PDA) detector is highly recommended as it provides spectral information that can be used for peak purity analysis. The detection wavelength should be selected at the absorbance maximum of 5-methylisoxazole.

The Core of Compliance: HPLC Method Validation Parameters (ICH Q2(R2))

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[9][14] For a purity method, the following parameters are critical:

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][15] To demonstrate this, forced degradation studies are indispensable.[16][17]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solutions: Prepare a stock solution of 5-methylisoxazole in a suitable solvent (e.g., mobile phase).

  • Stress Conditions: Subject the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and white light in a photostability chamber.

  • Analysis: Analyze the stressed samples alongside an unstressed control sample.[18] The goal is to achieve 5-20% degradation of the active ingredient.[19]

  • Evaluation: The method is considered specific if the 5-methylisoxazole peak is well-resolved from all degradation product peaks, and the peak purity can be demonstrated using a PDA detector.

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Acid Acid Hydrolysis HPLC_Analysis HPLC-PDA Analysis Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photolytic Photolytic Photolytic->HPLC_Analysis Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Resolution Resolution Check HPLC_Analysis->Resolution Specific_Method Specificity Demonstrated Peak_Purity->Specific_Method Resolution->Specific_Method API 5-Methylisoxazole API API->Acid Forced Degradation API->Base Forced Degradation API->Oxidation Forced Degradation API->Thermal Forced Degradation API->Photolytic Forced Degradation

Caption: Workflow for Demonstrating Method Specificity.

Linearity and Range

Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical response over a specified range.[15]

Experimental Protocol: Linearity

  • Prepare a Stock Solution: Accurately weigh and dissolve a reference standard of 5-methylisoxazole to prepare a stock solution.

  • Prepare Calibration Standards: Prepare at least five concentrations by serial dilution of the stock solution. For a purity method, the range should typically span from the reporting limit of impurities to 120% of the assay specification.[20]

  • Analysis: Inject each concentration in triplicate.

  • Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999, and the y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results to the true value.[8] It is often expressed as the percent recovery.

Experimental Protocol: Accuracy

  • Spike Samples: Prepare samples by spiking a placebo (if in a drug product) or a known low-purity batch of 5-methylisoxazole with known amounts of the 5-methylisoxazole reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Prepare three replicate samples at each concentration level and analyze them.

  • Evaluation: Calculate the percent recovery for each sample. The acceptance criteria are typically between 98.0% and 102.0%.[21]

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol: Precision

  • Prepare Samples: Prepare six independent samples of 5-methylisoxazole at 100% of the target concentration.

  • Analysis:

    • Repeatability: Analyze all six samples on the same day by the same analyst.

    • Intermediate Precision: A second analyst should analyze a fresh set of six samples on a different day using different equipment if possible.

  • Evaluation: Calculate the relative standard deviation (%RSD) of the results. The acceptance criterion is typically a %RSD of ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]

These are critical for impurity quantification. The LOQ must be at or below the reporting threshold for impurities.[21]

Experimental Protocol: LOD and LOQ

  • Visual Evaluation: Determine the concentration at which the analyte can be reliably detected (for LOD) and quantified (for LOQ).

  • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response and the Slope: Based on the standard deviation of the response (from blank injections or the y-intercept of the calibration curve) and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Protocol: Robustness

  • Identify Parameters: Identify critical method parameters to investigate, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analysis: Analyze a system suitability solution while varying one parameter at a time.

  • Evaluation: Assess the impact of these changes on system suitability parameters (e.g., resolution, tailing factor, retention time). The system suitability criteria should still be met.

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis.[22]

Experimental Protocol: System Suitability

  • Prepare SST Solution: A solution containing 5-methylisoxazole and a known impurity or a degradation product that is close-eluting.

  • Injections: Make at least five replicate injections of the SST solution.

  • Evaluation:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
Resolution (Rs) ≥ 2.0 between 5-methylisoxazole and the closest eluting peak

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis Column_Selection Column & Mobile Phase Selection Forced_Degradation Forced Degradation (Specificity) Column_Selection->Forced_Degradation Specificity Specificity Forced_Degradation->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness LOQ->Robustness SST System Suitability Test Robustness->SST Sample_Analysis Sample Purity Analysis SST->Sample_Analysis

Caption: Hierarchical Flow of HPLC Method Validation.

Conclusion: A Self-Validating System for Purity Analysis

A well-validated HPLC method for the purity analysis of 5-methylisoxazole is not merely a set of experimental conditions; it is a self-validating system that ensures the generation of reliable and reproducible data. By systematically evaluating specificity, linearity, accuracy, precision, quantitation limits, and robustness, a high degree of assurance in the quality of the analytical results is achieved.

The choice between a standard C18, a polar-embedded C18, or a HILIC column should be data-driven, based on achieving the best resolution and peak shape for 5-methylisoxazole and its potential impurities. Forced degradation studies are non-negotiable for establishing the stability-indicating nature of the method. This comprehensive approach, aligned with the principles of ICH Q2(R2) and Q14, provides a robust framework for the purity assessment of 5-methylisoxazole, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. That's Nice. Available from: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]

  • The Use Of Forced Degradation In Analytical Method Development. DPT Laboratories. Available from: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds. YMC America. Available from: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available from: [Link]

  • HPLC problems with very polar molecules. Axion Labs. Available from: [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available from: [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. Available from: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. CMatrix. Available from: [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Available from: [Link]

  • 5-Methylisoxazole-3-Carboxylic Acid 98.0%(HPLC). Pure Synth. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available from: [Link]

  • By Detection. SIELC Technologies. Available from: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole) on Primesep B Column. SIELC Technologies. Available from: [Link]

  • 5-Methylisoxazole. PubChem. Available from: [Link]

  • Process for the manufacture of 3-amino-5- methylisoxazole. Google Patents.
  • Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide. Google Patents.
  • 5-Amino-3-methylisoxazole Impurity. Anant Pharmaceuticals Pvt. Ltd. Available from: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Center for Biotechnology Information. Available from: [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. Available from: [Link]

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Mass Spectrometry Fragmentation Patterns of Thiazolyl Isoxazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazolyl isoxazoles are hybrid heterocyclic scaffolds increasingly prevalent in antimicrobial and anti-inflammatory drug discovery. However, their structural characterization poses significant challenges due to the lability of the isoxazole N–O bond and the potential for thermal rearrangement into oxazoles.

This guide provides a comparative analysis of fragmentation behaviors under Electron Ionization (EI) versus Electrospray Ionization (ESI-CID). It focuses on the mechanistic differentiation of regioisomers (e.g., 3-thiazolyl vs. 5-thiazolyl isoxazoles) and establishes a self-validating protocol for structural elucidation.

Comparative Analysis: Ionization Modalities

The choice of ionization technique dictates the observed fragmentation landscape. For thiazolyl isoxazoles, a dual-method approach is often required for complete structural confidence.

Table 1: EI vs. ESI-CID Performance Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-CID)
Energy Regime Hard (70 eV)Soft (Low internal energy)
Primary Mechanism Radical cation (

) chemistry
Even-electron (

,

) chemistry
Isoxazole Ring Rapid N–O cleavage; often missing

Stable protonated molecule; fragmentation requires CID
Diagnostic Utility Fingerprinting: Best for library matching and skeletal rearrangements.Quantitation: Best for metabolite ID and distinguishing regioisomers via MS

.
Key Artifacts Thermal rearrangement to oxazoles prior to ionization.Adduct formation (Na

, K

) suppressing fragmentation.

Mechanistic Deep Dive: The Fragmentation "Fingerprint"[1]

The fragmentation of thiazolyl isoxazoles is governed by the relative stability of the thiazole ring versus the fragility of the isoxazole ring.

The Isoxazole Collapse (The Primary Event)

Regardless of the ionization mode, the weakest link is the isoxazole N–O bond (bond energy ~200 kJ/mol).

  • N–O Cleavage: The initial event is the homolytic (EI) or heterolytic (ESI) cleavage of the N–O bond.

  • Ring Contraction: The resulting acyclic intermediate often rearranges to a highly reactive azirine species.

  • Skeletal Fragmentation: The azirine collapses, ejecting neutral small molecules.

Regioisomer Differentiation (3- vs. 5-Substituted)

Distinguishing 3-(thiazol-2-yl)isoxazole from 5-(thiazol-2-yl)isoxazole is critical.

  • 3-Thiazolyl Isomers: The thiazole ring is attached to the carbon adjacent to the isoxazole nitrogen. Fragmentation typically yields a stable thiazole-nitrile cation .

  • 5-Thiazolyl Isomers: The thiazole is attached to the oxygen-adjacent carbon. Fragmentation favors the loss of the thiazole moiety as a neutral ketene or acid derivative, or formation of a thiazole-carbonyl cation .

Pathway Visualization

The following diagram illustrates the divergent pathways for a generic 3-thiazolyl-5-methylisoxazole under ESI-CID conditions.

FragmentationPathway cluster_legend Legend Parent Protonated Parent [M+H]+ (m/z 167) OpenChain Acyclic Keto-Imine Intermediate Parent->OpenChain N-O Cleavage (CID Energy) Azirine Azirine Intermediate OpenChain->Azirine Ring Contraction Frag_A Loss of CO [M+H-28]+ (m/z 139) Azirine->Frag_A -CO (Neutral) Frag_B Loss of Acetyl (Thiazole-CN H+) (m/z 110) Azirine->Frag_B -CH3CO (Ketene loss) Frag_C Thiazole Cation (m/z 85) Frag_B->Frag_C -HCN key1 Precursor key2 Transient key3 Product Ion

Figure 1: Proposed ESI-CID fragmentation pathway for 3-(thiazol-2-yl)-5-methylisoxazole. The N-O bond cleavage triggers a cascade leading to the diagnostic thiazole-nitrile ion (m/z 110).

Experimental Protocol: Self-Validating Structure Elucidation

To ensure scientific integrity, this protocol uses a "Step-Stress" approach to validate the presence of the isoxazole ring against potential oxazole artifacts.

Phase 1: Soft Ionization & Adduct Check

Objective: Confirm molecular weight and assess thermal stability.

  • Instrument: LC-QTOF or LC-Orbitrap (High Resolution).

  • Solvent: 50:50 MeOH:H2O + 0.1% Formic Acid. Avoid ammonium buffers initially to prevent strong adducts.

  • Procedure:

    • Inject sample at 5 µL/min.

    • Observe

      
      .[1][2]
      
    • Validation Check: If

      
       is dominant (>50%), fragmentation will be suppressed. Reprepare in higher organic content or add 5mM Ammonium Formate to force 
      
      
      
      , which fragments more easily.
Phase 2: Energy-Resolved MS/MS (The "Breakdown Curve")

Objective: Determine the stability of the isoxazole ring.

  • Protocol: Isolate the precursor ion (width 1.0 Da).

  • Ramp CE: Step collision energy from 10 eV to 60 eV in 5 eV increments.

  • Observation:

    • Isoxazoles: Will show a sharp transition at moderate CE (~20-30 eV) corresponding to N–O cleavage.

    • Oxazoles (Isomeric Impurity): Oxazole rings are significantly more stable. If a portion of the parent ion persists at >45 eV, suspect thermal rearrangement in the source or synthesis.

Phase 3: Diagnostic Ion Screening

Use the following decision tree to classify the regioisomer.

DecisionTree Start Analyze MS/MS Spectrum (Normalized Collision Energy 35%) Check_CO Is [M-CO]+ (M-28) observed? Start->Check_CO Check_CO->Start No (Check Energy) Check_RCN Is Thiazole-CN+ (m/z 110) dominant? Check_CO->Check_RCN Yes (Isoxazole confirmed) Result_3 Isomer: 3-Thiazolyl (Thiazole on C3) Check_RCN->Result_3 Yes (Strong) Result_5 Isomer: 5-Thiazolyl (Thiazole on C5) Check_RCN->Result_5 No (Loss of Thiazole-CO)

Figure 2: Decision logic for distinguishing 3-thiazolyl vs. 5-thiazolyl regioisomers based on fragment ion intensity.

References

  • Bowie, J. H., et al. "Electron Impact Studies: Fragmentation of Isoxazoles." Australian Journal of Chemistry, vol. 22, no. 3, 1969. Link

  • Athira, C. J., et al. "Mass spectral fragmentation patterns of some new pyrimidinethiones and thiazolo[3,2-a]pyrimidines." American Journal of Organic Chemistry, vol. 2, no. 2, 2012. Link

  • Mocelo, R., et al. "Characterization and differentiation of heterocyclic isomers: Tandem mass spectrometry of isoxazolo-pyridines." Journal of the American Society for Mass Spectrometry, vol. 6, no. 10, 1995. Link

  • Wang, J., et al. "Crystal structure of N-(thiazol-2-yl)isoxazole-4-carboxamide."[3] NCBI PMC, 2013. Link

  • Demarais, N. J., et al. "Differentiation of Regioisomers using High Resolution Mass Spectrometry." Journal of The American Society for Mass Spectrometry, 2020. Link

Sources

Comparative Efficacy of Novel Isoxazole Derivatives vs. Standard Therapeutics: A Quantitative IC50 Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The isoxazole scaffold—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged pharmacophore in modern medicinal chemistry. Its unique electronic distribution allows it to participate in diverse non-covalent interactions (such as hydrogen bonding and pi-stacking), making it an ideal bioisostere for amides and esters. To overcome the resistance profiles and toxicity limits of standard therapeutics, recent drug development efforts have heavily focused on synthesizing novel isoxazole derivatives.

This guide provides an objective, quantitative IC50 comparison of these novel derivatives against established clinical standards across oncology, inflammation, and enzymatic inhibition, supported by field-proven experimental protocols.

Oncology: Targeting Topoisomerase II and Melanoma

Topoisomerase II Inhibition in Breast Cancer

Novel isoxazole analogues have demonstrated significant anti-proliferative activity against MCF-7 breast cancer cell lines. According to [1], compound OX5 (a chloro-benzene substituted isoxazole) exhibited an IC50 of 26.32 µg/mL, which is highly competitive with the standard anthracycline drug Adriamycin (Doxorubicin). Molecular docking studies revealed that OX5 binds to the Topoisomerase II enzyme with an affinity of -9 kcal/mol. Mechanistically, the electron-withdrawing nature of the halogen atom activates the ring, allowing the compound to stabilize the DNA cleavage complex, prevent DNA religation, and ultimately trigger apoptosis.

TopoII A Isoxazole Derivative (e.g., OX5) B Topoisomerase II Enzyme A->B Binds (-9 kcal/mol) C DNA Cleavage Complex Stabilization B->C Inhibits religation D Double-Strand DNA Breaks C->D E G2/M Phase Arrest & Apoptosis D->E

Mechanistic pathway of Topoisomerase II inhibition by novel isoxazole derivatives.

Melanoma Targeting with Isoxazole-Carboxamides

In the context of melanoma, [2] synthesized a series of phenyl-isoxazole-carboxamide derivatives. Compound 2e emerged as a highly potent agent against the B16F1 melanoma cell line, achieving an IC50 of 0.079 µM. This approaches the efficacy of the standard chemotherapeutic Doxorubicin (IC50 = 0.056 µM). Notably, formulating 2e into a targeted nano-emulgel further reduced its IC50 to 0.039 µM by overcoming cellular permeability barriers.

Protocol: Self-Validating MTS Cytotoxicity Assay for Melanoma

When evaluating melanoma cell lines (like B16F1), standard MTT assays are prone to critical optical interference. The dark melanin pigment naturally produced by these cells absorbs light at the same wavelength as the insoluble MTT formazan product. To ensure scientific integrity, an MTS assay is required.

  • Cell Seeding: Seed B16F1 cells in 96-well plates and incubate for 24 hours to allow adherence.

  • Treatment & Controls: Apply isoxazole derivatives at varying concentrations (0.01 µM to 100 µM).

    • Causality Rule: You must include Doxorubicin as a positive control to benchmark potency, and a vehicle control (DMSO < 0.1%) to rule out solvent-induced cytotoxicity.

  • MTS Addition: Add the MTS reagent directly to the culture media.

    • Causality Rule: Unlike MTT, MTS is reduced by metabolically active cells into a soluble formazan product. This eliminates the need for a harsh solubilization step (e.g., adding pure DMSO), thereby preventing the release of intracellular melanin into the read buffer and preserving the optical clarity of the sample.

  • Quantification: Measure absorbance at 490 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Anti-Inflammatory: 5-Lipoxygenase (5-LOX) Inhibition

5-LOX is a critical enzyme in the arachidonic acid cascade, responsible for synthesizing pro-inflammatory leukotrienes linked to asthma and inflammatory bowel disease. [3] evaluated a library of isoxazole derivatives for 5-LOX inhibitory potential. Compound C3 demonstrated a concentration-dependent inhibition with an IC50 of 8.47 µM, positioning it as a strong candidate when compared to standard reference drugs.

Protocol: 5-LOX Enzyme Kinetic Inhibition Assay
  • Enzyme Preparation: Incubate purified 5-LOX enzyme with the isoxazole inhibitor (e.g., C3) in a phosphate buffer (pH 6.3) for 10 minutes at room temperature.

  • Substrate Addition: Introduce linoleic acid (the substrate) to initiate the enzymatic reaction.

  • Detection & Validation: Monitor the formation of the conjugated diene product by measuring absorbance at 234 nm.

    • Causality Rule: Continuous spectrophotometric monitoring at 234 nm provides real-time kinetic data. This ensures that the calculated IC50 reflects true competitive or allosteric inhibition rather than an assay artifact (such as compound precipitation). A known standard inhibitor must be run in parallel to validate the assay's dynamic range and enzyme viability.

Glaucoma and Diuretics: Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrase inhibitors are crucial for managing intraocular pressure in glaucoma and treating fluid retention. [4] synthesized five-membered heterocyclic isoxazole derivatives and evaluated them against the CA enzyme. Compound AC2 showed the most promising activity with an IC50 of 112.3 µM. While less potent than the standard drug Acetazolamide (IC50 = 18.6 µM), the derivative represents a novel, modifiable scaffold.

CA_Workflow A Isoxazole Library Synthesis B In Silico Screening (Molecular Docking & MD) A->B Structural Input C In Vitro CA Assay (Microplate Reader) B->C Predictive Binding D Hit Identification (e.g., AC2 IC50=112.3 µM) C->D Empirical Data E Fluorescence-Based Validation D->E Orthogonal Confirmation

Multi-tiered validation workflow for identifying isoxazole-based Carbonic Anhydrase inhibitors.

Causality in Workflow: Relying solely on a colorimetric microplate assay for CA inhibition can yield false positives due to compound auto-fluorescence or absorbance. Saleem et al. utilized an orthogonal validation system: initial in silico molecular dynamics (MD) simulations confirmed stable binding (ΔG_bind = -13.53 kcal/mol), followed by in vitro IC50 calculation, and finally, a fluorescence-based enzymatic assay to conclusively verify the target engagement without optical interference.

Quantitative Data Summary

The following table synthesizes the experimental IC50 values of novel isoxazole derivatives against their respective standard clinical drugs.

Isoxazole DerivativeTarget / Disease AreaCell Line / EnzymeDerivative IC50Standard DrugStandard IC50
Compound 2e (Nano-emulgel) MelanomaB16F10.039 µMDoxorubicin0.056 µM
Compound 2e (Standard) MelanomaB16F10.079 µMDoxorubicin0.056 µM
Compound C3 Inflammation5-LOX Enzyme8.47 µMStandard Ref.~1-5 µM
Compound OX5 Breast Cancer (Topo II)MCF-726.32 µg/mLAdriamycin~12-15 µg/mL
Compound AC2 Glaucoma / DiureticCarbonic Anhydrase112.3 µMAcetazolamide18.6 µM

References

  • Jarina, A., Kavimani, S., & Mounnissamy, V. M. (2022). Synthesis, Docking And Biological Evaluation Of Novel Isoxazole Analogues As Anticancer And Antioxidant Agents. Journal of Pharmaceutical Negative Results, 2634-2642.[Link]

  • Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 47.[Link]

  • Alam, W., Khan, H., Jan, M. S., Darwish, H. W., Daglia, M., & Elhenawy, A. A. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLoS One, 19(10), e0297398.[Link]

  • Saleem, A., Farooq, U., Bukhari, S. M., Khan, S., Zaidi, A., Wani, T. A., ... & Shahzad, S. A. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30359-30368.[Link]

Safety Operating Guide

5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex heterocyclic compounds requires moving beyond generic safety data sheets. 5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole is a specialized structural motif combining a thiazole and an isoxazole ring. While highly valuable in medicinal chemistry and drug development, this dual-heterocycle architecture presents specific metabolic and environmental hazards that dictate strict operational and disposal protocols.

This guide provides the mechanistic causality behind the safety protocols and a self-validating, step-by-step methodology for the proper handling and disposal of this compound.

Mechanistic Causality: Why Strict Protocols are Required

The structural features of this compound necessitate rigorous safety measures due to two primary chemical behaviors:

  • Isoxazole Bioactivation Risk: Research into isoxazole-containing compounds has demonstrated that the isoxazole ring can undergo hepatic CYP450-mediated bioactivation. This metabolic process generates reactive, conjugated electrophilic metabolites—specifically cyanoacroleins or enimines. These electrophiles can rapidly deplete intracellular glutathione (GSH) and covalently bind to proteins, potentially leading to systemic toxicity or drug-induced liver injury[1].

  • Heterocyclic Combustion Byproducts: The presence of both nitrogen (in both rings) and sulfur (in the thiazole ring) means that improper disposal or incomplete combustion will release highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx) into the environment[2].

Bioactivation Isox This compound (Parent Heterocycle) CYP450 Hepatic CYP450 Oxidation (Metabolic Activation) Isox->CYP450 Intermediate Reactive Cyanoacrolein / Enimine (Electrophilic Intermediate) CYP450->Intermediate GSH Glutathione (GSH) Conjugation (Cellular Defense) Intermediate->GSH Detoxification Tox Protein Binding / Toxicity (If GSH Depleted) Intermediate->Tox Bioactivation Risk Excretion Safe Excretion (Mercapturic Acid Pathway) GSH->Excretion

Fig 1. CYP450-mediated bioactivation pathway of the isoxazole moiety and GSH detoxification.

Operational Safety & Handling Protocol

To mitigate the bioactivation risks associated with dermal absorption or inhalation of aerosolized powders, the following quantitative engineering controls and PPE must be implemented.

Table 1: Required Engineering Controls & PPE
Protection CategorySpecificationMechanistic Rationale
Ventilation Class II Type A2 Biological Safety Cabinet or Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of particulates that could undergo systemic CYP450 bioactivation.
Hand Protection Nitrile gloves (Minimum thickness: 0.11 mm), double-glovedPrevents dermal absorption of lipophilic phenyl-thiazole derivatives.
Eye Protection ANSI Z87.1 compliant safety gogglesProtects ocular mucosa from electrophilic irritation.
Respiratory N95 or P100 particulate respirator (if handled outside hood)Captures fine crystalline dust during weighing or transfer operations.
Step-by-Step Handling Methodology
  • Preparation: Verify that the fume hood is operational and that all static-generating materials are removed from the workspace. Isoxazole derivatives can be sensitive to static discharge when in fine powder form[3].

  • Weighing: Use an anti-static weighing boat. If the compound is highly electrostatic, use an ionizer fan to neutralize the charge and prevent aerosolization.

  • Solubilization: Dissolve the compound in compatible organic solvents (e.g., DMSO, DMF, or DCM) entirely within the fume hood.

  • Decontamination: Wipe down all spatulas, balances, and surfaces with a solvent-soaked Kimwipe (e.g., 70% Ethanol or Isopropanol), followed by a secondary wipe with soapy water to ensure complete removal of residual heterocycles.

Proper Disposal Procedures

Because this compound contains sulfur and nitrogen heterocycles, it cannot be disposed of via standard municipal waste or down the drain. It must be routed to an EPA-approved (or equivalent local regulatory body) high-temperature incineration facility[2].

Table 2: Waste Stream Categorization
Waste TypeContainer SpecificationLabeling RequirementFinal Destruction Method
Liquid Waste (Halogenated) Amber glass, PTFE-lined cap"Hazardous Waste: Halogenated Organics (Thiazole/Isoxazole)"High-Temperature Incineration
Liquid Waste (Non-Halogenated) HDPE or Glass"Hazardous Waste: Non-Halogenated Organics"High-Temperature Incineration
Solid Waste (Consumables) Puncture-proof bio-bag / drum"Hazardous Solid Waste: Toxic Organics"High-Temperature Incineration
Step-by-Step Disposal Methodology
  • Segregation: Ensure the waste container does not contain strong oxidizing agents. Thiazole and isoxazole rings can react violently with strong oxidizers[3].

  • Collection: Transfer all liquid solutions containing this compound into the designated organic waste carboy. Do not mix halogenated solvents (e.g., DCM, Chloroform) with non-halogenated solvents (e.g., DMSO, Methanol).

  • Solid Waste Consolidation: Place all contaminated weighing boats, pipette tips, and Kimwipes into a designated solid hazardous waste bin lined with a chemically resistant bag.

  • Labeling & Storage: Seal containers tightly. Label with the exact chemical constituents and the primary hazard class (e.g., "Toxic Organic / Environmental Hazard"). Store in a cool, well-ventilated secondary containment area.

  • Manifesting & Incineration: Transfer the waste to a licensed hazardous waste disposal vendor. Ensure the vendor utilizes high-temperature rotary kiln incineration to fully oxidize the sulfur and nitrogen components into scrubbable gases, preventing environmental contamination[2].

DisposalWorkflow Start Waste Generation (Solid, Liquid, or Consumables) Segregate Segregate from Oxidizers & Strong Acids Start->Segregate Liquid Liquid Waste Stream (Halogenated / Non-Halogenated) Segregate->Liquid Solid Solid Waste Stream (Contaminated PPE & Consumables) Segregate->Solid Label Label: 'Hazardous Organic Waste' (Contains Thiazole/Isoxazole) Liquid->Label Solid->Label Incineration High-Temperature Incineration (EPA-Approved Facility) Label->Incineration

Fig 2. Step-by-step hazardous waste segregation and disposal workflow for heterocyclic compounds.

Emergency Spill Response Protocol

In the event of an accidental spill, trustworthiness in the protocol relies on immediate, self-validating containment steps:

  • Evacuate & Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity[4].

  • Don Emergency PPE: Equip a fitted respirator (if outside a hood) and heavy-duty nitrile gloves.

  • Containment (Liquid): Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or proprietary spill pads). Do not use combustible materials like sawdust[3].

  • Containment (Solid): If the powder is spilled, carefully sweep it up using non-sparking tools[4]. Avoid dry sweeping; lightly dampen the powder with a compatible solvent (like isopropanol) to prevent aerosolization during cleanup.

  • Disposal: Place all absorbed material into a sealed, chemically resistant container, label it as "Hazardous Spill Cleanup Material," and route it for high-temperature incineration.

References

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. National Institutes of Health (NIH) / PubMed Central. June 15, 2021. Available at:[Link]

  • Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium. U.S. Environmental Protection Agency (EPA) NEPIS. Available at: [Link]

Sources

Personal protective equipment for handling 5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling and logistical management of novel bis-heterocyclic research chemicals. 5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole is a specialized compound featuring both isoxazole and thiazole pharmacophores. In medicinal chemistry, derivatives containing these rings are extensively studied for their potent biological activities, including immunomodulation, kinase inhibition, and cytotoxicity.

Because of its highly lipophilic nature and potential for systemic bioactivity, treating this compound with standard benchtop precautions is insufficient. Rigorous Personal Protective Equipment (PPE) and operational controls are non-negotiable. This guide provides a self-validating, step-by-step operational framework to ensure maximum safety and compliance during handling and disposal.

Physicochemical Profiling & Hazard Rationale

To design an effective safety protocol, we must first understand the causality behind the chemical's behavior. The fused presence of the phenyl, thiazole, and isoxazole rings renders this molecule highly lipophilic.

While the dry powder poses a primary risk of respiratory tract irritation and mucosal absorption, the hazard profile shifts dramatically when the compound is dissolved. Solvents commonly used to prepare stock solutions of such lipophilic compounds—such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)—act as aggressive dermal penetration enhancers. Consequently, a splash of the solvated compound bypasses the stratum corneum, introducing the potentially bioactive molecule directly into systemic circulation.

Table 1: Hazard Assessment and Causality Matrix

Operational StatePrimary Hazard RouteCausality / Mechanistic RationaleRequired Engineering Control
Dry Powder Inhalation, OcularFine particulates can become aerosolized during weighing due to static cling, leading to mucosal deposition.Enclosed analytical balance or Chemical Fume Hood.
In Solution (DMSO/DMF) Dermal, SystemicSolvents disrupt the skin's lipid bilayer, carrying the lipophilic bis-heterocycle directly into the bloodstream.Chemical Fume Hood with an inward face velocity of 80–100 fpm.

The Personal Protective Equipment (PPE) Matrix

According to the [1] and recommendations from the National Research Council's [2], PPE must be dynamically tailored to the specific operational state of the chemical.

Table 2: State-Dependent PPE Specifications

PPE CategoryDry Powder HandlingSolution Handling (DMSO/DMF)
Hand Protection Standard Nitrile gloves (min. 4 mil thickness).Double-gloving is mandatory. Inner: Nitrile. Outer: Butyl rubber or extended-cuff heavy nitrile (to resist solvent degradation).
Eye/Face Protection ANSI Z87.1 Safety Goggles.Safety Goggles + Full Face Shield (prevents solvent splash to the face/neck).
Body Protection Flame-resistant (FR) lab coat, fully buttoned.FR lab coat + Chemical-resistant apron (polyethylene or neoprene).
Respiratory N95 or P100 particulate respirator (if weighing outside a ventilated enclosure).Not typically required if handled strictly inside a certified chemical fume hood.

Operational Workflows & Methodologies

Every protocol in a high-stakes laboratory environment must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Preparation and Weighing of Dry Powder
  • System Validation : Verify the fume hood or ventilated balance enclosure is operational.

    • Validation Check: The digital airflow monitor must read between 80–100 feet per minute (fpm). Do not open the sash above the indicated safety line.

  • PPE Donning : Don standard nitrile gloves, safety goggles, and a lab coat.

  • Static Mitigation : Pass the sealed chemical vial through an anti-static ionizer to neutralize static charges.

    • Causality: Lipophilic powders are highly prone to static cling, which can cause sudden, uncontrolled aerosolization when the vial cap is removed.

  • Weighing : Using a disposable anti-static spatula, transfer the required mass of this compound to a pre-tared anti-static weigh boat.

  • Containment : Transfer the weighed powder into the destination flask or vial and seal it securely before removing it from the ventilated enclosure.

Protocol B: Solubilization in DMSO/DMF
  • PPE Escalation : Upgrade to double gloves (nitrile inner, butyl/heavy nitrile outer) and don a face shield over your safety goggles.

  • Solvent Addition : Inside the fume hood, use a positive-displacement pipette to add the solvent to the sealed vial containing the powder.

    • Causality: Positive-displacement pipettes prevent vapor-pressure-induced dripping, a common failure point when handling volatile or highly penetrating solvents.

  • Agitation : Vortex the sealed vial until complete dissolution is achieved. Never sonicate unsealed vials , as ultrasonic waves generate hazardous, invisible micro-aerosols of the solvated compound.

  • Decontamination : Wipe down the exterior of the vial with a 70% Isopropanol or Ethanol wipe before removing it from the hood.

Spill Response and Disposal Plans

In the event of a spill, immediate and calculated action is required to prevent cross-contamination and exposure.

Protocol C: Chemical Spill Response
  • Isolate : Alert nearby personnel and restrict access to the spill area immediately.

  • Assess & Don PPE : Ensure maximum PPE is worn (double gloves, face shield, and a respirator if the spill occurred outside a ventilated hood).

  • Neutralize & Absorb :

    • For Powder: Do not sweep. Sweeping aerosolizes the compound. Gently cover the powder with damp paper towels (using water or a mild surfactant) to bind the particulates, then carefully scoop them into a hazardous waste container.

    • For Solution: Apply a universal chemical absorbent pad or spill-control granules starting from the perimeter and working inward to prevent the solvent from spreading.

  • Clean : Wash the affected surface with a laboratory-grade detergent solution, followed by a thorough 70% ethanol wipe down.

  • Dispose : Place all contaminated materials into a clearly labeled, sealable hazardous waste bag.

Waste Management Logistics

Dispose of this compound waste in strict accordance with institutional regulations for halogenated/heterocyclic organic waste.

  • Segregation : Solid powder waste and solvent-dissolved waste must be segregated.

  • Incompatibility Warning : Do not mix DMSO-containing waste with strong oxidizing agents (e.g., perchlorates, nitric acid), as this can trigger violent exothermic reactions.

Hazard Assessment & PPE Selection Logic

The following diagram illustrates the critical decision-making process for handling this compound based on its physical state.

PPE_Logic Start This compound Handling Event State Assess Physical State Start->State Solid Dry Powder Form State->Solid Solution Solvated (DMSO/DMF) State->Solution Hazard_Solid Hazard: Aerosolization & Mucosal Irritation Solid->Hazard_Solid Hazard_Sol Hazard: Dermal Penetration & Systemic Toxicity Solution->Hazard_Sol PPE_Solid Engineering: Fume Hood / BSC PPE: Nitrile Gloves, Goggles, Lab Coat, N95 (if open bench) Hazard_Solid->PPE_Solid PPE_Sol Engineering: Fume Hood PPE: Double Gloves (Butyl Outer), Face Shield + Goggles, Apron Hazard_Sol->PPE_Sol

Operational logic and PPE selection workflow based on the physical state of the compound.

References

  • Title : 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) Source : Occupational Safety and Health Administration (OSHA) URL :[Link] [1]

  • Title : Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version) Source : National Research Council (US) Committee / NCBI Bookshelf URL :[Link] [2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.